Adenosine 5'-monophosphate disodium
Description
Structure
2D Structure
Propriétés
IUPAC Name |
disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXLVXZRPRRCRP-IDIVVRGQSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N5Na2O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196617 | |
| Record name | Adenosine phosphate disodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4578-31-8 | |
| Record name | Adenosine phosphate disodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004578318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenosine phosphate disodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium adenosine 5'-phosphate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADENOSINE PHOSPHATE DISODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1WZ11DSRN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"synthesis and purification of Adenosine 5'-monophosphate disodium salt"
An In-depth Technical Guide on the Synthesis and Purification of Adenosine (B11128) 5'-monophosphate Disodium (B8443419) Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary methods for synthesizing and purifying Adenosine 5'-monophosphate (AMP) disodium salt, a crucial nucleotide in various biochemical processes and pharmaceutical applications.
Introduction to Adenosine 5'-monophosphate (AMP)
Adenosine 5'-monophosphate is a fundamental nucleotide composed of adenine, a ribose sugar, and a single phosphate (B84403) group.[1] It plays a vital role in cellular energy metabolism as a precursor to adenosine diphosphate (B83284) (ADP) and adenosine triphosphate (ATP). AMP also functions as a signaling molecule, most notably as an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2] In the pharmaceutical and biotechnology sectors, AMP serves as an intermediate for the synthesis of various nucleotide-based drugs and is used in health supplements.[1]
Synthesis of Adenosine 5'-monophosphate
The industrial production of AMP can be achieved through three main routes: the degradation of RNA, biological fermentation, and chemical synthesis.[1] Chemical synthesis is often preferred for its control and scalability, despite potential challenges with harsh reaction conditions.[1] Enzymatic synthesis presents a milder alternative.
Chemical Synthesis Methods
Two prominent chemical synthesis methods for AMP starting from adenosine are detailed below.
This method offers high yields and purity with the advantage of being solvent-free, which reduces environmental impact and simplifies product work-up.[1]
-
Experimental Protocol:
-
Reaction Setup: Mix powdered adenosine and polyphosphoric acid in a mass ratio of 1:2-4 (a 1:3 ratio is preferred).[1]
-
Reaction: Maintain the mixture at a controlled temperature of 30-35°C and react for 3-8 hours under solvent-free conditions.[1]
-
Hydrolysis: After the reaction, add pure water (in a 1:3 mass ratio relative to the initial adenosine) and heat the mixture to 55-65°C for 1-3 hours to hydrolyze the polyphosphate esters.[1]
-
Precipitation: Cool the solution to 0-5°C and adjust the pH to 2-3 with a suitable base. Stir the solution at this temperature for 2-4 hours to precipitate the crude AMP.[1]
-
Isolation: Filter the suspension to collect the crude 5'-AMP.[1]
-
Purification: Recrystallize the crude product to obtain pure 5'-AMP.[1] The disodium salt can be prepared by dissolving the purified AMP in water and adjusting the pH to approximately 7.5 with sodium hydroxide (B78521), followed by crystallization.
-
-
Quantitative Data:
This method is a more traditional approach to the phosphorylation of nucleosides.
-
Experimental Protocol:
-
Reaction Setup: In a ceramic mortar, combine adenosine (1.0 eq) with phosphoryl trichloride (B1173362) (4.0 eq) and a small amount of water (2.0 eq).[3]
-
Reaction: Grind the mixture manually with a ceramic pestle for 30 minutes at room temperature.[3]
-
Work-up and Purification: The resulting mixture contains the product, unreacted adenosine, and byproducts. The desired product is isolated via chromatography.[3]
-
Conversion to Disodium Salt: The purified AMP can be converted to its disodium salt by dissolving in water and neutralizing with two equivalents of sodium hydroxide before crystallization or lyophilization.
-
-
Quantitative Data:
Enzymatic Synthesis
Enzymatic synthesis offers high specificity and mild reaction conditions, making it an attractive alternative to chemical methods. The primary enzyme for this conversion is adenosine kinase, which catalyzes the transfer of a phosphate group from a donor (like ATP) to adenosine.[4][5]
-
General Experimental Protocol Outline:
-
Reaction Mixture: Prepare a buffered aqueous solution containing adenosine, a phosphate donor (e.g., ATP), magnesium ions (as a cofactor for the kinase), and adenosine kinase.
-
Reaction Conditions: Maintain the reaction at an optimal pH and temperature for the specific adenosine kinase being used (typically around pH 7.5 and 37°C).
-
Monitoring: Monitor the progress of the reaction by techniques such as HPLC or TLC to determine the conversion of adenosine to AMP.
-
Enzyme Removal: Once the reaction is complete, the enzyme can be removed by heat denaturation followed by centrifugation, or by ultrafiltration.
-
Product Purification: The resulting solution containing AMP can then be purified using techniques like ion-exchange chromatography.
-
Purification of Adenosine 5'-monophosphate Disodium Salt
Purification is a critical step to achieve the high purity required for pharmaceutical and research applications. The two primary methods are ion-exchange chromatography and crystallization.
Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge.[6] Since AMP is negatively charged at neutral pH due to its phosphate group, anion-exchange chromatography is the method of choice.
-
Experimental Protocol:
-
Resin Selection: Use a strong anion-exchange (SAX) resin, such as one functionalized with quaternary ammonium (B1175870) groups (Q-type).
-
Column Equilibration: Equilibrate the chromatography column with a low ionic strength buffer at a pH where AMP is negatively charged and will bind to the resin (e.g., a Tris or phosphate buffer at pH 7.5-8.0).
-
Sample Loading: Dissolve the crude AMP mixture in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with the equilibration buffer to remove any unbound impurities.
-
Elution: Elute the bound AMP using a salt gradient (e.g., 0-1 M NaCl or KCl). AMP will elute at a specific salt concentration, separating it from other charged impurities. Alternatively, a pH gradient can be used for elution.
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of AMP using UV-Vis spectroscopy (at 260 nm) or HPLC. Pool the pure fractions.
-
Desalting and Conversion to Disodium Salt: Desalt the pooled fractions using dialysis, ultrafiltration, or a desalting column. The purified AMP can then be converted to the disodium salt by adjusting the pH and lyophilizing or crystallizing.
-
Crystallization
Crystallization is an effective method for obtaining highly pure AMP disodium salt. The following protocol is adapted from a method for a similar nucleotide, 5'-guanosine monophosphate disodium salt.[7]
-
Experimental Protocol:
-
Solution Preparation: Prepare an aqueous solution of purified AMP with a concentration of 5-40% (w/v).
-
pH Adjustment: Add a sodium hydroxide solution to adjust the pH of the AMP solution to between 7 and 11. This converts the AMP to its disodium salt form.
-
Antisolvent Addition: Add absolute ethanol (B145695) (0.5 to 3 times the volume of the aqueous solution) to the solution. The ethanol acts as an antisolvent, reducing the solubility of the AMP disodium salt and inducing crystallization.
-
Crystallization: Stir the mixture at a controlled temperature (e.g., 15-80°C) to allow for the formation of crystals. Seeding with a small amount of pre-existing AMP disodium salt crystals can facilitate crystallization.
-
Isolation and Drying: Collect the crystals by centrifugation or filtration, wash them with a small amount of ethanol, and dry them under a vacuum.
-
Data Summary
| Synthesis Method | Key Reagents | Reported Yield | Reported Purity | Reference |
| Chemical (Polyphosphoric Acid) | Adenosine, Polyphosphoric Acid | > 90% | > 99% (after recrystallization) | [1] |
| Chemical (Phosphoryl Trichloride) | Adenosine, Phosphoryl Trichloride | 27% (after chromatography) | Not specified, but chromatographically pure | [3] |
| Enzymatic | Adenosine, ATP, Adenosine Kinase | High (qualitative) | High (qualitative) | [4][5] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overall workflow for the synthesis and purification of AMP disodium salt.
Caption: Comparison of two chemical synthesis pathways for AMP.
Caption: Logical flow of the purification process for AMP disodium salt.
References
- 1. Page loading... [guidechem.com]
- 2. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]
- 3. Adenosine 5'-monophosphate synthesis - chemicalbook [chemicalbook.com]
- 4. Phosphorylation of adenosine to AMP is catalysed by A Adenosine kinase B Deoxycytidine kinase C Adenylosuccinase D Adenylosuccinate synthetase [doubtnut.com]
- 5. ahajournals.org [ahajournals.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. CN101863943B - Crystallizing method of 5'-guanosine-monophosphate disodium salt - Google Patents [patents.google.com]
"Adenosine 5'-monophosphate disodium salt chemical structure and properties"
An In-depth Technical Guide to Adenosine (B11128) 5'-monophosphate Disodium (B8443419) Salt
Audience: Researchers, scientists, and drug development professionals.
Abstract
Adenosine 5'-monophosphate (AMP) is a central molecule in cellular metabolism and signal transduction. As a key indicator of the cell's energy status, its concentration modulates numerous biochemical pathways. The disodium salt of AMP is a stable, water-soluble form commonly utilized in research and various industrial applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological significance, and analytical methodologies pertaining to Adenosine 5'-monophosphate disodium salt. It includes detailed tables of quantitative data, a step-by-step experimental protocol for its quantification, and diagrams of its primary signaling pathway and an experimental workflow.
Chemical Structure and Identifiers
Adenosine 5'-monophosphate is a purine (B94841) nucleotide composed of an adenine (B156593) base, a ribose sugar, and a single phosphate (B84403) group attached to the 5' carbon of the ribose. The disodium salt form enhances its stability and solubility in aqueous solutions.
Table 1: Chemical Identifiers for this compound Salt
| Identifier | Value | Reference |
| IUPAC Name | disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | [1] |
| CAS Number | 4578-31-8 | [1][2] |
| PubChem CID | 20712 | [1] |
| Molecular Formula | C₁₀H₁₂N₅Na₂O₇P | [1][3] |
| InChI Key | QGXLVXZRPRRCRP-IDIVVRGQSA-L | [1][4] |
| Synonyms | Disodium 5'-AMP, AMP disodium salt, 5'-Adenylic acid disodium salt | [1][3] |
Physicochemical and Spectroscopic Properties
The physicochemical properties of AMP disodium salt make it suitable for a wide range of laboratory applications, from a substrate in enzymatic assays to a standard in analytical chemistry.
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 391.19 g/mol | [1] |
| Appearance | White crystalline solid/powder | [3] |
| Melting Point | >300 °C | [5] |
| Solubility | Soluble in water (10 mg/mL), dimethyl sulfoxide, and methanol. | [2] |
| Storage Temperature | -20°C | [3] |
| Purity (HPLC) | ≥95.0% - ≥99.0% | [6] |
| Optical Activity | [α]20/D −43±2°, c = 1% in 0.5 M Na₂HPO₄ | [6] |
Table 3: Spectroscopic Data
| Technique | Data Highlights | Reference |
| UV Absorbance | λmax at ~259 nm in solution. | [7] |
| Raman Spectroscopy | Significant peaks at 725 cm⁻¹ (adenine ring) and 1342 cm⁻¹ (NH₂ vibration). | [8] |
| ¹³C NMR | Spectrum available and conforms to the structure. | [4] |
Biological Significance and Signaling Pathways
AMP is a crucial regulator of cellular energy homeostasis.[9] A rise in the intracellular AMP:ATP ratio is a universal signal for a low energy state, which triggers the activation of AMP-activated protein kinase (AMPK).[10][11]
AMP-Activated Protein Kinase (AMPK) Signaling Pathway
AMPK acts as a master metabolic regulator.[12] It exists as a heterotrimeric complex comprising a catalytic α subunit and regulatory β and γ subunits.[9][10] When cellular ATP levels are depleted by stresses like low glucose, hypoxia, or ischemia, the resulting increase in AMP levels leads to its binding to the γ subunit of AMPK.[9][10][13] This binding causes an allosteric activation and makes AMPK a better substrate for upstream kinases, primarily LKB1 and Ca²⁺/calmodulin-dependent protein kinase kinase β (CaMKKβ), which phosphorylate Thr172 on the α subunit, leading to full AMPK activation.[10][11]
Once activated, AMPK works to restore cellular energy balance by:
-
Inhibiting ATP-consuming anabolic pathways : This includes the synthesis of glycogen, lipids, and proteins.[9][10]
-
Activating ATP-producing catabolic pathways : This includes fatty acid oxidation and glycolysis.[9][10]
Due to its central role in metabolism, the AMPK pathway is a significant therapeutic target for metabolic diseases such as type II diabetes and obesity.[2][9]
Experimental Protocols
The quantification of intracellular nucleotides like AMP is critical for studying cellular bioenergetics. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for this purpose.[14]
Protocol: Quantification of AMP in Cultured Cells by Reverse-Phase HPLC
This protocol provides a method for extracting and quantifying AMP from cell cultures using a C18 reverse-phase column.[14][15]
1. Materials and Reagents:
-
Extraction Buffer: 0.6 M Perchloric Acid (PCA).
-
Neutralization Buffer: 2 M Potassium Hydroxide (KOH).[15]
-
Mobile Phase: 0.1 M Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 6.0 with KOH.[16] An alternative mobile phase is 0.1 M Ammonium Dihydrogen Phosphate (NH₄H₂PO₄) at pH 6.0.[15]
-
AMP Standard: this compound salt of known purity (e.g., ≥99.0%).[6]
-
Equipment: HPLC system with UV detector, C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size), refrigerated centrifuge, sonicator, 0.22 µm filters.
2. Sample Preparation (Cell Extraction):
-
Culture cells to the desired confluency (e.g., 1x10⁶ cells).[15]
-
Place the culture dish on ice and quickly wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 500 µL of ice-cold 0.6 M PCA directly to the plate.
-
Scrape the cells and collect the cell lysate/acid extract into a microcentrifuge tube.
-
Vortex vigorously and incubate on ice for 10 minutes to ensure complete protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[14]
-
Carefully collect the supernatant (which contains the nucleotides) into a new pre-chilled tube.
3. Neutralization:
-
Neutralize the acidic supernatant by adding 2 M KOH dropwise while vortexing. Monitor the pH using pH paper until it reaches ~6.0-7.0.
-
Incubate on ice for 10 minutes to allow the precipitation of potassium perchlorate (B79767) (KClO₄).
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the KClO₄ precipitate.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
4. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[15]
-
Mobile Phase: Isocratic elution with 0.1 M KH₂PO₄, pH 6.0.[16]
-
Flow Rate: 0.5 - 1.0 mL/min.[16]
-
Standard Curve: Prepare a series of AMP standards of known concentrations (e.g., 0.2 to 10 µM) in the mobile phase.[14] Run the standards to generate a calibration curve of peak area versus concentration.
-
Quantification: Inject the prepared cell extract. Identify the AMP peak based on the retention time of the standard. Quantify the amount of AMP in the sample by comparing its peak area to the standard curve.
Applications in Research and Development
The disodium salt of AMP is a versatile reagent with numerous applications:
-
Metabolic Research: As a key activator of AMPK, it is used to study energy metabolism, insulin (B600854) resistance, and metabolic disorders like diabetes.[2][17]
-
Enzymology: It serves as a substrate for various enzymes, including AMP deaminase, 5'-nucleotidase, and AMP-thymidine kinase.[2]
-
Flavor Enhancer: In the food industry, it is used as a flavor enhancer, particularly in soups and meat products.[18]
-
Dermatology: It is utilized in formulations for skin rejuvenation.[2]
-
Signal Transduction: It is used to investigate purinergic signaling pathways as a ligand for adenosine receptors.[17]
Safety and Handling
While not classified as highly hazardous, proper laboratory safety procedures should be followed when handling this compound salt.
Table 4: Safety and Handling Information
| Aspect | Recommendation | Reference |
| Personal Protective Equipment | Wear safety glasses, chemical-resistant gloves, and a lab coat. | [5][19][20] |
| Handling | Avoid generating dust. Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. | [5][19][21] |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated place. Recommended storage is at -20°C. Keep away from incompatible materials like strong oxidizing agents. | [3][19][21] |
| First Aid (Eyes) | Rinse immediately with plenty of water for at least 15 minutes. | [19][20] |
| First Aid (Skin) | Wash off immediately with soap and plenty of water. | [19][20] |
| First Aid (Ingestion) | Clean mouth with water and drink plenty of water afterwards. | [19] |
| Fire Fighting | Use water spray, foam, or dry chemical powder. May emit toxic fumes (carbon oxides, nitrogen oxides, phosphorus oxides) under fire conditions. | [5][19] |
References
- 1. This compound | C10H12N5Na2O7P | CID 20712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound salt | 4578-31-8 [chemicalbook.com]
- 3. CAS#:149022-20-8 | Adenosine 5′-monophosphate disodium salt | Chemsrc [chemsrc.com]
- 4. This compound salt(4578-31-8) 13C NMR spectrum [chemicalbook.com]
- 5. chemstock.ae [chemstock.ae]
- 6. Adenosine 5 -monophosphate = 99.0 HPLC 4578-31-8 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sinobiological.com [sinobiological.com]
- 10. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 11. bosterbio.com [bosterbio.com]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. cusabio.com [cusabio.com]
- 14. researchgate.net [researchgate.net]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. ADENOSINE-5'-MONOPHOSPHATE DISODIUM SALT | 149022-20-8 [chemicalbook.com]
- 19. fishersci.com [fishersci.com]
- 20. uccaribe.edu [uccaribe.edu]
- 21. spectrumchemical.com [spectrumchemical.com]
The Pivotal Role of Adenosine Monophosphate (AMP) in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine (B11128) Monophosphate (AMP) has long been recognized as a fundamental component of cellular energy currency. However, its role extends far beyond that of a simple metabolite, acting as a critical signaling molecule that governs a complex network of pathways essential for cellular homeostasis. This technical guide provides an in-depth exploration of the biochemical functions of AMP in cellular signaling, with a primary focus on the AMP-activated protein kinase (AMPK) pathway. We will delve into the quantitative aspects of AMP-protein interactions, provide detailed experimental protocols for the study of these pathways, and present visual representations of the key signaling cascades and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to unravel the complexities of cellular metabolism and identify novel therapeutic targets.
Introduction: AMP as a Sentinel of Cellular Energy Status
In the dynamic environment of the cell, the constant fluctuation of energy levels necessitates a robust and sensitive surveillance system. Adenosine Monophosphate (AMP) emerges as a key sentinel in this process. Unlike its more abundant counterparts, adenosine triphosphate (ATP) and adenosine diphosphate (B83284) (ADP), the intracellular concentration of AMP is exquisitely sensitive to changes in the cell's energy state. Under conditions of metabolic stress, such as glucose deprivation, hypoxia, or ischemia, the consumption of ATP leads to a rise in ADP levels. The enzyme adenylate kinase then catalyzes the conversion of two ADP molecules into one ATP and one AMP molecule. This enzymatic reaction dramatically amplifies the signal of cellular energy depletion, as a small decrease in the ATP:ADP ratio results in a much larger proportional increase in the AMP:ATP ratio. This surge in AMP concentration serves as a critical alarm, triggering a cascade of signaling events designed to restore energy balance.
While AMP is a central player in cellular energy sensing, it is important to distinguish it from its cyclic counterpart, cyclic AMP (cAMP). Though both are derived from ATP, their structures and functions are distinct. cAMP is a classical second messenger, synthesized by adenylyl cyclase in response to extracellular signals like hormones, and it primarily activates Protein Kinase A (PKA). AMP, on the other hand, is a direct indicator of intracellular energy status and exerts its primary signaling effects through the allosteric regulation of key metabolic enzymes, most notably AMP-activated protein kinase (AMPK).
The AMP-Activated Protein Kinase (AMPK) Signaling Pathway
The AMPK pathway is a central hub for cellular energy regulation, and its activation is intricately linked to the intracellular concentration of AMP. AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. The γ subunit contains binding sites for AMP, ADP, and ATP, allowing it to function as the primary sensor of cellular energy status.
Mechanism of AMPK Activation by AMP
The activation of AMPK by AMP is a multi-faceted process:
-
Allosteric Activation: The binding of AMP to the γ subunit induces a conformational change in the AMPK complex, leading to its direct allosteric activation. This effect is competitively inhibited by ATP.
-
Promotion of Phosphorylation: AMP binding makes AMPK a more favorable substrate for its upstream activating kinases, primarily Liver Kinase B1 (LKB1) and Calcium/Calmodulin-Dependent Protein Kinase Kinase β (CaMKKβ). These kinases phosphorylate a critical threonine residue (Thr172) on the activation loop of the α subunit, leading to a substantial increase in AMPK activity.
-
Inhibition of Dephosphorylation: The binding of AMP also protects the phosphorylated Thr172 from being dephosphorylated by protein phosphatases, thus prolonging the activated state of AMPK.
This tripartite mechanism ensures a robust and sensitive response to fluctuations in cellular energy levels.
Figure 1: AMPK Activation Mechanism. This diagram illustrates the two primary pathways for AMPK activation: the canonical energy-sensing pathway initiated by an increased AMP:ATP ratio, which promotes phosphorylation by LKB1, and the calcium-sensing pathway mediated by CaMKKβ.
Downstream Effects of AMPK Activation
Once activated, AMPK acts as a master metabolic switch, orchestrating a cellular response to conserve energy and generate ATP. It achieves this by phosphorylating a multitude of downstream targets, leading to:
-
Inhibition of Anabolic Pathways: AMPK activation suppresses energy-consuming processes such as the synthesis of fatty acids, cholesterol, and proteins. This is achieved through the phosphorylation and inactivation of key enzymes like acetyl-CoA carboxylase (ACC) and HMG-CoA reductase, as well as by inhibiting the mTORC1 pathway, a central regulator of protein synthesis.
-
Activation of Catabolic Pathways: Conversely, AMPK stimulates ATP-producing pathways. It promotes glucose uptake in muscle and other tissues by facilitating the translocation of GLUT4 transporters to the plasma membrane. It also enhances fatty acid oxidation and glycolysis.
Figure 2: Downstream Effects of AMPK Activation. This diagram summarizes the dual role of activated AMPK in regulating cellular metabolism: inhibiting energy-consuming anabolic pathways and stimulating energy-producing catabolic pathways.
Quantitative Insights into AMP Signaling
The cellular response to AMP is highly dependent on the concentrations of adenine (B156593) nucleotides and the binding affinities of AMP to its target proteins.
Intracellular Adenine Nucleotide Concentrations
The table below summarizes typical intracellular concentrations of ATP, ADP, and AMP in mammalian cells under both resting and metabolically stressed conditions. It is important to note that these values can vary depending on the cell type and the specific nature of the metabolic stress.
| Nucleotide | Resting Conditions (mM) | Stressed Conditions (mM) |
| ATP | 1 - 10 | Decreased |
| ADP | 0.1 - 1 | Increased |
| AMP | 0.001 - 0.01 | Significantly Increased |
Note: These are approximate ranges and can vary between cell types and experimental conditions.
Binding Affinities and Kinetic Parameters
The sensitivity of the AMPK system to changes in AMP levels is underscored by the binding affinities of AMP to the AMPK γ subunit and the kinetic parameters of AMPK activation. While specific dissociation constants (Kd) for AMP binding to each of the three γ-subunit isoforms (γ1, γ2, and γ3) are not definitively established and can vary based on the experimental context, the AMP-dependence of the kinase complex is known to be significantly influenced by the γ-subunit isoform present. Complexes containing the γ2 isoform exhibit the greatest AMP-dependence, while those with the γ3 isoform show the lowest.
| Parameter | Value | Conditions |
| EC50 for AMP (allosteric activation) | ~0.5 - 5 µM | In the presence of physiological ATP concentrations |
| Km of LKB1 for AMPK | Varies | AMP binding to AMPK lowers the Km, making it a better substrate for LKB1 |
Experimental Protocols for Studying AMP Signaling
The investigation of AMP's role in cellular signaling relies on a variety of experimental techniques. Below are detailed protocols for two key experimental approaches.
Quantification of Intracellular Adenine Nucleotides by HPLC
This protocol outlines a method for the extraction and quantification of ATP, ADP, and AMP from cultured cells using reverse-phase high-performance liquid chromatography (HPLC).
Materials:
-
Cultured cells
-
Ice-cold 0.4 M perchloric acid (PCA)
-
3 M potassium carbonate (K2CO3)
-
Phosphate (B84403) buffer (e.g., 100 mM KH2PO4, pH 6.5)
-
Acetonitrile
-
HPLC system with a C18 reverse-phase column and UV detector (254 nm)
-
ATP, ADP, and AMP standards
Procedure:
-
Cell Lysis and Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 0.4 M PCA to the culture dish and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Neutralization:
-
Carefully transfer the supernatant to a new tube.
-
Add 3 M K2CO3 dropwise while vortexing until the pH reaches 6.5-7.0.
-
Incubate on ice for 10 minutes to precipitate potassium perchlorate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
HPLC Analysis:
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a defined volume (e.g., 20 µL) onto the HPLC column.
-
Separate the nucleotides using a gradient of phosphate buffer and acetonitrile.
-
Detect the nucleotides by UV absorbance at 254 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of ATP, ADP, and AMP standards.
-
Calculate the concentration of each nucleotide in the samples based on the peak areas from the standard curve.
-
Figure 3: HPLC Workflow for Adenine Nucleotide Quantification. This diagram outlines the key steps involved in the extraction and analysis of intracellular adenine nucleotides from cultured cells using HPLC.
In Vitro AMPK Kinase Activity Assay
This protocol describes a method to measure the kinase activity of AMPK using a synthetic peptide substrate (e.g., SAMS peptide) and radioactive [γ-³²P]ATP.
Materials:
-
Purified active AMPK
-
SAMS peptide (or other suitable AMPK substrate)
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 0.8 mM EDTA, 5 mM MgCl2)
-
[γ-³²P]ATP
-
AMP solution
-
Phosphocellulose paper (P81)
-
1% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup:
-
Prepare a reaction mix containing kinase assay buffer, SAMS peptide (e.g., 200 µM), and purified AMPK.
-
Prepare separate reaction mixes with and without AMP (e.g., 200 µM) to assess AMP-dependent activation.
-
-
Initiate Reaction:
-
Start the kinase reaction by adding [γ-³²P]ATP to a final concentration of 200 µM.
-
Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).
-
-
Stop Reaction and Spotting:
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.
-
-
Washing:
-
Wash the P81 papers three times for 5 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
-
Quantification:
-
Place the washed P81 papers in scintillation vials with scintillation fluid.
-
Measure the amount of ³²P incorporated into the SAMS peptide using a scintillation counter.
-
Calculate the specific activity of AMPK (e.g., in pmol/min/mg).
-
Figure 4: In Vitro AMPK Kinase Activity Assay Workflow. This flowchart details the procedure for measuring the enzymatic activity of purified AMPK using a radioactive kinase assay.
AMP Signaling in Drug Development
The central role of the AMPK pathway in regulating cellular metabolism has made it an attractive target for the development of therapeutics for a range of metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease. Additionally, due to its role in controlling cell growth and proliferation, targeting the AMPK pathway is also being explored as a strategy in cancer therapy.
Pharmacological activators of AMPK can be broadly classified into two categories:
-
Direct Activators: These compounds, such as A-769662, bind directly to the AMPK complex and allosterically activate it, often mimicking the effects of AMP.
-
Indirect Activators: These compounds, including the widely used anti-diabetic drug metformin (B114582) and the research tool AICAR (which is metabolized to an AMP analog), increase the intracellular AMP:ATP ratio, thereby activating AMPK through the canonical pathway.
The development of novel and specific AMPK activators and inhibitors is an active area of research, with the potential to yield new treatments for a variety of human diseases.
Figure 5: AMPK as a Drug Target. This diagram illustrates the logical relationship between metabolic diseases and cancer as conditions where AMPK is a key therapeutic target, and the two main classes of pharmacological agents used to modulate its activity.
Conclusion
Adenosine Monophosphate is a multifaceted signaling molecule that plays a central role in the regulation of cellular energy homeostasis. Its ability to directly sense and respond to changes in the cellular energy state, primarily through the activation of the AMPK pathway, makes it a critical component of the cell's metabolic regulatory network. A thorough understanding of the quantitative aspects of AMP signaling, coupled with robust experimental methodologies, is essential for advancing our knowledge of cellular metabolism and for the development of novel therapeutic strategies targeting metabolic and proliferative diseases. This technical guide provides a foundational resource for researchers and professionals dedicated to this important field of study.
The Pivotal Role of AMP Disodium Salt as a Precursor in Nucleotide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Adenosine (B11128) monophosphate (AMP) disodium (B8443419) salt is a crucial precursor molecule in the intricate symphony of nucleotide synthesis, the fundamental process that provides the building blocks for DNA and RNA. This technical guide delves into the core pathways where AMP disodium salt plays a vital role, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions. Understanding these mechanisms is paramount for researchers in cellular metabolism, oncology, and antiviral drug development.
Biochemical Pathways of Nucleotide Synthesis
AMP is a central node in two primary pathways for nucleotide biosynthesis: the de novo pathway and the salvage pathway.
1.1. De Novo Purine (B94841) Synthesis
The de novo pathway constructs purine nucleotides from simpler molecules. The synthesis culminates in the formation of inosine (B1671953) monophosphate (IMP), which serves as a branch point for the synthesis of AMP and guanosine (B1672433) monophosphate (GMP). The conversion of IMP to AMP is a two-step process that is energetically driven by guanosine triphosphate (GTP). This pathway is tightly regulated by feedback inhibition, where AMP and GMP control their own synthesis by inhibiting key enzymes.[1][2]
1.2. Purine Salvage Pathway
The salvage pathway recycles purine bases and nucleosides from the degradation of nucleic acids. This pathway is less energy-intensive than the de novo pathway. In the purine salvage pathway, the enzyme adenine (B156593) phosphoribosyltransferase (APRT) directly converts adenine to AMP using phosphoribosyl pyrophosphate (PRPP) as the ribose-phosphate donor.[3]
Conversion of AMP to ADP and ATP
Once synthesized, AMP is sequentially phosphorylated to adenosine diphosphate (B83284) (ADP) and then to the universal energy currency, adenosine triphosphate (ATP). This process is critical for maintaining cellular energy homeostasis. The enzyme adenylate kinase (also known as myokinase) plays a key role in this interconversion, catalyzing the reversible reaction:
AMP + ATP ↔ 2 ADP
This reaction allows the cell to efficiently manage its adenine nucleotide pool. The newly formed ADP can then be phosphorylated to ATP through cellular respiration (oxidative phosphorylation) and glycolysis.
AMP as a Regulator of Cellular Energy: The AMPK Signaling Pathway
Beyond its role as a building block, AMP is a critical signaling molecule that reflects the energy status of the cell. When cellular energy levels are low (high AMP:ATP ratio), AMP allosterically activates AMP-activated protein kinase (AMPK).[4][5][6] Activated AMPK orchestrates a metabolic switch, inhibiting anabolic (energy-consuming) pathways such as protein and lipid synthesis, while stimulating catabolic (energy-producing) pathways like fatty acid oxidation and glucose uptake. This makes AMPK a key therapeutic target for metabolic diseases.[6][7]
Quantitative Analysis of Intracellular Nucleotide Pools
The concentrations of AMP, ADP, and ATP are tightly regulated and serve as indicators of the cell's metabolic state. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for the quantitative analysis of these intracellular nucleotide pools.[1][8][9]
Table 1: Representative Intracellular Adenine Nucleotide Concentrations in Mammalian Cells
| Nucleotide | Concentration (μM) in Cytoplasm | Concentration (μM) in Mitochondria | Reference |
| ATP | 3,000 - 10,000 | 5,000 - 10,000 | [6] |
| ADP | 500 - 1,000 | 500 - 1,500 | |
| AMP | 30 - 100 | 50 - 200 | [9] |
Note: Concentrations can vary significantly depending on the cell type, metabolic state, and experimental conditions.
Experimental Protocols
5.1. Preparation of AMP Disodium Salt Stock Solution for Cell Culture
-
Materials:
-
AMP disodium salt (powder)
-
Nuclease-free water or sterile phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile 0.22 µm syringe filter
-
-
Procedure:
-
Calculate the required mass of AMP disodium salt to prepare a stock solution of the desired concentration (e.g., 100 mM).
-
In a sterile environment (e.g., a laminar flow hood), weigh the calculated amount of AMP disodium salt and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of nuclease-free water or sterile PBS to the tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. For long-term storage, -80°C is recommended.
-
5.2. Isotopic Labeling and Tracing of AMP in Nucleotide Synthesis
This protocol outlines the use of ¹³C or ¹⁵N-labeled AMP to trace its incorporation into the cellular nucleotide pool.
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency (typically 70-80%).
-
Prepare a labeling medium by supplementing the regular growth medium with the isotopically labeled AMP disodium salt at a final concentration typically ranging from 10 to 100 µM.
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the labeling medium to the cells and incubate for the desired time period (e.g., 0, 1, 3, 6, 24 hours) to allow for the uptake and metabolism of the labeled AMP.[10]
-
-
Metabolite Extraction:
-
After incubation, place the culture dish on ice and aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a pre-chilled extraction solution (e.g., 80% methanol) to the cells and scrape them from the dish.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[8]
-
Carefully transfer the supernatant containing the metabolites to a new tube.
-
-
HPLC-MS Analysis:
-
Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable column for nucleotide separation, such as a C18 reverse-phase column with an ion-pairing agent or a HILIC column.[1][11]
-
Set the mass spectrometer to detect the mass-to-charge ratios of both the unlabeled and labeled forms of AMP, ADP, and ATP.
-
Quantify the relative abundance of the labeled and unlabeled nucleotides to determine the rate of incorporation of the exogenous AMP into the cellular nucleotide pool.
-
5.3. Quantification of AMP Incorporation into RNA
-
RNA Isolation: Following incubation with radiolabeled or isotopically labeled AMP, isolate total RNA from the cells using a standard method such as TRIzol extraction or a column-based kit.
-
RNA Quantification: Determine the concentration and purity of the isolated RNA using a spectrophotometer (measuring absorbance at 260 nm and 280 nm).
-
Measurement of Incorporated Label:
-
For Radiolabeled AMP: Use liquid scintillation counting to measure the radioactivity in a known amount of the isolated RNA.
-
For Stable Isotope-Labeled AMP: Digest the RNA into individual ribonucleosides using a cocktail of nucleases. Analyze the resulting nucleosides by LC-MS/MS to determine the ratio of labeled to unlabeled adenosine.[12]
-
-
Calculation: Calculate the amount of AMP incorporated per microgram of total RNA.
5.4. Adenylate Kinase Activity Assay (Spectrophotometric)
This assay measures the activity of adenylate kinase by coupling the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[3][13][14]
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Tris-HCl buffer (pH 7.5)
-
AMP
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
-
Assay Procedure:
-
Add the cell lysate or purified enzyme to the reaction mixture.
-
Immediately start monitoring the decrease in absorbance at 340 nm using a spectrophotometer.
-
The rate of NADH oxidation is proportional to the adenylate kinase activity.
-
5.5. AMPK Activation Assay (Western Blot)
This protocol detects the activation of AMPK by measuring the phosphorylation of its catalytic alpha subunit at Threonine 172.[15][16][17]
-
Cell Lysis: After treating cells with a potential AMPK activator, lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated AMPKα (Thr172).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Normalize the phosphorylated AMPK signal to the total AMPK signal from a parallel blot or by stripping and re-probing the same membrane.
-
Stability and Handling of AMP Disodium Salt
AMP disodium salt is a stable, crystalline powder.[15][18] For long-term storage, it should be kept at -20°C.[18][19] Aqueous solutions of AMP are stable for extended periods when stored at 4°C.[20][21] However, at room temperature, degradation can occur over several days.[20][21] It is recommended to prepare fresh solutions for critical experiments or to use aliquots of frozen stock solutions.
Conclusion
AMP disodium salt is an indispensable tool for researchers investigating the fundamental processes of nucleotide synthesis and cellular energy regulation. Its role as a direct precursor in both de novo and salvage pathways, coupled with its function as a key allosteric regulator of AMPK, places it at the crossroads of cellular metabolism and signaling. The experimental protocols and data presented in this guide provide a framework for designing and executing robust experiments to further elucidate the multifaceted roles of AMP in health and disease. A thorough understanding of these pathways and methodologies is crucial for the development of novel therapeutic strategies targeting metabolic disorders, cancer, and viral infections.
References
- 1. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Convenient, Rapid, Sensitive, and Reliable Spectrophotometric Assay for Adenylate Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] A Convenient, Rapid, Sensitive, and Reliable Spectrophotometric Assay for Adenylate Kinase Activity | Semantic Scholar [semanticscholar.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 7. Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular ATP Levels are a Pivotal Determinant of Chemoresistance in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurements of ATP in mammalian cells. [vivo.weill.cornell.edu]
- 10. mdpi.com [mdpi.com]
- 11. HPLC Analysis of Nucleotides [protocols.io]
- 12. Quantitative Assessment of RNA-Protein Interactions with High Throughput Sequencing - RNA Affinity Profiling (HiTS-RAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Adenylate Kinase Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Adenosine 5'-monophosphate Disodium salt - Creative Enzymes [creative-enzymes.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Analysis of the stability of stored adenosine 5'-monophosphate used for bronchoprovocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to Adenosine 5'-Monophosphate Disodium Salt (CAS 4578-31-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) 5'-monophosphate (AMP) disodium (B8443419) salt is a pivotal nucleotide deeply integrated into cellular metabolism and signaling. As the disodium salt of adenylic acid, it offers enhanced solubility and stability, making it a valuable tool in a wide array of research and development applications. This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of Adenosine 5'-monophosphate disodium salt, with a focus on its role as a key activator of AMP-activated protein kinase (AMPK) and its interactions with adenosine receptors. Detailed experimental protocols and data are presented to facilitate its application in laboratory settings.
Physicochemical Properties
This compound salt is a white to off-white crystalline powder.[1] It is known for its hygroscopic nature and should be stored accordingly.
Chemical and Physical Data
| Property | Value | Reference(s) |
| CAS Number | 4578-31-8 | [2] |
| Molecular Formula | C₁₀H₁₂N₅Na₂O₇P | [2] |
| Molecular Weight | 391.18 g/mol | |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 232-235 °C | [3] |
| Solubility | Soluble in water, dimethyl sulfoxide, and methanol.[3] A solubility of 10 mg/mL in water has been reported. More detailed studies have measured its solubility in water across a range of temperatures.[4] | [3][4] |
| Optical Activity | [α]20/D −43±2°, c = 1% in 0.5 M Na₂HPO₄ (dry matter) | |
| Purity | Typically ≥98% or ≥99% (HPLC) |
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of Adenosine 5'-monophosphate provides characteristic signals for the protons of the adenine (B156593) base and the ribose sugar moiety.
| Assignment | Chemical Shift (ppm) | Reference(s) |
| H-8 (adenine) | ~8.58 | [5] |
| H-2 (adenine) | ~8.35 | [5] |
| H-1' (ribose) | ~6.16 | [5] |
| H-2' (ribose) | ~4.75 | [5] |
| H-3' (ribose) | ~4.51 | [5] |
| H-4' (ribose) | ~4.40 | [5] |
| H-5', 5'' (ribose) | ~4.15 | [5] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum shows distinct resonances for the carbon atoms of the purine (B94841) ring and the ribose.
| Assignment | Chemical Shift (ppm) | Reference(s) |
| C-6 (adenine) | ~158.4 | [6] |
| C-2 (adenine) | ~155.3 | [6] |
| C-4 (adenine) | ~151.2 | [6] |
| C-8 (adenine) | ~143.4 | [6] |
| C-5 (adenine) | ~121.9 | [6] |
| C-1' (ribose) | ~91.1 | [6] |
| C-4' (ribose) | ~88.6 | [6] |
| C-2' (ribose) | ~76.4 | [6] |
| C-3' (ribose) | ~73.4 | [6] |
| C-5' (ribose) | ~64.3 | [6] |
FT-IR Spectroscopy
The FT-IR spectrum reveals characteristic vibrational modes of the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| ~1650 | NH₂ scissoring (adenine) | [7] |
| ~1500 | Adenine ring vibrations | [7] |
| 1100 - 960 | Phosphate (B84403) group vibrations | [8] |
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information.
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| ~1342 | NH₂ vibration (adenine) | [9] |
| ~1305, ~1380, ~1340 | Base vibrational modes, sensitive to base stacking | [10] |
| ~960, ~1100 | Indicate the degree of ionization of the terminal phosphate group | [8] |
| ~725 | Adenine ring breathing mode | [9] |
| 820 - 1050 | Sugar-phosphate backbone vibrations | [9] |
Biological Role and Signaling Pathways
This compound salt is a key player in cellular energy homeostasis and signaling, primarily through its role as an allosteric activator of AMP-activated protein kinase (AMPK) and as a ligand for adenosine receptors.
AMP-Activated Protein Kinase (AMPK) Signaling
AMPK is a crucial cellular energy sensor that is activated in response to an increase in the cellular AMP:ATP ratio, a state indicative of low energy.[11] The binding of AMP to the γ-subunit of AMPK induces a conformational change that promotes the phosphorylation of the α-subunit at Threonine-172 by upstream kinases such as LKB1 and CaMKKβ, leading to a significant increase in AMPK activity.[11]
Activated AMPK works to restore cellular energy balance by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and inhibiting anabolic pathways that consume ATP (e.g., protein and lipid synthesis).[11]
Figure 1: Simplified AMPK Signaling Pathway.
Adenosine Receptor Signaling
Adenosine 5'-monophosphate can also be dephosphorylated to adenosine, which then acts as a ligand for four subtypes of G protein-coupled adenosine receptors: A₁, A₂ₐ, A₂ₑ, and A₃. These receptors are involved in a multitude of physiological processes. The A₁ and A₃ receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the A₂ₐ and A₂ₑ receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels.
Figure 2: Adenosine Receptor Signaling Pathways.
Experimental Protocols
In Vitro AMPK Activation Assay
This protocol describes a general method to assess the activation of AMPK in a cell-free system using a peptide substrate (e.g., SAMS peptide).[12][13][14]
Materials:
-
Recombinant human AMPK (α1β1γ1 or other isoforms)
-
This compound salt (CAS 4578-31-8)
-
SAMS peptide (HMRSAMSGLHLVKRR)
-
ATP, [γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™)
-
Kinase Assay Buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 5 mM MgCl₂)
-
Upstream kinase (e.g., CaMKKβ or LKB1) for maximal activation (optional)
-
Phosphocellulose paper (for radioactive assay)
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare a stock solution of this compound salt in nuclease-free water (e.g., 50 mM).
-
Prepare the kinase reaction mixture in the Kinase Assay Buffer. The final concentrations of key components in a typical assay might be:
-
AMPK: 25 µg/mL
-
SAMS peptide: 200 µM
-
ATP: 200 µM (including a tracer amount of [γ-³²P]ATP if using the radioactive method)
-
This compound salt: Titrate in a range of concentrations (e.g., 0-200 µM) to determine the dose-response.
-
-
Initiate the kinase reaction by adding the enzyme to the reaction mixture.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).
-
Terminate the reaction. For a radioactive assay, spot an aliquot of the reaction mixture onto phosphocellulose paper and immediately immerse it in phosphoric acid to stop the reaction. For non-radioactive assays, follow the kit manufacturer's instructions to stop the kinase reaction and measure the generated ADP.
-
Quantify the results. For the radioactive assay, wash the phosphocellulose papers to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, measure the luminescence signal, which is proportional to the amount of ADP produced and thus to the kinase activity.
Figure 3: General Workflow for an In Vitro AMPK Activation Assay.
Radioligand Binding Assay for Adenosine Receptors
This protocol provides a general framework for a competitive radioligand binding assay to assess the affinity of Adenosine 5'-monophosphate (after conversion to adenosine) for a specific adenosine receptor subtype (e.g., A₂ₑ).[15][16][17][18][19]
Materials:
-
Cell membranes expressing the adenosine receptor of interest (e.g., from HEK293 cells)
-
A suitable radioligand (e.g., [³H]NECA for A₂ₑ receptors)
-
This compound salt
-
Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., NECA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂)
-
Adenosine deaminase (to remove endogenous adenosine)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Prepare cell membranes expressing the target adenosine receptor.
-
Prepare a stock solution of this compound salt and a series of dilutions to be tested.
-
Set up the binding assay in microtiter plates. For each concentration of the test compound, prepare tubes for total binding, non-specific binding, and competitive binding.
-
Total Binding: Cell membranes + radioligand + assay buffer.
-
Non-specific Binding: Cell membranes + radioligand + excess unlabeled ligand.
-
Competitive Binding: Cell membranes + radioligand + test compound (this compound salt).
-
-
Pre-incubate the membranes with adenosine deaminase to degrade any endogenous adenosine.
-
Add the radioligand and the test compound to the appropriate wells.
-
Incubate the plates at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the IC₅₀ value of the test compound, from which the inhibition constant (Ki) can be calculated.
Safety and Handling
This compound salt is generally considered to have low toxicity. However, standard laboratory safety precautions should always be observed.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is hygroscopic and should be protected from moisture. For long-term storage, temperatures of -20°C are often recommended.
-
Stability: Solutions of Adenosine 5'-monophosphate are more stable when refrigerated.
Conclusion
This compound salt is a fundamental nucleotide with broad applications in biochemical and pharmacological research. Its well-defined physicochemical properties and its critical role in cellular energy regulation and signaling make it an indispensable tool for studying AMPK and adenosine receptor pathways. The detailed information and protocols provided in this guide are intended to support researchers in effectively utilizing this compound in their investigations.
References
- 1. Adenosine monophosphate | The NMR Spectroscopy Facility | University of Southampton [southampton.ac.uk]
- 2. This compound | C10H12N5Na2O7P | CID 20712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Salt (AMP-Na2) CAS 4578-31-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Adenosine 5'-monophosphate(61-19-8) 1H NMR spectrum [chemicalbook.com]
- 6. bmse000061 Adenosine at BMRB [bmrb.io]
- 7. researchgate.net [researchgate.net]
- 8. Studies of Raman Spectra of Water Solutions of Adenosine Tri-, Di-, and Monophosphate and Some Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Raman spectroscopic measurement of base stacking in solutions of adenosine, AMP, ATP, and oligoadenylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]
- 12. diacomp.org [diacomp.org]
- 13. publicationslist.org [publicationslist.org]
- 14. researchgate.net [researchgate.net]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. Tritium-labeled agonists as tools for studying adenosine A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Cornerstone of Cellular Energy Sensing: A Technical Guide to the Discovery and History of Adenosine 5'-monophosphate
Introduction
Adenosine (B11128) 5'-monophosphate (AMP) is a central molecule in cellular metabolism, acting as a fundamental building block for nucleic acids and, critically, as a sensitive indicator of the cell's energy status. While its phosphorylated relatives, adenosine triphosphate (ATP) and adenosine diphosphate (B83284) (ADP), are renowned as the currency and immediate donor of cellular energy, AMP's significance lies in its role as a regulatory signal. An increase in the cellular AMP:ATP ratio is a potent alarm that triggers a cascade of metabolic adjustments to restore energy homeostasis. This technical guide provides an in-depth exploration of the historical milestones, key experiments, and scientific insights that have shaped our understanding of AMP, from its initial discovery to its established role as the activator of the master metabolic regulator, AMP-activated protein kinase (AMPK).
Chapter 1: Discovery and Early History
The story of AMP is intrinsically linked to the discovery of its triphosphate precursor, ATP. In 1929, two independent research groups—Karl Lohmann in Germany, and Cyrus Fiske with Yellapragada SubbaRow at Harvard Medical School—isolated a labile phosphorus-containing compound from muscle extracts, which was identified as ATP.[1] Lohmann, an assistant to Nobel laureate Otto Meyerhof, played a pivotal role in this discovery and is widely credited for it.[1][2][3][4]
Even prior to the full characterization of ATP, Gustav Embden had identified what he termed "muscle adenylic acid," which was, in fact, AMP.[2] Lohmann's seminal 1929 paper further clarified the relationship between these molecules, explaining that an alkaline reaction during isolation could cause the splitting of ATP into AMP and pyrophosphate.[2] The correct chemical structure for ATP was later proposed in 1935.[2]
The profound biological significance of this family of molecules was elucidated by Fritz Albert Lipmann between 1939 and 1941. Lipmann introduced the revolutionary concept of "energy-rich phosphate (B84403) bonds" and established ATP as the universal carrier of chemical energy in the cell.[5][6][7] His work framed the cyclic interconversion of ATP, ADP, and AMP as the central process in bioenergetics, providing the conceptual foundation for understanding AMP's role not just as a breakdown product, but as a critical signal of energy deficit.[8][9]
Caption: A timeline of key events in the discovery of AMP and its function.
Chapter 2: AMP's Role in Cellular Bioenergetics
The cellular concentrations of ATP, ADP, and AMP are dynamically linked by the enzyme adenylate kinase (also known as myokinase). This enzyme catalyzes the reversible reaction:
2 ADP ↔ ATP + AMP
Under conditions of high energy consumption or metabolic stress, ATP is hydrolyzed to ADP, causing ADP levels to rise. The adenylate kinase reaction then re-synthesizes some ATP from the excess ADP, but this comes at the cost of producing AMP. Because cellular ATP concentrations are typically much higher than AMP concentrations, a small percentage decrease in ATP leads to a much larger percentage increase in AMP. This makes the AMP:ATP ratio a highly sensitive indicator of the cell's energy state.[10]
This principle is the foundation of AMP's role as a metabolic regulator. It functions as an allosteric effector for several key enzymes in energy metabolism, but its most critical role is as the primary activator of AMP-activated protein kinase (AMPK).
Caption: The ATP-ADP-AMP cycle regulated by Adenylate Kinase.
Chapter 3: The AMPK Signaling Pathway
AMPK was first discovered in the 1970s as an enzymatic activity that was stimulated by AMP and inhibited key enzymes involved in biosynthesis, such as acetyl-CoA carboxylase (ACC), a critical regulator of fatty acid synthesis.[11][12] It is now recognized as a master sensor of cellular energy status, conserved across eukaryotes.[11]
The activation of AMPK is a multi-step process. An increase in the AMP:ATP ratio has three major effects:
-
Allosteric Activation: AMP binds to the γ subunit of the AMPK heterotrimer, causing a direct, moderate activation of the kinase.[10]
-
Promotion of Phosphorylation: AMP binding makes AMPK a more favorable substrate for its primary upstream activating kinase, LKB1 (a tumor suppressor). LKB1 phosphorylates a critical threonine residue (Thr172) on the AMPK α subunit, leading to a massive increase in its activity.[10][13][14]
-
Inhibition of Dephosphorylation: The binding of AMP also protects this activating phosphorylation site from being dephosphorylated by protein phosphatases.
Once activated, AMPK acts to restore cellular energy balance by phosphorylating a multitude of downstream targets. This has the dual effect of switching on catabolic pathways that generate ATP and switching off anabolic, ATP-consuming pathways.[10][11]
Key Downstream Effects of AMPK Activation:
-
Inhibition of Fatty Acid Synthesis: Phosphorylation and inactivation of Acetyl-CoA Carboxylase (ACC).[12]
-
Stimulation of Fatty Acid Oxidation: By reducing the product of ACC (malonyl-CoA), which inhibits carnitine palmitoyltransferase 1 (CPT1), AMPK promotes the uptake of fatty acids into mitochondria for oxidation.
-
Stimulation of Glucose Uptake: Promotes the translocation of GLUT4 glucose transporters to the cell membrane in muscle.
-
Inhibition of Protein Synthesis: Phosphorylation and regulation of components of the mTORC1 pathway, such as TSC2 (Tuberin) and Raptor.[14]
-
Inhibition of Cholesterol Synthesis: Phosphorylation and inactivation of HMG-CoA Reductase.[11]
Caption: The AMPK signaling pathway, a central regulator of cellular metabolism.
Chapter 4: Key Experimental Protocols
Protocol 1: Historical Method for Isolation and Identification of Nucleotides via Paper Chromatography
This protocol is a representation of the techniques that would have been available to researchers in the mid-20th century for separating and identifying nucleotides like AMP from biological samples.
Objective: To isolate and separate adenosine monophosphate from other nucleotides in a muscle tissue extract.
Methodology:
-
Tissue Homogenization:
-
Excise 5-10 g of fresh skeletal muscle tissue and immediately place it in a beaker chilled on ice.
-
Mince the tissue with scissors and add 2-3 volumes of ice-cold 10% trichloroacetic acid (TCA).
-
Homogenize the tissue using a mechanical blender or a mortar and pestle until a uniform slurry is obtained. The TCA serves to precipitate proteins and halt enzymatic activity.
-
Centrifuge the homogenate at 3000 x g for 15 minutes at 4°C. Decant and save the supernatant, which contains the acid-soluble nucleotides.
-
-
Removal of TCA and Phosphate:
-
Extract the TCA from the supernatant by shaking it with an equal volume of cold, water-saturated diethyl ether in a separatory funnel. Allow the layers to separate and discard the upper ether layer. Repeat this extraction 4-5 times.
-
Adjust the pH of the aqueous extract to approximately 8.2 with dilute ammonium (B1175870) hydroxide.
-
Add a barium acetate (B1210297) solution to precipitate inorganic phosphate and sugar phosphates. Centrifuge and discard the pellet. The supernatant contains the purine (B94841) and pyrimidine (B1678525) nucleotides.
-
-
Paper Chromatography:
-
Stationary Phase: A large sheet of Whatman No. 1 filter paper.[15]
-
Sample Application: Apply a small, concentrated spot (2-20 µL) of the nucleotide extract onto a pencil-drawn baseline near the bottom edge of the paper using a micropipette. Allow the spot to air dry completely.[15]
-
Mobile Phase (Solvent System): A common solvent system for nucleotide separation is a mixture of isobutyric acid, ammonia, and water.
-
Development: Suspend the paper in a sealed chromatography chamber with the bottom edge immersed in the mobile phase, ensuring the sample spot is above the solvent level (Ascending Chromatography).[15][16] Allow the solvent to travel up the paper by capillary action for several hours or overnight.[17][18]
-
Visualization: After development, remove the paper, mark the solvent front with a pencil, and allow it to dry completely in a fume hood. Since nucleotides are colorless, visualize the separated spots under an ultraviolet (UV) lamp (254 nm). Purine bases will appear as dark spots against the fluorescent paper.
-
Identification: The position of each spot is characterized by its Retention Factor (Rƒ), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[16] AMP can be identified by comparing its Rƒ value to that of a known AMP standard run on the same chromatogram.
-
Caption: Experimental workflow for the historical isolation of AMP.
Protocol 2: Modern Spectrophotometric Assay for Adenylate Kinase (AK) Activity
This protocol describes a common, continuous enzyme-coupled assay to measure AK activity in the direction of ADP formation.[19]
Objective: To determine the kinetic activity of Adenylate Kinase in a sample (e.g., cell lysate).
Principle: The production of ADP by AK (AMP + ATP → 2 ADP) is coupled to two other enzymatic reactions. Pyruvate (B1213749) kinase (PK) uses the newly formed ADP to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, a reaction that consumes NADH. The rate of AK activity is directly proportional to the rate of NADH oxidation, which can be monitored as a decrease in absorbance at 340 nm.
Methodology:
-
Sample Preparation:
-
Tissue: Homogenize ~50 mg of tissue in 150 µL of cold AK Assay Buffer containing a protease inhibitor cocktail.[20][21] Centrifuge at 16,000 x g for 10 minutes at 4°C. Use the clarified supernatant for the assay.[20]
-
Cells: Lyse 1-5 x 10⁶ cells in 150 µL of cold homogenization buffer with protease inhibitors. Centrifuge to clarify and use the supernatant.[22]
-
-
Reagent Preparation:
-
Reaction Buffer: Prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 7.5) containing:
-
Magnesium Chloride (e.g., 10 mM)
-
Potassium Chloride (e.g., 100 mM)
-
Phosphoenolpyruvate (PEP) (e.g., 1 mM)
-
NADH (e.g., 0.2 mM)
-
ATP (e.g., 1 mM)
-
AMP (e.g., 1 mM)
-
Excess of coupling enzymes: Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH).
-
-
-
Assay Procedure:
-
Set up a quartz cuvette or 96-well UV-transparent plate in a spectrophotometer capable of reading at 340 nm and maintaining a constant temperature (e.g., 37°C).
-
Add the reaction buffer to the cuvette/well.
-
Initiate the reaction by adding a small volume (e.g., 5-20 µL) of the sample (cell lysate or purified enzyme).
-
Immediately begin monitoring the decrease in absorbance at 340 nm (A₃₄₀) over time in kinetic mode for 5-10 minutes.
-
-
Calculation of Activity:
-
Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (U/mL) = (ΔA₃₄₀/min * V_total) / (ε * l * V_sample)
-
Where:
-
V_total = Total reaction volume (mL)
-
ε = Molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹cm⁻¹)[19]
-
l = Path length of the cuvette (cm)
-
V_sample = Volume of sample added (mL)
-
-
-
Note: One unit (U) of activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.
-
Chapter 5: Quantitative Data Summary
The following tables summarize key quantitative data related to AMP and its associated pathways, compiled from various studies.
Table 1: Physical and Chemical Properties of Adenosine 5'-monophosphate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₄N₅O₇P | PubChem |
| Molar Mass | 347.22 g/mol | PubChem |
| Description | A purine ribonucleoside 5'-monophosphate consisting of adenine (B156593) linked to a ribose, which is esterified with a phosphate group. | [9][23] |
| Form | Crystalline solid from water and acetone. | PubChem |
Table 2: Cellular Concentrations and Experimental Observations
| Parameter | Observation | Cell/Tissue Type | Source |
|---|---|---|---|
| AMP Fold Increase | >100-fold increase upon incubation with 20 mM fructose. | Hepatocytes | [13] |
| cAMP Concentration | 1 to 5 pmole/10⁷ cells (baseline) | Human Peripheral Blood Lymphocytes | [24] |
| cAMP Concentration | 80 to 160 pmole/10⁷ cells (initially after isolation) | Human Peripheral Blood Lymphocytes | [24] |
| ³H-AMP Uptake | 10 to 100 times the uptake of ³H-FDG. | Various Human Tumor Cell Lines |[25] |
Table 3: Kinetic and Binding Constants
| Parameter | Enzyme/Protein | Value | Source |
|---|---|---|---|
| Molar Extinction Coefficient (ε) | NADH at 340 nm | 6.22 mM⁻¹cm⁻¹ | [19] |
| Association Constants (Kₐ) | Anti-AMP Antibodies | Determined by dialysis equilibrium and fluorescence measurements. |[26] |
Conclusion
The journey to understand Adenosine 5'-monophosphate has progressed from its initial identification as a component of the energy-rich ATP molecule to its current status as a critical signaling nucleotide at the heart of cellular energy homeostasis. The pioneering work of Lohmann, Lipmann, and others laid the essential groundwork in bioenergetics. This was followed by the discovery of the AMPK pathway, which revealed the elegant mechanism by which a simple molecule can orchestrate a complex, organism-wide response to metabolic stress. The experimental techniques have evolved from paper chromatography to sophisticated kinetic assays, yet the fundamental principles of AMP's role as a low-energy signal remain a cornerstone of modern biochemistry and drug development, with the AMPK pathway being a major target for therapies aimed at metabolic diseases such as type 2 diabetes and obesity.
References
- 1. THE DOUBLE LIFE OF ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP - Adenosine Triphosphate - About [atpinfo.weebly.com]
- 3. Karl Lohmann [nndb.com]
- 4. proprep.com [proprep.com]
- 5. eoht.info [eoht.info]
- 6. Fritz Albert Lipmann | Nobel Prize, Biochemist, Physiologist | Britannica [britannica.com]
- 7. researchgate.net [researchgate.net]
- 8. The roots of bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adenosine monophosphate - Wikipedia [en.wikipedia.org]
- 10. journals.biologists.com [journals.biologists.com]
- 11. AMP-Activated Protein Kinase (AMPK): Master Metabolic Regulator - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 12. AMP-activated protein kinase - a journey from 1 to 100 downstream targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AMP-activated protein kinase — a journey from 1 to 100 downstream targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] The AMP-activated protein kinase pathway – new players upstream and downstream | Semantic Scholar [semanticscholar.org]
- 15. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 16. Paper chromatography - Wikipedia [en.wikipedia.org]
- 17. Paper chromatography | Definition, Method, & Uses | Britannica [britannica.com]
- 18. chromtech.com [chromtech.com]
- 19. researchgate.net [researchgate.net]
- 20. assaygenie.com [assaygenie.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Adenylate Kinase Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 23. Exposome-Explorer - Adenosine 5'-monophosphate (Compound) [exposome-explorer.iarc.fr]
- 24. Cyclic AMP concentrations in human peripheral blood lymphocytes. Changes in association with cell purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In vitro evaluation of adenosine 5'-monophosphate as an imaging agent of tumor metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Antibodies to adenosine 5'-monophosphate: purification and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of AMP Disodium Salt in Purine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of Adenosine Monophosphate (AMP) disodium (B8443419) salt in the intricate network of purine (B94841) metabolism. As a fundamental building block for nucleic acids and a key cellular energy sensor, AMP is pivotal in both the synthesis and degradation of purines. Understanding its regulatory functions is critical for research into metabolic disorders, cancer, and the development of novel therapeutics. This document provides a comprehensive overview of AMP's involvement in key metabolic pathways, quantitative data on its enzymatic interactions, detailed experimental protocols for its study, and visual representations of the core biochemical processes.
AMP: A Linchpin in Purine Metabolic Pathways
Adenosine monophosphate is a critical nucleotide that functions at the crossroads of purine biosynthesis, salvage, and catabolism. Its cellular concentration is a sensitive indicator of the cell's energy status and directly influences the flux through these pathways.
De Novo Purine Synthesis: The de novo pathway builds purine rings from simpler precursors. AMP, along with Guanosine Monophosphate (GMP), acts as a key negative feedback inhibitor of this energy-intensive process. Specifically, AMP inhibits the activity of amidophosphoribosyltransferase, the enzyme catalyzing the committed step in the pathway, and also provides feedback regulation on 5-phosphoribosyl-1-pyrophosphate (PRPP) synthetase.[1][2][3][4] This regulation ensures that the cell does not overproduce purine nucleotides, thus conserving energy.
Purine Salvage Pathway: The purine salvage pathway is a more energy-efficient route for nucleotide synthesis, recycling purine bases from the degradation of nucleic acids. Adenine (B156593) phosphoribosyltransferase (APRT) converts adenine to AMP in this pathway.[5] This process is crucial for tissues with high energy demands or limited de novo synthesis capacity.
Purine Nucleotide Cycle and Catabolism: In tissues like skeletal muscle, the purine nucleotide cycle, in which AMP is deaminated to Inosine Monophosphate (IMP), plays a role in energy metabolism and ammonia (B1221849) production.[6] Conversely, AMP can be dephosphorylated to adenosine, which is then further metabolized. The degradation of purines ultimately leads to the production of uric acid in humans.[5][7]
Energy Homeostasis and AMPK Signaling: The ratio of AMP to ATP is a critical indicator of the cell's energy state. An elevated AMP:ATP ratio allosterically activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[8][9][10] Activated AMPK switches on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP, including de novo purine synthesis.[8][9]
Quantitative Data: Enzymatic Regulation by AMP
The regulatory effects of AMP on key enzymes in purine metabolism are quantifiable through kinetic parameters. The following table summarizes available data on the inhibition constants (Ki) and Michaelis constants (Km) for relevant enzymes.
| Enzyme | Organism/Tissue | Substrate/Activator | Km (µM) | Ki of AMP (µM) | Notes |
| Amidophosphoribosyltransferase | Human | PRPP | - | Yes (inhibitor) | AMP is a feedback inhibitor of this committed step in de novo purine synthesis.[4][11] |
| Adenylosuccinate Synthetase | Trypanosoma cruzi | IMP | 10 | - | While not an inhibitor, AMP is the eventual product of this pathway, which is inhibited by the intermediate adenylosuccinate.[12][13] |
| Adenylosuccinate Synthetase | E. coli | IMP | 20 | 10 | AMP acts as a competitive inhibitor with respect to IMP.[14] |
| AMP Deaminase | Chicken Erythrocytes | AMP | - | - | ATP and GTP have complex regulatory effects (inhibition at low concentrations, activation at high concentrations).[6] |
| AMP Deaminase | Creatine (B1669601) Kinase-Deficient Mice | AMP | <200 | - | Exhibits negative cooperativity, with a lower Km in deficient mice, indicating higher affinity at low substrate concentrations.[1][15] |
| PRPP Synthetase | Human | - | - | Yes (inhibitor) | AMP, along with other purine ribonucleotides, inhibits PRPP synthetase.[11] |
| Adenylate Kinase | Human (Erythrocyte, Muscle, Liver) | - | - | ~300 | AMP is a competitive inhibitor.[16] |
Experimental Protocols
Accurate quantification and characterization of AMP and its metabolic effects are crucial for research. The following are detailed methodologies for key experiments.
Quantification of Purine Nucleotides by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the simultaneous analysis of AMP and other purine nucleotides in biological samples.[5][8]
1. Sample Preparation:
- Freeze-clamp tissue samples in liquid nitrogen immediately upon collection to halt metabolic activity.
- Lyophilize (freeze-dry) the tissue samples.
- Extract the purine nucleotides by homogenizing the freeze-dried tissue in 0.6 N perchloric acid.
- Centrifuge the homogenate to pellet proteins and cellular debris.
- Neutralize the supernatant with potassium bicarbonate to precipitate perchlorate (B79767).
- Centrifuge to remove the potassium perchlorate precipitate and collect the supernatant for analysis.
2. HPLC Analysis:
- Column: C-18 reversed-phase silica (B1680970) column.
- Mobile Phase: A gradient elution using a buffer of ammonium (B1175870) dihydrogen phosphate (B84403) and an organic modifier like methanol (B129727) or acetonitrile.
- Detection: UV absorbance at 254 nm.
- Standard Curve: Prepare a standard curve with known concentrations of AMP, ADP, ATP, IMP, and other relevant purines to quantify the amounts in the samples.
- Data Analysis: Integrate the peak areas corresponding to each purine nucleotide and calculate their concentrations based on the standard curve.
5'-Nucleotidase Activity Assay
This assay measures the activity of 5'-nucleotidase, an enzyme that hydrolyzes AMP to adenosine.[3][17][18][19]
1. Principle: The assay measures the inorganic phosphate (Pi) released from the hydrolysis of AMP.
2. Reagents:
- Glycine (B1666218) buffer (200 mM, pH 9.0 at 37°C).
- Adenosine 5'-monophosphate (AMP) solution (66 mM).
- Magnesium sulfate (B86663) solution (200 mM).
- Phosphorus standard solution.
- Taussky-Shorr color reagent (for colorimetric detection of Pi).
- Enzyme sample (e.g., cell lysate or purified enzyme).
3. Procedure:
- Prepare a reaction mixture containing glycine buffer, magnesium sulfate, and the enzyme sample.
- Pre-incubate the mixture at 37°C.
- Initiate the reaction by adding the AMP solution.
- Incubate at 37°C for a defined period (e.g., 10-30 minutes).
- Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
- Add the Taussky-Shorr color reagent to the reaction mixture.
- Measure the absorbance at 660 nm.
- Calculate the amount of Pi released using a standard curve prepared with the phosphorus standard.
- Enzyme activity is expressed as µmol of Pi released per minute per mg of protein.
AMP-Activated Protein Kinase (AMPK) Activity Assay
This protocol describes a non-radioactive method to measure AMPK activity.[9][20][21][22]
1. Principle: This assay measures the amount of ADP produced from the kinase reaction, where AMPK phosphorylates a specific substrate peptide (e.g., SAMS peptide) using ATP. The ADP is then detected using a coupled enzymatic reaction that generates a luminescent or fluorescent signal.
2. Reagents:
- Kinase buffer (containing Tris-HCl, MgCl2, BSA, DTT, and AMP for allosteric activation).
- AMPK enzyme (purified or in cell lysate).
- SAMS peptide substrate.
- ATP.
- ADP-Glo™ Kinase Assay reagents (or similar ADP detection system).
3. Procedure:
- Set up the kinase reaction in a 96- or 384-well plate.
- Add the kinase buffer, AMPK enzyme, and any test compounds (inhibitors or activators).
- Add the SAMS peptide substrate.
- Initiate the reaction by adding ATP.
- Incubate at room temperature for a defined period (e.g., 60 minutes).
- Stop the kinase reaction and detect the produced ADP by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.
- Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
- Measure the luminescence using a plate reader. The signal is proportional to the AMPK activity.
Visualizing Purine Metabolism Pathways and Workflows
The following diagrams, created using the Graphviz DOT language, illustrate the central pathways of purine metabolism involving AMP and a typical experimental workflow.
References
- 1. Alterations in AMP deaminase activity and kinetics in skeletal muscle of creatine kinase-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Assay of 5’-Nucleotidase [sigmaaldrich.com]
- 4. Amidophosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 5. Analysis of purine nucleotides in muscle tissue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of AMP deaminase from chicken erythrocytes. A kinetic study of the allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of skeletal-muscle AMP deaminase. Evidence for a highly pH-dependent inhibition by ATP of the homogeneous derivative of the rabbit enzyme yielded by limited proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single-run high-performance liquid chromatography of nucleotides, nucleosides, and major purine bases and its application to different tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diacomp.org [diacomp.org]
- 10. researchgate.net [researchgate.net]
- 11. Feedback inhibition of amidophosphoribosyltransferase regulates the rate of cell growth via purine nucleotide, DNA, and protein syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adenylosuccinate - Wikipedia [en.wikipedia.org]
- 13. Adenylosuccinate synthetase and adenylosuccinate lyase from Trypanosoma cruzi, Specificity studies with potential chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A mathematical model for the adenylosuccinate synthetase reaction involved in purine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Creatine kinase in serum: 2. Interference of adenylate kinase with the assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 5'-Nucleotidases: specific assays for five different enzymes in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. mdpi.com [mdpi.com]
- 21. An enzyme‐linked immunosorbent assay (ELISA)‐based activity assay for AMP‐activated protein kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bellbrooklabs.com [bellbrooklabs.com]
Methodological & Application
Application Notes and Protocols: Adenosine 5'-monophosphate Disodium Salt for Enzyme Kinetics Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenosine 5'-monophosphate (AMP), supplied as a stable disodium (B8443419) salt, is a pivotal molecule in cellular metabolism and signaling. As a key indicator of the cell's energy status, AMP acts as a sensitive allosteric regulator for several crucial enzymes involved in energy homeostasis. Its ability to modulate enzyme activity makes AMP disodium salt an indispensable tool for in vitro enzyme kinetics studies. These studies are fundamental for elucidating metabolic pathways, understanding disease mechanisms, and for the screening and development of novel therapeutic agents.
This document provides detailed application notes and protocols for utilizing Adenosine 5'-monophosphate disodium salt in the kinetic analysis of three key metabolic enzymes:
-
AMP-activated Protein Kinase (AMPK): A master regulator of cellular energy homeostasis that is allosterically activated by AMP.
-
Fructose 1,6-bisphosphatase (FBPase): A key enzyme in gluconeogenesis that is allosterically inhibited by AMP.
-
Glycogen Phosphorylase b (GPb): An enzyme involved in glycogenolysis, which is allosterically activated by AMP.
AMP-activated Protein Kinase (AMPK)
AMPK is a serine/threonine kinase that functions as a cellular energy sensor. When the cellular AMP:ATP ratio rises, indicating low energy status, AMP binds to the regulatory γ-subunit of AMPK. This binding triggers a conformational change that leads to a potent activation of the kinase.[1][2] The activation of AMPK is a multifaceted process involving:
-
Allosteric Activation: Direct binding of AMP causes a significant increase in AMPK's kinase activity.[3]
-
Enhanced Phosphorylation: AMP binding promotes the phosphorylation of a critical threonine residue (Thr172) in the activation loop of the catalytic α-subunit by upstream kinases like LKB1.[1][3]
-
Inhibition of Dephosphorylation: AMP binding protects the activating Thr172 phosphorylation from being removed by protein phosphatases.[1][3]
Signaling Pathway
Quantitative Data
| Enzyme Isoform | Substrate | Km for ATP (µM) | Activator | AC50 for AMP (nM) | Reference |
| α1β1γ1 | SAMS peptide | - | AMP | 3064 | [4] |
| α1β2γ1 | SAMS peptide | - | AMP | 1415 | [4] |
| α1β2γ3 | SAMS peptide | - | AMP | 1042 | [4] |
| α2β1γ1 | SAMS peptide | - | AMP | 478 | [4] |
| α2β2γ1 | SAMS peptide | - | AMP | 129 | [4] |
| α2β2γ3 | SAMS peptide | - | AMP | 117 | [4] |
Experimental Protocol: In Vitro AMPK Activity Assay (Radiometric)
This protocol is adapted from established methods for measuring AMPK activity using a synthetic peptide substrate (SAMS peptide) and radiolabeled ATP.[5][6]
Materials:
-
Purified active AMPK enzyme
-
AMP disodium salt stock solution (e.g., 10 mM in water)
-
ATP stock solution (e.g., 10 mM in water)
-
[γ-³²P]ATP
-
SAMS peptide (HMRSAMSGLHLVKRR) stock solution (e.g., 10 mg/mL in water)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 10% glycerol, 1 mM DTT, 5 mM MgCl₂)
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare Reaction Mix: For each reaction, prepare a master mix containing kinase reaction buffer, SAMS peptide (final concentration 100 µM), and MgCl₂ (final concentration 5 mM).
-
Prepare AMP Dilutions: Prepare a serial dilution of AMP disodium salt in water to achieve final assay concentrations ranging from 0 to 50 µM.
-
Set up Reactions: In microcentrifuge tubes on ice, add the reaction mix, the desired concentration of AMP, and purified AMPK enzyme.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of cold ATP (final concentration 200 µM) and [γ-³²P]ATP. The total reaction volume is typically 25-50 µL.
-
Incubation: Incubate the reactions at 30°C for 10-20 minutes with gentle agitation.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers extensively in 1% phosphoric acid (3-4 washes for 5-10 minutes each) to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the dried P81 papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the amount of ³²P incorporated into the SAMS peptide and plot the enzyme activity as a function of AMP concentration to determine the AC₅₀.
Experimental Workflow
References
- 1. AMPK: an energy-sensing pathway with multiple inputs and outputs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. AMPK activity assay [bio-protocol.org]
- 5. AMP-activated protein kinase (AMPK) activation regulates in vitro bone formation and bone mass - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using AMP Disodium Salt in Cell Culture Media for Metabolic Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) Monophosphate (AMP) is a central molecule in cellular energy homeostasis. While intracellular AMP is a well-established allosteric activator of AMP-activated protein kinase (AMPK), a master regulator of metabolism, the effects of extracellular AMP on cultured cells are also of significant interest for studying metabolic stress.[1][2] This document provides detailed application notes and protocols for utilizing AMP disodium (B8443419) salt in cell culture media to induce and analyze metabolic stress.
Extracellular AMP is not directly transported into most cell types. Instead, it is primarily metabolized by ecto-5'-nucleotidases (CD73) on the cell surface to adenosine.[3] Adenosine is then taken up by equilibrative nucleoside transporters (ENTs) and subsequently phosphorylated intracellularly by adenosine kinase to regenerate AMP.[4][5] This increase in the intracellular AMP/ATP ratio activates the AMPK signaling pathway, mimicking a state of low cellular energy or metabolic stress.[1][2][4][5]
Understanding this pathway is crucial for designing and interpreting experiments aimed at modulating cellular metabolism for research and therapeutic development.
Signaling Pathway and Experimental Workflow
The addition of AMP disodium salt to cell culture media initiates a signaling cascade that culminates in the activation of AMPK and subsequent metabolic reprogramming. The experimental workflow involves treating cells with AMP disodium salt and then assessing various metabolic parameters to quantify the induced stress.
Data Presentation
The following tables summarize representative quantitative data on the effects of AMP disodium salt treatment on various cell lines. Note that specific results may vary depending on the cell type, passage number, and experimental conditions.
Table 1: Effect of AMP Disodium Salt on Cell Viability
| Cell Line | AMP Concentration (mM) | Incubation Time (h) | Cell Viability (%) | Assay Method |
| SiHa | 5 | 24 | ~70% | MTT Assay[6] |
| SiHa | 5 | 72 | ~20% | Trypan Blue Exclusion[6] |
| MCF-7 | Not Specified (High) | Not Specified | Inhibition | Not Specified[7] |
| MDA-MB-453 | Not Specified (High) | Not Specified | Inhibition | Not Specified[7] |
| Keratinocytes | Not Specified (High) | Not Specified | Inhibition | Cell Counting[7] |
| Keratinocytes | Not Specified (Low) | Not Specified | Increased Growth | Cell Counting[7] |
Table 2: Effect of Extracellular Nucleotides on AMPK Activation and Cellular Metabolism
| Cell Line | Treatment | Concentration (µM) | Incubation Time | Measured Parameter | Observed Effect |
| HUVEC | ATP, ADP, UTP | 100 | 5 min | p-AMPK (Thr172) | Transient Increase[4] |
| HUVEC | Adenosine | 25 | 5 min | p-AMPK (Thr172) | Transient Increase[4] |
| HUVEC | AMP | 100 | 5 min | p-AMPK (Thr172) | No significant effect[4] |
| K562 | Imatinib | 0.1 - 1 | 24 - 48 h | Intracellular ATP | Dose-dependent decrease[8] |
| K562 | Imatinib | 0.1 - 1 | 24 - 48 h | Lactate Production | Dose-dependent decrease[8] |
| Primary Monocytes | Na-L-Lactate | 10,000 | 1 h (priming) | IL-6 Production | Reduced[9] |
Experimental Protocols
Reagent Preparation: AMP Disodium Salt Stock Solution
-
Product Information: Adenosine 5'-monophosphate disodium salt (CAS: 4578-31-8) is typically a white to off-white crystalline powder.[1][10] It is soluble in water.[1][10]
-
Preparation of a 100 mM Stock Solution:
-
Weigh out 391.18 mg of AMP disodium salt (MW: 391.18 g/mol ).
-
Dissolve in 10 mL of sterile, nuclease-free water or cell culture-grade phosphate-buffered saline (PBS).
-
Ensure complete dissolution. Gentle warming (to 37°C) may be applied if necessary.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.[1]
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for long-term storage (stable for up to 6 months).[11] For frequent use, a fresh stock solution can be prepared and stored at 2-8°C for a shorter duration.
-
Cell Culture and Treatment
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction, or Seahorse XF plates).
-
The seeding density should be optimized for each cell line to ensure they are in the exponential growth phase at the time of treatment.
-
-
Cell Culture:
-
Culture cells in their recommended growth medium until they reach the desired confluency (typically 70-80%).
-
-
Treatment with AMP Disodium Salt:
-
Prepare the desired final concentrations of AMP disodium salt by diluting the stock solution in fresh, pre-warmed cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the AMP disodium salt.
-
Include a vehicle control (medium without AMP disodium salt).
-
Incubate the cells for the desired duration (e.g., 1, 6, 12, 24, or 48 hours) under standard culture conditions (37°C, 5% CO₂).
-
Key Experimental Assays
This assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Reagent Preparation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Prepare a solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
-
Procedure:
-
Following treatment with AMP disodium salt in a 96-well plate, add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
This assay quantifies the cellular energy status.
-
Assay Principle: Luciferase-based ATP assays are commonly used due to their high sensitivity. The light produced is proportional to the ATP concentration.[12]
-
Procedure (using a commercial kit, e.g., from Promega or Sigma-Aldrich):
-
After AMP disodium salt treatment in a 96-well white-walled plate, lyse the cells according to the kit manufacturer's protocol to release intracellular ATP.
-
Add the luciferase-containing reagent to each well.
-
Measure the luminescence using a luminometer.
-
Generate a standard curve using known concentrations of ATP to determine the absolute ATP concentration in the samples.
-
Normalize ATP levels to the cell number or protein concentration.
-
This assay provides real-time measurements of the two major energy-producing pathways: mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR).[13][14]
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Assay Medium: On the day of the assay, replace the growth medium with unbuffered Seahorse XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.[13]
-
Assay Protocol (Mito Stress Test):
-
Load the sensor cartridge with the compounds that modulate mitochondrial function (typically oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A).
-
Place the cell plate in the Seahorse XF Analyzer.
-
Measure baseline OCR and ECAR.
-
Sequentially inject the mitochondrial modulators to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
-
Data Analysis: Analyze the changes in OCR and ECAR in AMP-treated cells compared to the control to assess the impact on mitochondrial respiration and glycolysis.
This colorimetric or fluorometric assay measures the amount of lactate secreted into the culture medium, which is a key indicator of glycolytic activity.[15]
-
Sample Collection: After treatment with AMP disodium salt, collect the cell culture medium.
-
Procedure (using a commercial kit, e.g., from Cell Biolabs or TCI Chemicals):
-
Prepare a standard curve using the provided lactate standard.
-
Add the collected medium and standards to a 96-well plate.
-
Add the reaction mixture containing lactate oxidase and a probe.
-
Incubate for the recommended time at 37°C, protected from light.[16]
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the lactate concentration in the samples based on the standard curve and normalize to cell number or protein concentration.
-
This technique is used to detect the phosphorylation of AMPK, which is indicative of its activation.
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated AMPKα (Thr172).
-
Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for total AMPKα as a loading control. An antibody against a housekeeping protein like β-actin or GAPDH should also be used.
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated AMPK to total AMPK.
-
Conclusion
The use of AMP disodium salt in cell culture provides a valuable tool for inducing and studying metabolic stress. By understanding the underlying signaling pathway and employing the appropriate analytical methods, researchers can gain insights into the complex regulation of cellular energy metabolism. The protocols provided herein offer a framework for conducting these experiments, which can be adapted and optimized for specific cell types and research questions.
References
- 1. himedialabs.com [himedialabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Extracellular AMP Suppresses Endotoxemia-Induced Inflammation by Alleviating Neutrophil Activation [frontiersin.org]
- 4. ahajournals.org [ahajournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Adenosine uptake is the major effector of extracellular ATP toxicity in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of adenosine 5'-monophosphate on epidermal turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Extracellular Lactate Acts as a Metabolic Checkpoint and Shapes Monocyte Function Time Dependently - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vivantechnologies.com [vivantechnologies.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. CAS-4578-31-8, Adenosine-5'-Monophosphate Disodium Salt Cell Culture Tested Manufacturers, Suppliers & Exporters in India | TC1312 [cdhfinechemical.com]
- 13. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for AMP-Activated Protein Kinase (AMPK) Assay Using AMP Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the activity of AMP-activated protein kinase (AMPK), a critical enzyme in cellular energy homeostasis. The protocols described herein utilize AMP disodium (B8443419) salt as an allosteric activator and are suitable for screening potential therapeutic compounds that modulate AMPK activity.
Introduction
AMP-activated protein kinase (AMPK) is a master regulator of cellular and organismal energy balance.[1][2][3] It acts as a cellular energy sensor, activated by increases in the cellular AMP:ATP ratio.[4][5] Structurally, AMPK is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[2][6] The binding of AMP to the γ subunit allosterically activates the kinase, making it a key target for therapeutic intervention in metabolic diseases such as type 2 diabetes, obesity, and cancer.[1][2][7] This document outlines several common methods for assaying AMPK activity in vitro, including radioactive, luminescent, and ELISA-based approaches, with a specific focus on the inclusion of AMP disodium salt for allosteric activation.
Data Presentation
Quantitative data from AMPK assays are crucial for comparing the effects of different compounds or conditions on enzyme activity. Below are examples of how to structure such data.
Table 1: Example Data for AMPK Specific Activity
| Lot Number | Specific Activity (nmol/min/mg) | Assay Method |
| 019K1605 | 980 | Radioactive Filter Binding Assay |
| A1358 | 762–1,032 | Radioactive Filter Binding Assay |
This table provides an example of how to present the specific activity of different batches of recombinant AMPK, as might be found on a manufacturer's data sheet.[6]
Table 2: Compound Screening Results - IC50 Values
| Compound | Target | IC50 (nM) | Assay Method |
| Staurosporine | AMPK | 2.18 | Transcreener® ADP² Assay |
| Compound C | AMPK | Varies | Kinase Assay |
This table illustrates how to summarize the potency of inhibitors, a key output of drug screening campaigns.[8][9]
Experimental Protocols
Below are detailed protocols for three common AMPK assay formats. For all protocols, it is assumed that AMP disodium salt is used to prepare the AMP solutions.
Protocol 1: Radioactive Filter Binding Assay
This traditional and highly sensitive method measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a synthetic peptide substrate.[10][11]
Materials:
-
Active AMPK enzyme (recombinant)
-
[γ-³²P]ATP
-
AMP disodium salt
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)[6]
-
Dithiothreitol (DTT)
-
1% Phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of AMP disodium salt in nuclease-free water.
-
Prepare a 10 mM stock solution of non-radioactive ATP.[6]
-
Prepare the γ-³²P-ATP Assay Cocktail (e.g., 250 µM final concentration) by combining the Kinase Assay Buffer, 10 mM ATP stock, and radioactive ATP.[6]
-
Prepare the SAMS peptide substrate at a working concentration (e.g., 1 mg/ml) in distilled water.[13]
-
Dilute the active AMPK enzyme to the desired concentration in Kinase Dilution Buffer.[6]
-
-
Set up the Kinase Reaction:
-
Incubation:
-
Stopping the Reaction and Spotting:
-
Terminate the reaction by spotting 15-20 µL of the reaction mixture onto a P81 phosphocellulose paper square.[12]
-
-
Washing:
-
Counting:
Protocol 2: ADP-Glo™ Luminescent Kinase Assay
This non-radioactive, homogeneous assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Active AMPK enzyme
-
AMARA peptide substrate (AMARAASAAALARRR)[14] or SAMS peptide
-
ATP
-
AMP disodium salt
-
AMPK Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.[13]
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of AMP disodium salt. The final concentration in the assay is typically around 100-200 µM.[12]
-
Prepare ATP and substrate stocks in kinase buffer.
-
Prepare a serial dilution of the test compounds.
-
-
Set up the Kinase Reaction (in a white plate):
-
Add 5 µL of diluted active AMPK.
-
Add 2.5 µL of substrate/AMP/buffer mix.
-
Add 2.5 µL of test compound or vehicle.
-
Initiate the reaction by adding 5 µL of ATP solution. The final reaction volume is typically 10-25 µL.[13]
-
-
Incubation:
-
Incubate the plate at room temperature or 30°C for 60 minutes.[13]
-
-
Terminate Reaction and Deplete ATP:
-
Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume (e.g., 10-25 µL).
-
Incubate at room temperature for 40 minutes.[13]
-
-
Detect ADP and Measure Luminescence:
-
Add a volume of Kinase Detection Reagent equal to twice the initial kinase reaction volume (e.g., 20-50 µL).
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the ADP produced and thus to the AMPK activity.
-
Protocol 3: ELISA-Based Assay
This method quantifies the phosphorylated substrate peptide using an antibody that specifically recognizes the phosphorylated form.[1][3]
Materials:
-
Active AMPK enzyme
-
SAMS peptide substrate
-
ATP
-
AMP disodium salt
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA, 0.05 mM DTT)[1]
-
Nunc Immobilizer Amino microplate wells or similar high-binding plates
-
Primary antibody against phospho-SAMS peptide
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Perform Kinase Reaction:
-
Set up the kinase reaction in PCR tubes or a microplate as described in Protocol 1 or 2, but without using radioactive ATP. A typical 20 µL reaction would contain 20 ng of recombinant AMPK, 50 µM AMP, 112 µM SAMS peptide, and 500 µM ATP.[1]
-
Incubate at 30°C for a defined period (e.g., 30 minutes).
-
-
Coat Plate with Reaction Mixture:
-
Add the kinase reaction mixtures to the wells of the amino-immobilizer plate.
-
Incubate overnight at 4°C to allow the peptide to bind.
-
-
Blocking:
-
Wash the wells with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add blocking buffer (e.g., 5% BSA in PBS) and incubate for 1-2 hours at room temperature.
-
-
Antibody Incubation:
-
Wash the wells.
-
Add the primary antibody diluted in blocking buffer and incubate for 1-2 hours at room temperature.
-
Wash the wells.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the wells thoroughly.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Add stop solution to quench the reaction.
-
Read the absorbance at 450 nm. The absorbance is proportional to the amount of phosphorylated substrate, and thus to AMPK activity.
-
Visualizations
AMPK Signaling Pathway
Caption: Simplified AMPK signaling pathway showing upstream activators and downstream metabolic effects.
Experimental Workflow for an In Vitro AMPK Assay
Caption: General experimental workflow for conducting an in vitro AMPK kinase assay.
References
- 1. An enzyme‐linked immunosorbent assay (ELISA)‐based activity assay for AMP‐activated protein kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. An enzyme-linked immunosorbent assay (ELISA)-based activity assay for AMP-activated protein kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. AMP-activated Protein Kinase Is Activated as a Consequence of Lipolysis in the Adipocyte: POTENTIAL MECHANISM AND PHYSIOLOGICAL RELEVANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. A High Throughput Assay for Discovery of Small Molecules that Bind AMP-activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. AMP-activated protein kinase (AMPK) activation regulates in vitro bone formation and bone mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diacomp.org [diacomp.org]
- 13. promega.com [promega.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: High-Throughput Screening for AMPK Activators Using AMP Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial enzyme in cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and cancer.[1][2][3] AMPK acts as a cellular energy sensor; it is activated under conditions of low ATP and high AMP levels.[4] The activation of AMPK stimulates catabolic pathways to generate ATP while inhibiting anabolic, ATP-consuming processes.[5] Adenosine (B11128) 5'-monophosphate (AMP) disodium (B8443419) salt is a direct allosteric activator of AMPK and serves as a vital tool in high-throughput screening (HTS) campaigns to identify novel pharmacological activators of this key metabolic regulator.[6]
These application notes provide detailed protocols and data presentation guidelines for utilizing AMP disodium salt in HTS assays designed to discover and characterize new AMPK activators.
AMPK Signaling Pathway
AMPK is a heterotrimeric protein consisting of a catalytic α subunit and regulatory β and γ subunits.[7] The binding of AMP to the γ subunit induces a conformational change that promotes the phosphorylation of threonine 172 on the α subunit by upstream kinases, such as LKB1 and CaMKKβ, leading to AMPK activation.[8] Activated AMPK then phosphorylates a multitude of downstream targets to restore cellular energy balance.
Caption: AMPK Signaling Pathway Activation and Downstream Effects.
Data Presentation: Quantitative Analysis of AMPK Activators
A critical aspect of HTS is the quantitative comparison of hit compounds. The following table summarizes key parameters for known AMPK activators, which can be used as a reference for interpreting screening data.
| Compound | Type | Assay Type | EC50/IC50 (µM) | Z'-Factor | Reference |
| AMP (disodium salt) | Direct Allosteric Activator | Radioactive Kinase Assay | ~3 | N/A | [7] |
| A-769662 | Direct Allosteric Activator | Radioactive Kinase Assay | ~0.8 | N/A | [7] |
| AICAR | Indirect Activator (AMP mimetic) | Cellular Assay | Variable | N/A | [9] |
| Metformin | Indirect Activator (Mitochondrial Complex I inhibitor) | Cellular Assay | Variable | N/A | |
| Staurosporine | Inhibitor | Transcreener ADP² Assay | 0.00218 | > 0.7 | |
| MANT-ADP Displacement | HTS Assay | Fluorescence Polarization | IC50 (ADP) = 0.3 | 0.55 | [8] |
Experimental Protocols
High-Throughput Screening Workflow
The general workflow for an HTS campaign to identify AMPK activators involves several stages, from assay development to hit validation.
References
- 1. Comprehensive analysis of high-throughput screens with HiTSeekR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extracellular Nucleotides and Adenosine Independently Activate AMP-Activated Protein Kinase in Endothelial Cells. Involvement of P2 Receptors and Adenosine Transporters: AMPK activation by nucleotides and adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.mit.edu [web.mit.edu]
- 4. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A High Throughput Assay for Discovery of Small Molecules that Bind AMP-activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Application Notes and Protocols for the Quantification of AMP Disodium Salt in Biological Samples using HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenosine (B11128) Monophosphate (AMP), often used in its stable disodium (B8443419) salt form for standards, is a central molecule in cellular bioenergetics. As a product of ATP and ADP hydrolysis, its concentration relative to ATP is a critical indicator of the cell's energy status.[1] The quantification of AMP in biological samples such as cells, tissues, and plasma is crucial for understanding metabolic regulation, drug effects on cellular energy, and the pathophysiology of various diseases, including metabolic disorders and cancer.[2][3] High-Performance Liquid Chromatography (HPLC), coupled with UV or Mass Spectrometry detection, provides a robust and sensitive method for the accurate measurement of AMP.[4]
Role of AMP in Cellular Signaling: The AMPK Pathway
An elevated AMP:ATP ratio is a key signal of cellular energy depletion. This ratio is sensed by AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[3] Upon activation by AMP binding, AMPK phosphorylates numerous downstream targets to switch off ATP-consuming anabolic pathways (e.g., protein and lipid synthesis) and switch on ATP-producing catabolic pathways (e.g., fatty acid oxidation and glycolysis).[3] This mechanism restores cellular energy homeostasis.
Experimental Workflow and Protocols
The accurate quantification of AMP requires meticulous sample preparation to inactivate enzymes that degrade nucleotides and to remove interfering substances like proteins. The general workflow involves sample collection, deproteinization, neutralization, and chromatographic analysis.
Protocol 1: Sample Preparation from Cell Culture/Tissue
This protocol is adapted from methods using perchloric acid (PCA) for protein precipitation, which effectively halts enzymatic activity.[4][5][6]
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Ice-cold 0.4 M Perchloric Acid (PCA)
-
Ice-cold 3.5 M Potassium Carbonate (K2CO3)
-
Cell scraper (for adherent cells)
-
Homogenizer or sonicator (for tissue)
-
Refrigerated centrifuge
-
0.22 µm syringe filters
Procedure:
-
Harvesting:
-
Adherent Cells: Wash cell monolayer twice with ice-cold PBS. Immediately add ~400 µL of ice-cold 0.4 M PCA per 10 cm dish. Scrape cells and collect the acidic extract.[5]
-
Suspension Cells: Centrifuge cells (e.g., 300 x g for 5 min at 4°C), remove the supernatant, and resuspend the pellet in ice-cold 0.4 M PCA.
-
Tissue: Rapidly dissect and freeze tissue in liquid nitrogen. Weigh the frozen tissue and add 10 volumes of ice-cold 0.4 M PCA. Homogenize immediately on ice until no visible tissue fragments remain.[4][5]
-
-
Deproteinization: Incubate the PCA homogenate on ice for 15-20 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[5]
-
Neutralization: Carefully collect the supernatant. To neutralize, add a calculated volume of ice-cold 3.5 M K2CO3 dropwise while vortexing until the pH reaches 6.5-7.5. A white precipitate (potassium perchlorate) will form.[5]
-
Precipitate Removal: Incubate on ice for 10-15 minutes to ensure complete precipitation. Centrifuge at 10,000 x g for 10 minutes at 4°C.[5]
-
Final Filtration: Collect the final supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.[5]
-
Storage: Samples can be stored at -80°C prior to analysis. If refrozen, samples should be re-filtered before injection.[5]
Protocol 2: Quantification by HPLC-UV
This method is suitable for the simultaneous analysis of ATP, ADP, and AMP in samples with concentrations in the low micromolar range.[2][7]
Instrumentation & Conditions:
-
HPLC System: Quaternary pump, autosampler, column oven, UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 3.0 x 150 mm, 2.7 µm particle size).[2][7]
-
Mobile Phase: 50 mM potassium hydrogen phosphate, pH adjusted to 6.80.[2][7]
-
Flow Rate: 0.6 mL/min.[7]
-
Column Temperature: 20°C.[7]
-
Injection Volume: 10-20 µL.
-
Run Time: Approximately 5-10 minutes.[2]
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare a series of calibration standards of AMP disodium salt (and ADP, ATP if required) in the mobile phase or a blank matrix (e.g., neutralized PCA solution). A typical range is 0.2 to 10 µM.[2][7]
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the prepared biological samples.
-
Identify the AMP peak by comparing its retention time with that of the standard.
-
Quantify the AMP concentration in the samples using the linear regression equation from the calibration curve.
Protocol 3: Quantification by LC-MS/MS
For higher sensitivity and specificity, especially in complex matrices or low-concentration samples, LC-MS/MS is the preferred method.[8][9][10]
Instrumentation & Conditions:
-
LC-MS/MS System: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or a reversed-phase C18 column compatible with highly aqueous mobile phases.[8][11]
-
Mobile Phase A: Water with an additive (e.g., 4 mM DBAA for ion-pairing).[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Flow Rate: 0.2-0.4 mL/min.
-
Elution Mode: Gradient elution.
-
Injection Volume: 5-10 µL.
-
MS Detection: Multiple Reaction Monitoring (MRM).
-
AMP Transition Example: m/z 346 -> 134 (quantifier) and 346 -> 79 (qualifier).[12]
-
-
Internal Standard: A stable isotope-labeled internal standard (e.g., AMP-¹⁵N₅) should be used for the most accurate quantification.[9]
Procedure:
-
Optimize MS parameters (e.g., declustering potential, collision energy) by infusing a standard solution of AMP.
-
Develop a gradient elution method to achieve baseline separation of AMP from other nucleotides and matrix components.
-
Spike samples and calibration standards with the internal standard prior to the final filtration step.
-
Inject standards to generate a calibration curve (Peak Area Ratio of Analyte/Internal Standard vs. Concentration).
-
Inject the prepared biological samples.
-
Quantify AMP concentration using the calibration curve.
Method Validation and Quantitative Data
A developed HPLC method must be validated to ensure it is reliable, reproducible, and fit for its intended purpose. Key validation parameters are defined by ICH guidelines.[13][14]
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[13]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of ≥0.999 is typically desired.[4][15]
-
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery. The typical acceptance criterion is 98-102%.[14][16]
-
Precision: The degree of scatter between a series of measurements, expressed as the relative standard deviation (RSD). For assays, an RSD of ≤2% is generally required.[15][16]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value (Signal-to-Noise ratio of ~3:1).[14]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy (Signal-to-Noise ratio of ~10:1).[14]
Data Summary Tables
The following tables summarize validation parameters from published HPLC methods for AMP quantification.
Table 1: Summary of HPLC-UV Method Validation Parameters
| Parameter | Value | Biological Matrix | Reference |
|---|---|---|---|
| Linearity Range | 0.2 - 10 µM | Human Bronchial Epithelial Cells | [2][7] |
| 1.69 - 108.1 µg/mL | Mouse Myocardial Tissues | [4] | |
| 10 - 1000 pmol | Mycobacterium smegmatis | [6] | |
| Correlation (r²) | > 0.999 | Human Bronchial Epithelial Cells | [7] |
| > 0.9998 | Mouse Myocardial Tissues | [4] | |
| ≥ 0.9998 | Mycobacterium smegmatis | [6] | |
| LOD | ~0.2 µM | Human Bronchial Epithelial Cells | [7] |
| 0.17 - 0.21 µg/mL | Mouse Myocardial Tissues | [4] | |
| LOQ | ~0.2 µM | Human Bronchial Epithelial Cells | [7] |
| Accuracy (Recovery) | 97.8% - 110.5% | Human Bronchial Epithelial Cells | [7] |
| 93.6% - 104.7% | Mouse Myocardial Tissues | [4] | |
| Precision (RSD) | Intra-day: 0.1% - 3.7% | Human Bronchial Epithelial Cells | [7] |
| | Intra-day: 1.3% - 2.5% | Mouse Myocardial Tissues |[4] |
Table 2: Summary of LC-MS/MS Method Validation Parameters
| Parameter | Value | Biological Matrix | Reference |
|---|---|---|---|
| Linearity Range | 2.5 - 1000 ng/mL | Royal Jelly | [9] |
| Correlation (r) | 0.9995 | Royal Jelly | [9] |
| LOD | 1 ng/mL | Royal Jelly | [9] |
| LOQ | 2.5 ng/mL | Royal Jelly | [9] |
| Accuracy (Recovery) | 81.3% - 118.4% | Royal Jelly | [9] |
| Precision (RSD) | < 10.5% | Royal Jelly |[9] |
References
- 1. HPLC Separation of Adenosine mono-, di- and triphosphates on Newcrom BH Column | SIELC Technologies [sielc.com]
- 2. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. cores.emory.edu [cores.emory.edu]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]
- 9. Quantification of adenosine Mono-, Di- and triphosphate from royal jelly using liquid chromatography - Tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Determination of Tissue Energy Status by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. pharmtech.com [pharmtech.com]
- 15. demarcheiso17025.com [demarcheiso17025.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Reconstitution of Signaling Pathways with AMP Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vitro reconstitution of cellular signaling pathways is a powerful methodology that allows for the detailed study of complex biological processes in a controlled environment, free from the confounding variables of a living cell. This approach is invaluable for elucidating the fundamental mechanisms of signal transduction, characterizing the function of individual pathway components, and screening for novel therapeutic agents. Adenosine-5'-monophosphate (AMP) disodium (B8443419) salt is a crucial reagent in these studies, particularly for pathways regulated by cellular energy status. As a key allosteric regulator of AMP-activated protein kinase (AMPK), a master sensor of cellular energy, AMP disodium salt is instrumental in activating this kinase and its downstream signaling cascades in a test-tube setting.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the use of AMP disodium salt in the in vitro reconstitution of signaling pathways, with a primary focus on the AMPK signaling cascade.
Application Notes
Allosteric Activation of AMPK
AMPK is a heterotrimeric serine/threonine kinase that acts as a central regulator of cellular energy homeostasis.[1] It is activated during times of cellular stress when the AMP:ATP ratio increases.[2] In an in vitro setting, AMP disodium salt serves as a direct and potent allosteric activator of purified AMPK. The binding of AMP to the γ-subunit of AMPK induces a conformational change that promotes the phosphorylation of Thr172 in the activation loop by an upstream kinase (e.g., LKB1 or CaMKKβ) and protects this residue from dephosphorylation.[2] This activation can be readily measured using various kinase assay formats.
Reconstitution of the AMPK Signaling Cascade
The in vitro reconstitution of the AMPK signaling pathway allows for a detailed investigation of the entire cascade, from upstream activators to downstream substrates. A minimal reconstituted system typically includes:
-
AMPK Holoenzyme: The purified heterotrimeric (α, β, γ subunits) enzyme.
-
Upstream Kinase: Such as LKB1 or CaMKKβ, responsible for phosphorylating and activating AMPK.
-
Downstream Substrate: A purified protein or peptide substrate of AMPK (e.g., a peptide containing the SAMS sequence).
-
ATP: As the phosphate (B84403) donor for the kinase reaction.
-
AMP Disodium Salt: As the allosteric activator.
By varying the concentrations of these components, researchers can study the kinetics of the pathway, determine the efficacy of potential activators or inhibitors, and dissect the regulatory mechanisms of each component.
High-Throughput Screening for AMPK Modulators
The reconstituted AMPK pathway is highly amenable to high-throughput screening (HTS) for the identification of novel therapeutic compounds. By setting up the assay in a multi-well plate format, a large number of compounds can be rapidly screened for their ability to either activate or inhibit AMPK activity in the presence of a fixed concentration of AMP disodium salt. Various detection methods, including radiometric, fluorescent, and luminescent assays, can be employed to measure kinase activity.
Investigating the GPCR-AMPK Signaling Axis
A growing body of evidence suggests that G-protein coupled receptors (GPCRs) can regulate AMPK activity.[3] While a complete in vitro reconstitution of a GPCR-AMPK pathway from purified components is complex, simplified systems can be established. This may involve using purified AMPK and its substrates in combination with cell lysates or membrane fractions containing the GPCR of interest. In such systems, the effect of GPCR agonists and antagonists on AMPK activation can be assessed in the presence and absence of AMP disodium salt, providing insights into the cross-talk between these two major signaling pathways.
Data Presentation
Table 1: Quantitative Parameters for In Vitro AMPK Activation by AMP Disodium Salt
| Parameter | Typical Value Range | Notes |
| AMPK Concentration | 10 - 100 nM | Optimal concentration depends on the specific activity of the enzyme preparation and the assay format. |
| AMP Disodium Salt (EC50) | 1 - 10 µM | The concentration required for half-maximal activation can vary depending on the ATP concentration and the specific AMPK isoform. |
| ATP Concentration | 10 - 200 µM | Should be optimized for the specific kinase and substrate. Higher concentrations can be inhibitory to AMP binding. |
| Upstream Kinase (LKB1/CaMKKβ) | 1 - 10 nM | The concentration should be sufficient to achieve robust AMPK phosphorylation. |
| Substrate (e.g., SAMS peptide) | 50 - 200 µM | Concentration should be near or above the Km for the substrate. |
| Incubation Time | 15 - 60 minutes | Should be within the linear range of the kinase reaction. |
| Incubation Temperature | 30 °C | Optimal temperature for most kinase assays. |
Experimental Protocols
Protocol 1: In Vitro Activation of AMPK by AMP Disodium Salt
This protocol describes a basic assay to measure the allosteric activation of purified AMPK by AMP disodium salt using a peptide substrate.
Materials:
-
Purified recombinant AMPK (α1β1γ1)
-
Purified recombinant LKB1 (or CaMKKβ)
-
SAMS peptide substrate (HMRSAMSGLHLVKRR)
-
AMP Disodium Salt (prepare a 10 mM stock solution in water)
-
ATP (prepare a 10 mM stock solution in water)
-
Kinase Assay Buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP (for radiometric assay) or commercial kinase assay kit (e.g., ADP-Glo™)
-
Phosphocellulose paper (for radiometric assay)
-
Scintillation counter (for radiometric assay) or luminometer (for ADP-Glo™)
Procedure:
-
Prepare the Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, purified AMPK (e.g., 50 nM), and purified LKB1 (e.g., 5 nM).
-
Prepare AMP Dilutions: Prepare a serial dilution of AMP disodium salt in water to achieve final assay concentrations ranging from 0.1 µM to 100 µM.
-
Set up the Reactions: In separate tubes or wells of a 96-well plate, add the kinase reaction mix.
-
Add AMP: Add the different dilutions of AMP disodium salt to the respective tubes/wells. Include a "no AMP" control.
-
Initiate the Reaction: Start the kinase reaction by adding a mixture of ATP (e.g., final concentration of 100 µM) and the SAMS peptide substrate (e.g., final concentration of 100 µM). For a radiometric assay, include [γ-³²P]ATP in the ATP mix.
-
Incubate: Incubate the reactions at 30°C for 30 minutes.
-
Stop the Reaction and Detect:
-
Radiometric Assay: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
ADP-Glo™ Assay: Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.
-
-
Data Analysis: Plot the measured kinase activity against the concentration of AMP disodium salt to determine the EC50.
Mandatory Visualizations
Caption: In vitro reconstitution of the AMPK signaling pathway.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Allosteric Modulation of AMPK Enzymatic Activity: In Vitro Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of AMP-activated protein kinase activity by G-protein coupled receptors: potential utility in treatment of diabetes and heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: AMP Disodium Salt as a Substrate for 5'-Nucleotidase (CD73) Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Nucleotidase (5'-NT), also known as ecto-5'-nucleotidase or CD73, is a cell-surface enzyme that plays a critical role in extracellular nucleotide metabolism.[1][2] It catalyzes the hydrolysis of adenosine (B11128) monophosphate (AMP) to adenosine and inorganic phosphate (B84403).[3][4] This function is a key step in the purinergic signaling pathway, which is involved in a myriad of physiological and pathological processes, including immune responses, inflammation, and cancer progression.[3][5][6] Extracellular adenosine, the product of CD73 activity, acts as a potent signaling molecule by binding to its specific receptors, thereby modulating cellular functions.[1][6] Consequently, the measurement of 5'-nucleotidase activity is crucial for studying its biological roles and for the discovery and development of therapeutic agents targeting this enzyme.[5][7]
Adenosine 5'-monophosphate (AMP) disodium (B8443419) salt is a commonly used substrate for in vitro 5'-nucleotidase activity assays due to its stability and solubility. These application notes provide detailed protocols and data for measuring 5'-nucleotidase activity using AMP disodium salt as a substrate.
Signaling Pathway
The canonical pathway involving 5'-nucleotidase (CD73) is central to the generation of extracellular adenosine, a key immunosuppressive molecule. The pathway begins with the release of adenosine triphosphate (ATP) into the extracellular space, often as a result of cellular stress or damage. Extracellular ATP is then sequentially hydrolyzed by the ectonucleotidase CD39 to ADP and then to AMP. Subsequently, CD73 hydrolyzes AMP to adenosine.[8] This extracellular adenosine can then bind to adenosine receptors (e.g., A2aR) on immune cells, such as T-cells, leading to downstream signaling that ultimately suppresses the anti-tumor immune response.[7] This pathway is a significant target in immuno-oncology, with inhibitors of both CD39 and CD73 being actively investigated.[7]
Caption: The 5'-Nucleotidase (CD73) signaling pathway, illustrating the conversion of extracellular ATP to immunosuppressive adenosine.
Experimental Protocols
Several methods can be employed to measure 5'-nucleotidase activity using AMP as a substrate. The choice of method often depends on the available equipment, sample type, and desired throughput. Below are protocols for two common colorimetric methods: a phosphate detection assay and an ammonia (B1221849) detection assay.
Protocol 1: Colorimetric Assay Based on Phosphate Detection
This protocol is based on the quantification of inorganic phosphate (Pi) released from the enzymatic hydrolysis of AMP. The Taussky-Shorr method, which uses ammonium (B1175870) molybdate (B1676688) to form a colored complex with phosphate, is a classic example.
Materials:
-
5'-Nucleotidase (recombinant or in cell/tissue lysates)
-
AMP Disodium Salt Solution (Substrate)
-
Glycine Buffer (200 mM, pH 9.0 at 37°C)
-
Magnesium Sulfate (B86663) Solution (200 mM)
-
Phosphorus Standard Solution (e.g., 0.645 µmoles/mL)
-
10 N Sulfuric Acid
-
10% (w/v) Ammonium Molybdate in 10 N Sulfuric Acid
-
Taussky-Shorr Color Reagent (TSCR): Prepared by mixing ammonium molybdate solution with ferrous sulfate solution.
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 660 nm
Procedure:
-
Prepare Reagents: Prepare all buffers and solutions as described in the materials section. The TSCR should be prepared fresh.
-
Standard Curve Preparation: Prepare a standard curve using the Phosphorus Standard Solution to determine the relationship between absorbance and phosphate concentration.
-
Reaction Setup:
-
In a 96-well plate, add the following to each well:
-
Sample (containing 5'-nucleotidase)
-
Glycine Buffer
-
Magnesium Sulfate Solution
-
-
Include appropriate controls:
-
Blank: All reagents except the enzyme.
-
Negative Control: A sample known to have no 5'-nucleotidase activity.
-
Positive Control: A known amount of purified 5'-nucleotidase.
-
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the AMP Disodium Salt Solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Stop Reaction and Color Development:
-
Stop the reaction by adding 10 N Sulfuric Acid.
-
Add the Taussky-Shorr Color Reagent to each well.
-
Incubate at room temperature for 5 minutes to allow for color development.
-
-
Measurement:
-
Measure the absorbance at 660 nm using a microplate reader.
-
-
Calculation:
-
Determine the amount of phosphate released in each sample by comparing the absorbance values to the standard curve.
-
Calculate the 5'-nucleotidase activity, typically expressed as µmol of phosphate produced per minute per mg of protein.
-
Protocol 2: Colorimetric Assay Based on Ammonia Detection
This protocol relies on the coupled enzymatic reaction where adenosine produced from AMP hydrolysis is deaminated by adenosine deaminase (ADA) to inosine (B1671953) and ammonia. The released ammonia is then quantified using the Berthelot's test.[9]
Materials:
-
5'-Nucleotidase (recombinant or in cell/tissue lysates)
-
AMP Disodium Salt Solution (Substrate)
-
5'-NT Assay Buffer
-
Adenosine Deaminase (ADA)
-
Developer I and II (for Berthelot's test)
-
5'-NT Inhibitor (optional, for specificity control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 670 nm
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates in ice-cold 5'-NT Assay Buffer.
-
Reaction Setup:
-
In a 96-well plate, prepare wells for samples, a sample background control, and an inhibitor control.
-
For sample wells, add the sample and a reaction mix containing the 5'-NT substrate and convertor (which includes ADA).
-
For the sample background control, omit the substrate.
-
For the inhibitor control, add the 5'-NT inhibitor to the sample well.
-
-
Enzyme Reaction:
-
Incubate the plate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 20-60 minutes).[10]
-
-
Ammonia Detection:
-
Add Developer I and Developer II to all wells.
-
Incubate for an additional period to allow for color development.
-
-
Measurement:
-
Measure the absorbance at 670 nm.
-
-
Calculation:
-
Subtract the absorbance of the background control from the sample absorbance.
-
Calculate the ammonia concentration using a standard curve.
-
Determine the 5'-nucleotidase activity.
-
Experimental Workflow Diagram
Caption: A generalized workflow for a colorimetric 5'-nucleotidase activity assay using AMP disodium salt as the substrate.
Data Presentation
The following tables summarize typical quantitative data that can be obtained from 5'-nucleotidase activity assays.
Table 1: Assay Parameters for Different Detection Methods
| Parameter | Phosphate Detection | Ammonia Detection | Fluorescence Polarization |
| Substrate | AMP Disodium Salt | AMP Disodium Salt | AMP |
| Detection Principle | Colorimetric (Molybdate) | Colorimetric (Berthelot's) | FP-based immunoassay |
| Wavelength | ~660 nm | ~670 nm | Varies (Far-red tracer) |
| Incubation Temp. | 37°C | 37°C[10] | Room Temperature or 37°C |
| pH | 9.0 | 7.5[10] | Varies |
| Limit of Detection | Varies | 0.2 mU | High sensitivity |
Table 2: Representative Kinetic Parameters for 5'-Nucleotidase
| Parameter | Value | Conditions |
| Optimal pH | 7.5 - 9.0 | Dependent on enzyme source and buffer |
| Optimal Temperature | 37°C | Standard for mammalian enzymes |
| Km for AMP | Varies (µM range) | Dependent on enzyme source and assay conditions |
| Inhibitors | Adenosine 5'-(α,β-methylene)diphosphate (APCP) | Competitive inhibitor |
Table 3: Linearity and Precision of a Commercial 5'-Nucleotidase Assay Kit
| Parameter | Value |
| Linear Range | 0 - 300 U/L[11] |
| Intra-assay CV% | < 2%[11] |
| Inter-assay CV% | ≤ 4%[11] |
CV: Coefficient of Variation
Conclusion
The use of AMP disodium salt as a substrate provides a reliable and reproducible method for assaying 5'-nucleotidase activity. The choice of detection method—be it phosphate, ammonia, or adenosine—can be tailored to the specific needs of the researcher and the available laboratory instrumentation. The protocols and data presented herein offer a comprehensive guide for professionals in academic research and drug development to accurately measure the activity of this important enzyme and to further investigate its role in health and disease.
References
- 1. Microbial 5′-nucleotidases: their characteristics, roles in cellular metabolism, and possible practical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzyme activity of circulating CD73 in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. elisakits.co.uk [elisakits.co.uk]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Physiological roles for ecto-5’-nucleotidase (CD73) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. ashpublications.org [ashpublications.org]
- 9. A colorimetric assay for the determination of 5'-nucleotidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. diazyme.com [diazyme.com]
Application Notes and Protocols: Preparation of Adenosine 5'-Monophosphate (AMP) Disodium Salt Stock Solutions for Research
Introduction
Adenosine (B11128) 5'-monophosphate (AMP) is a central nucleotide in cellular metabolism and signaling. As a key indicator of the cell's energy status, it serves as an allosteric activator of AMP-activated protein kinase (AMPK), a master regulator of metabolic pathways.[1][2][3] The disodium (B8443419) salt of AMP is a stable, water-soluble form commonly used in research to study energy sensing, signal transduction, and as a substrate for various enzymes like AMP deaminase and 5'-nucleotidase.[1][2][4]
Accurate and consistent preparation of AMP disodium salt stock solutions is critical for obtaining reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of AMP disodium salt solutions for use by researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key properties of AMP disodium salt is presented below. This information is essential for accurate calculations and solution preparation.
| Property | Value |
| Chemical Name | Adenosine 5'-monophosphate disodium salt |
| Synonyms | 5'-AMP-Na2, Disodium AMP, Disodium adenylate |
| CAS Number | 4578-31-8[1][2] |
| Molecular Formula | C₁₀H₁₂N₅Na₂O₇P[1] |
| Molecular Weight | 391.18 g/mol [2][5] |
| Appearance | White crystalline solid or powder[4][6] |
| Purity | ≥95% by HPLC[6] |
Solubility Characteristics
AMP disodium salt exhibits good solubility in aqueous solutions, a key advantage for biological research.
| Solvent | Reported Solubility | Notes |
| Water | Up to 100 mg/mL[5] | Solutions at high concentrations may appear slightly hazy.[3] Ultrasonic treatment may be needed to achieve full dissolution at 100 mg/mL.[5] |
| DMSO | Soluble[4][7][8] | |
| Methanol | Soluble[4][7][8] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution
This protocol describes the preparation of a high-concentration aqueous stock solution suitable for dilution into various experimental buffers and cell culture media.
Materials:
-
This compound salt (MW: 391.18 g/mol )
-
Nuclease-free, sterile water (or desired sterile buffer)
-
Analytical balance
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (for cell culture applications)
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Calculation: To prepare 10 mL of a 100 mM stock solution, calculate the required mass of AMP disodium salt:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.01 L x 391.18 g/mol = 0.39118 g (or 391.18 mg)
-
-
Weighing: Carefully weigh out 391.2 mg of AMP disodium salt powder. As the compound can be hygroscopic, perform this step promptly after opening the container.[6]
-
Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add approximately 8 mL of sterile water. Vortex thoroughly until the powder is completely dissolved.
-
Volume Adjustment: Adjust the final volume to 10 mL with sterile water. Invert the tube several times to ensure homogeneity.
-
Sterilization (Optional): For applications requiring sterility, such as cell culture, filter the solution through a 0.22 µm syringe filter into a new sterile tube.[3] This step removes potential microbial contaminants.
-
Aliquoting: Dispense the stock solution into sterile, single-use microcentrifuge tubes. Aliquoting is crucial to prevent contamination and degradation from repeated freeze-thaw cycles.[5][6]
-
Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store immediately at -20°C or 4°C based on stability requirements (see Section 3).
Storage and Stability
Proper storage is essential to maintain the integrity and activity of AMP disodium salt solutions.
| Form | Storage Temperature | Reported Stability |
| Solid Powder | -20°C[1][6][8] | Stable for years when stored desiccated. |
| Stock Solution | -20°C | Stable for up to 6 months.[5][6] It is recommended to use within this period for optimal performance. |
| Stock Solution | 4°C | A detailed study demonstrated that refrigerated solutions are stable for at least 25 weeks with no significant degradation.[9][10] |
| Stock Solution | Room Temperature | Not recommended. Significant degradation occurs within days. A 0.03 mg/mL solution showed >10% variation by day 9.[9][10] |
Application Context and Visualizations
AMP in the cAMP Signaling Pathway
AMP is the degradation product of cyclic AMP (cAMP), a critical second messenger. Extracellular signals binding to G protein-coupled receptors (GPCRs) can activate adenylyl cyclase, which synthesizes cAMP from ATP. The signal is terminated when phosphodiesterase (PDE) hydrolyzes cAMP to AMP.
References
- 1. This compound salt, 4578-31-8 | BroadPharm [broadpharm.com]
- 2. アデノシン 5′-一リン酸 二ナトリウム塩 ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. himedialabs.com [himedialabs.com]
- 4. ba.hsp-pharma.com [ba.hsp-pharma.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. This compound Salt (AMP-Na2) CAS 4578-31-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. echemi.com [echemi.com]
- 9. Analysis of the stability of stored adenosine 5'-monophosphate used for bronchoprovocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"solubility issues of Adenosine 5'-monophosphate disodium salt in different buffers"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adenosine (B11128) 5'-monophosphate disodium (B8443419) salt (AMP-Na2).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Adenosine 5'-monophosphate disodium salt (AMP-Na2)?
A1: The recommended solvent for dissolving AMP-Na2 is high-purity water. It is readily soluble in water.[1] Several sources indicate a solubility of at least 10 mg/mL, with some reporting up to 100 mg/mL in water.[2][3] It is also reported to be soluble in aqueous buffers.[1]
Q2: I am having trouble dissolving AMP-Na2 in my buffer. What can I do?
A2: If you are experiencing solubility issues with AMP-Na2 in your buffer, please refer to our troubleshooting guide below. Common solutions include gentle warming, sonication, and adjusting the pH of your buffer. For a step-by-step guide, see the "Troubleshooting Workflow for Solubility Issues" diagram and the detailed experimental protocols.
Q3: What is the stability of AMP-Na2 solutions?
A3: Aqueous stock solutions of AMP-Na2 are stable for up to 6 months when stored at -20°C.[4] It is recommended to aliquot the stock solution after preparation to avoid repeated freeze-thaw cycles.[4] A study on the stability of AMP sodium salt solutions showed that refrigerated solutions (at 4°C) are stable for at least 25 weeks, while solutions at room temperature can degrade significantly within 9-14 days.[5][6]
Q4: Can I sterilize my AMP-Na2 solution by autoclaving?
A4: Autoclaving is not recommended as excessive heat can lead to degradation. For cell culture applications, it is advised to sterilize the solution by filtering it through a 0.22-micron sterile membrane filter.[3]
Q5: What is the role of AMP in cellular signaling?
A5: Adenosine 5'-monophosphate (AMP) is a crucial signaling molecule that acts as a cellular energy sensor. It is a key activator of the AMP-activated protein kinase (AMPK), a central regulator of metabolism. The AMPK pathway is involved in various cellular processes, including glucose and lipid metabolism, and protein synthesis.[3] For a visual representation, please see the "AMPK Signaling Pathway" diagram below.
Solubility Data
| Solvent/Buffer | Reported Solubility | Notes |
| Water | 10 mg/mL | - |
| Water | 100 mg/mL[2][3] | Ultrasonic assistance may be needed. |
| PBS (pH 7.2) | Estimated ~10 mg/mL | Based on the solubility of a structurally similar compound, adenosine 3',5'-diphosphate (sodium salt). |
| TRIS buffer | Soluble | Quantitative data not specified. Solubility is expected to be similar to water. |
| HEPES buffer | Soluble | Quantitative data not specified. Solubility is expected to be similar to water. |
Experimental Protocols
Protocol for Preparation of a 10 mg/mL Stock Solution of AMP-Na2 in Water
Materials:
-
This compound salt (AMP-Na2) powder
-
Nuclease-free water
-
Sterile conical tube or vial
-
Vortex mixer
-
(Optional) Water bath sonicator
-
(Optional) Water bath
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh the desired amount of AMP-Na2 powder in a sterile conical tube. For a 10 mg/mL solution, weigh 10 mg of AMP-Na2 for every 1 mL of water.
-
Add the appropriate volume of nuclease-free water to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain:
-
Gentle Warming: Place the tube in a water bath set to 37°C for 5-10 minutes. Vortex again.
-
Sonication: Place the tube in a bath sonicator for 5-10 minutes.
-
-
Once the AMP-Na2 is fully dissolved, the solution should be clear.
-
(Optional for sterile applications) Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. Stock solutions are stable for up to 6 months.[4]
Protocol for Preparing Working Solutions in Biological Buffers (PBS, TRIS, HEPES)
Procedure:
-
Thaw a frozen aliquot of your AMP-Na2 stock solution (e.g., 10 mg/mL in water) at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your buffer.
-
Add the calculated volume of the AMP-Na2 stock solution to the appropriate volume of your desired buffer (e.g., PBS, TRIS, or HEPES).
-
Mix thoroughly by vortexing or gentle inversion.
-
If preparing a solution directly in the buffer without a water stock, follow the protocol for preparation in water, substituting the buffer for water. Be aware that the buffering capacity may affect the final pH, so verification of the pH after dissolution is recommended.
Visualizations
References
- 1. Enzo Life Sciences Adenosine 5'-monophosphate. disodium salt (5g). CAS: | Fisher Scientific [fishersci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. himedialabs.com [himedialabs.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Analysis of the stability of stored adenosine 5'-monophosphate used for bronchoprovocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stability of AMP Disodium Salt in Aqueous Solution
For researchers, scientists, and drug development professionals utilizing adenosine (B11128) monophosphate (AMP) disodium (B8443419) salt, understanding its stability in aqueous solutions is critical for experimental accuracy and reproducibility. This guide provides detailed information on the stability of AMP disodium salt under various conditions, troubleshooting advice for common issues, and frequently asked questions.
Stability of AMP Disodium Salt: An Overview
AMP disodium salt in aqueous solution is susceptible to degradation over time, primarily through hydrolysis. The rate of this degradation is significantly influenced by factors such as temperature and pH. Proper storage and handling are therefore paramount to ensure the integrity of your experimental reagents.
Quantitative Stability Data
The stability of AMP disodium salt in aqueous solution has been assessed under various conditions. The following tables summarize the degradation at different temperatures and the kinetics of hydrolysis across a range of pH values.
Table 1: Degradation of AMP Disodium Salt Solutions at Room Temperature (20-25°C)
| Concentration | Time (days) | Mean Percent Variation |
| 0.03 mg/mL | 9 | > 10% |
| 0.03 mg/mL | 14 | > 75% |
| 400 mg/mL | 10 | Maintained initial concentration |
| 400 mg/mL | > 10 | Decomposition observed |
Data from a study assessing AMP solutions for bronchoprovocation.[1][2]
Table 2: Hydrolysis Rate Constants of AMP Disodium Salt at 60°C
| Condition | Rate Constant (k) |
| Acid-Catalyzed (kH) | 1.62 x 10⁻⁶ M⁻¹ s⁻¹ |
| Base-Catalyzed (kOH) | 4.32 x 10⁻⁶ M⁻¹ s⁻¹ |
| Neutral (k₀) | 10⁻⁷ s⁻¹ |
These constants describe the rate of hydrolysis in acidic, alkaline, and neutral conditions, respectively.[3]
Experimental Protocols
Protocol: Stability Testing of AMP Disodium Salt by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for assessing the stability of AMP disodium salt in an aqueous solution.
1. Preparation of AMP Disodium Salt Solutions:
-
Prepare a stock solution of AMP disodium salt in high-purity water (e.g., Milli-Q or equivalent) at the desired concentration.
-
For pH-dependent stability studies, use appropriate buffers to prepare solutions at the target pH values.
-
Filter the solutions through a 0.22 µm syringe filter into sterile, sealed vials.
2. Storage Conditions:
-
Aliquot the prepared solutions for testing at various time points.
-
Store the aliquots under the desired temperature conditions (e.g., refrigerated at 4°C, frozen at -20°C, or at room temperature).
-
Protect solutions from light, especially for long-term studies.
3. HPLC Analysis:
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: An isocratic or gradient elution using a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is typical. The exact composition should be optimized for good separation of AMP and its potential degradation products.
-
Detection: Monitor the elution profile at a wavelength of 259 nm.
-
Quantification: Create a standard curve with known concentrations of AMP disodium salt. The concentration of AMP in the stability samples can be determined by comparing their peak areas to the standard curve.
4. Data Analysis:
-
At each time point, inject a sample from the stored aliquots into the HPLC system.
-
Calculate the percentage of the remaining AMP disodium salt relative to the initial concentration (time zero).
-
Plot the percentage of remaining AMP versus time to determine the degradation profile.
Visualizations
AMPK Signaling Pathway
AMP is a key activator of the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis.[4][5][6][7][8]
References
- 1. Analysis of the stability of stored adenosine 5'-monophosphate used for bronchoprovocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis rate constants of ATP determined in situ at elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. AMP-activated protein kinase signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Troubleshooting AMP Disodium Salt Interference in Colorimetric Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering issues with AMP disodium (B8443419) salt interference in colorimetric protein assays. The information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: What is AMP disodium salt and why might it be in my samples?
Adenosine 5'-monophosphate (AMP) disodium salt is a nucleotide that plays a crucial role in cellular energy metabolism. It is a white, water-soluble powder often used in biochemical assays as a substrate for enzymes like AMP deaminase and as an activator for AMP-activated protein kinase (AMPK). Your protein samples may contain AMP disodium salt if it was a component of the lysis or assay buffer, or if it is a metabolite of interest in your experimental system.
Q2: Can AMP disodium salt interfere with common colorimetric protein assays?
Yes, AMP disodium salt has the potential to interfere with common colorimetric protein assays such as the Bradford, Bicinchoninic Acid (BCA), and Lowry assays. The interference can lead to inaccurate protein quantification, typically an overestimation of the protein concentration.
Q3: How does AMP disodium salt interfere with these assays?
The interference mechanism varies depending on the assay:
-
Bradford Assay: The Coomassie dye used in the Bradford assay binds to basic and aromatic amino acids. The adenine (B156593) base in AMP contains a purine (B94841) ring, which is an aromatic structure. This can lead to non-specific binding of the dye, resulting in an increased absorbance reading and an artificially high protein concentration. Nucleic acids, which are polymers of nucleotides like AMP, are known to interfere with the Bradford assay.
-
BCA and Lowry Assays: These assays are based on the reduction of Cu²⁺ to Cu⁺ by proteins in an alkaline medium. While AMP itself is not a strong reducing agent, its phosphate (B84403) group can chelate copper ions. This chelation can interfere with the formation of the protein-copper complex, potentially affecting the colorimetric signal and leading to inaccurate results. Additionally, any residual reducing agents used in sample preparation can significantly interfere with these assays.[1][2][3]
Troubleshooting Guides
Q4: I am observing an unexpectedly high protein concentration in my samples containing AMP disodium salt. How can I confirm if it is due to interference?
To confirm interference from AMP disodium salt, you can perform the following control experiments:
-
Blank Measurement: Prepare a blank sample containing the same concentration of AMP disodium salt in your sample buffer (without any protein). Measure the absorbance of this blank. A significant absorbance reading compared to a buffer-only blank suggests interference.
-
Spike Control: Prepare a sample with a known concentration of a standard protein (e.g., BSA) and another sample with the same known protein concentration spiked with the concentration of AMP disodium salt present in your experimental samples. A significant difference in the measured protein concentration between the two samples indicates interference.
Q5: My results are affected by AMP disodium salt interference. What can I do to get accurate protein quantification?
There are two main strategies to overcome interference from AMP disodium salt:
-
Choose a more compatible assay: Some protein quantification methods are less susceptible to interference from nucleotides.
-
Remove the interfering substance: You can use various techniques to remove AMP disodium salt from your protein sample before performing the colorimetric assay.
The following sections provide detailed protocols and comparisons to help you choose the best approach for your experiment.
Alternative Protein Quantification Assays
If your experimental workflow allows, switching to an alternative protein quantification assay that is less prone to interference from small molecules like AMP disodium salt can be the simplest solution.
Q6: Which protein quantification assays are less likely to be affected by AMP disodium salt?
While no assay is completely immune to interference, some are generally more robust in the presence of small molecules. Consider the following alternatives:
-
Fluorescence-Based Assays: Assays that use fluorescent dyes to bind to proteins can be more specific and less affected by non-protein components.
-
Amino Acid Analysis: This is considered a "gold standard" for protein quantification as it involves hydrolyzing the protein and quantifying the individual amino acids. However, it is a more complex and time-consuming method.[4]
Comparison of Common Protein Assays:
| Assay | Principle | Potential for AMP Interference | Advantages | Disadvantages |
| Bradford | Coomassie dye binding to basic and aromatic amino acids. | High , due to the aromatic purine ring in adenine. | Fast, simple, and inexpensive.[5] | High protein-to-protein variability, susceptible to interference from detergents and aromatic compounds. |
| BCA | Protein reduces Cu²⁺ to Cu⁺, which reacts with bicinchoninic acid. | Moderate , the phosphate group may chelate copper ions. | Less protein-to-protein variability than Bradford, compatible with many detergents.[1][3] | Susceptible to interference from reducing agents and chelating agents.[1][2] |
| Lowry | Combination of the Biuret test and the Folin-Ciocalteu reaction. | Moderate , the phosphate group may chelate copper ions. | High sensitivity.[6][7][8] | Susceptible to interference from a wide range of substances, including reducing agents and detergents.[6][8] |
Sample Preparation Methods to Remove AMP Disodium Salt
If switching assays is not feasible, you can remove the AMP disodium salt from your protein sample before quantification. Below are detailed protocols for common removal methods.
Protein Precipitation
Protein precipitation is a widely used method to separate proteins from contaminants.[9]
Q7: How does protein precipitation work to remove AMP disodium salt?
Precipitation methods use reagents like trichloroacetic acid (TCA) or acetone (B3395972) to cause the proteins to aggregate and fall out of solution. The smaller AMP disodium salt molecules remain in the supernatant, which can then be discarded. The precipitated protein pellet is then washed and resolubilized in a buffer compatible with the colorimetric assay.
-
Sample Preparation: Place your protein sample (e.g., 1 mL) in a microcentrifuge tube.
-
TCA Addition: Add an equal volume of 20% TCA to the protein sample.[10]
-
Incubation: Mix thoroughly and incubate on ice for 30 minutes.[10]
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Removal: Carefully decant the supernatant, which contains the AMP disodium salt.
-
Washing: Add 500 µL of cold acetone to the protein pellet. This helps to remove any residual TCA.[11]
-
Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Drying: Discard the acetone and allow the protein pellet to air dry completely. Do not over-dry, as this can make resolubilization difficult.[12]
-
Resolubilization: Resuspend the pellet in a buffer that is compatible with your downstream colorimetric assay.
-
Sample Preparation: Place your protein sample in an acetone-compatible tube.
-
Acetone Addition: Add four times the sample volume of cold (-20°C) acetone to the tube.[12][13]
-
Incubation: Vortex the tube and incubate for 60 minutes at -20°C.[12]
-
Centrifugation: Centrifuge for 10 minutes at 13,000-15,000 x g.[12]
-
Supernatant Removal: Decant and discard the supernatant.
-
Drying: Allow the acetone to evaporate from the uncapped tube at room temperature for 30 minutes.[12]
-
Resolubilization: Resuspend the pellet in an appropriate buffer for your colorimetric assay.
Dialysis
Q8: Can I use dialysis to remove AMP disodium salt?
Yes, dialysis is a gentle method for removing small molecules from a protein solution based on size exclusion.
-
Membrane Selection: Choose a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your protein of interest but large enough to allow AMP disodium salt (MW: 391.18 g/mol ) to pass through. A 1 kDa MWCO membrane is generally suitable.
-
Membrane Preparation: Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Sample Loading: Load your protein sample into the dialysis tubing or cassette.
-
Dialysis: Immerse the sealed dialysis tubing/cassette in a large volume of dialysis buffer (at least 200 times the sample volume) at 4°C with gentle stirring.[9]
-
Buffer Changes: Change the dialysis buffer every 2-3 hours for the first two changes, then dialyze overnight.[14] This will ensure a high concentration gradient to drive the removal of the AMP disodium salt.
-
Sample Recovery: After dialysis, recover the protein sample from the tubing/cassette. The sample is now ready for protein quantification.
Size-Exclusion Chromatography (SEC) / Desalting
Q9: How can size-exclusion chromatography help with AMP disodium salt interference?
Size-exclusion chromatography (SEC), also known as gel filtration or desalting, separates molecules based on their size.[6] A desalting column contains a porous resin that allows small molecules like AMP disodium salt to enter the pores, thus slowing their movement through the column. Larger protein molecules are excluded from the pores and elute first. This provides a rapid and effective way to separate your protein from interfering small molecules.
-
Column Selection: Choose a desalting column with an appropriate exclusion limit for your protein. For most proteins, a column that excludes molecules larger than 5 kDa is suitable.
-
Column Equilibration: Equilibrate the desalting column with the buffer you want your protein to be in after the exchange. This should be a buffer compatible with your colorimetric assay.
-
Sample Loading: Apply your protein sample to the top of the equilibrated column.
-
Elution: Elute the protein with the equilibration buffer. The protein will pass through the column quickly and be collected in the eluate, while the AMP disodium salt will be retained in the column and elute later.
-
Protein Collection: Collect the fractions containing your purified protein. The protein is now in a buffer that is compatible with your colorimetric assay and free of interfering AMP disodium salt.
Visual Guides
Decision-Making Workflow for AMP Interference
Caption: A workflow to identify and resolve AMP interference.
Mechanism of AMP Interference in Bradford Assay
Caption: How AMP's aromatic ring can cause false positives.
Experimental Workflow for Sample Cleanup
Caption: Methods to remove AMP from protein samples.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. What are the factors that interfere with the accuracy of the BCA assay? | AAT Bioquest [aatbio.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. absbio.com [absbio.com]
- 5. go.zageno.com [go.zageno.com]
- 6. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 7. Protocol for Lowry Protein Assay - Creative Proteomics [creative-proteomics.com]
- 8. The Lowry Protein Assay: A Time-Tested Method for Protein Quantification - MetwareBio [metwarebio.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. researchgate.net [researchgate.net]
- 11. its.caltech.edu [its.caltech.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. How do I perform an Acetone Precipitation for concentrating and desalting protein samples? [qiagen.com]
- 14. creative-biostructure.com [creative-biostructure.com]
Technical Support Center: Optimizing AMP Disodium Salt for Maximal AMPK Activation
Welcome to the technical support center for optimizing the concentration of AMP disodium (B8443419) salt for maximal AMP-activated protein kinase (AMPK) activation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of AMP disodium salt for AMPK activation in cell culture?
A1: The optimal concentration of AMP disodium salt can vary significantly depending on the cell type, cell permeability, and experimental conditions. However, a common starting point for treating cells is in the range of 0.5 to 2 mM. For direct in vitro kinase assays using purified AMPK, concentrations often range from 0 to 50 µM, with some protocols using up to 200 µM in the assay buffer.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q2: How should I prepare and store AMP disodium salt solutions?
A2: AMP disodium salt is soluble in water.[3][4] For cell culture experiments, prepare a sterile stock solution in water or a suitable buffer (e.g., PBS). A typical stock solution concentration is 50 mM.[5] It is recommended to filter-sterilize the solution through a 0.22 µm filter.[4] Aliquot the stock solution and store it at -20°C.[6] Stock solutions are generally stable for up to 6 months at -20°C.[6] Avoid repeated freeze-thaw cycles.[7]
Q3: How can I measure AMPK activation in my experiment?
A3: AMPK activation is most commonly assessed by measuring the phosphorylation of the catalytic α subunit at Threonine 172 (Thr172).[8][9][10] This can be detected via Western blotting using a phospho-specific antibody.[8][11] Another widely used method is to measure the phosphorylation of a key downstream target of AMPK, Acetyl-CoA Carboxylase (ACC), at Serine 79 (Ser79).[12] Additionally, direct AMPK kinase activity can be measured using in vitro assays with a synthetic substrate like the SAMS peptide.[1][2]
Q4: What are the key components of an in vitro AMPK activity assay buffer?
A4: A typical in vitro AMPK kinase assay buffer includes a buffering agent (e.g., HEPES or Tris-HCl), a magnesium source (MgCl2), a substrate peptide (e.g., SAMS peptide), ATP (often radiolabeled, like [γ-32P]ATP or [γ-33P]ATP), and the sample containing AMPK.[1][2][13] The concentration of AMP can be varied to determine its effect on kinase activity. Some protocols also include DTT and BSA.[14]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low AMPK activation observed after AMP disodium salt treatment. | 1. Suboptimal AMP Concentration: The concentration of AMP disodium salt may be too low or too high for your specific cell line. | Perform a dose-response experiment with a wide range of concentrations (e.g., 100 µM to 5 mM) to determine the optimal concentration. |
| 2. Poor Cell Permeability: Some cell types may have limited permeability to AMP. | Consider using a more cell-permeable AMP analog, such as AICAR (5-aminoimidazole-4-carboxamide ribonucleoside), which is converted intracellularly to an AMP mimetic.[15][16] | |
| 3. Incorrect Measurement of Activation: The method used to detect AMPK activation may not be sensitive enough, or the timing of the measurement might be off. | Ensure you are using a validated phospho-AMPK (Thr172) antibody for Western blotting.[8] Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr) to identify the peak activation time. Also, consider measuring the phosphorylation of a downstream target like ACC.[12] | |
| 4. Degraded AMP Solution: The AMP disodium salt solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of AMP disodium salt and store it in single-use aliquots at -20°C.[6] | |
| High background in AMPK activity assay. | 1. Non-specific Kinase Activity: Other kinases in the cell lysate may be phosphorylating the substrate. | Use a specific AMPK immunoprecipitation step before the kinase assay to isolate AMPK from other cellular components. |
| 2. Contaminated Reagents: Reagents, especially the ATP source, might be contaminated. | Use fresh, high-quality reagents. Ensure proper handling and storage of radiolabeled ATP. | |
| Inconsistent results between experiments. | 1. Variability in Cell Culture Conditions: Differences in cell density, passage number, or serum concentration can affect cellular responses. | Standardize your cell culture protocols. Ensure cells are seeded at the same density and treated at a consistent confluency. |
| 2. Inaccurate Pipetting: Small variations in the volume of concentrated AMP stock solution can lead to significant differences in the final concentration. | Use calibrated pipettes and ensure thorough mixing of the AMP solution into the cell culture medium. |
Experimental Protocols
Protocol 1: Determination of Optimal AMP Disodium Salt Concentration in Cultured Cells
-
Cell Seeding: Seed your cells of interest in a multi-well plate (e.g., 12-well or 24-well) at a density that will result in 70-80% confluency on the day of the experiment.
-
Preparation of AMP Solutions: Prepare a series of dilutions of your sterile AMP disodium salt stock solution in serum-free cell culture medium to achieve final concentrations ranging from 0.1 mM to 5 mM.
-
Cell Treatment: Remove the growth medium from the cells and wash once with sterile PBS. Add the prepared AMP-containing medium to the respective wells. Include a vehicle control (medium without AMP).
-
Incubation: Incubate the cells for a predetermined time (a good starting point is 30-60 minutes).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Quantify the protein concentration of the lysates. Perform SDS-PAGE and Western blotting to detect the levels of phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC. A loading control (e.g., β-actin or GAPDH) should also be included.
-
Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated protein to total protein. Plot the fold change in this ratio against the AMP concentration to identify the optimal concentration for maximal AMPK activation.
Protocol 2: In Vitro AMPK Kinase Assay (Radiometric)
This protocol is a generalized procedure based on common methodologies.[1][2][5]
-
Immunoprecipitation of AMPK (Optional but Recommended):
-
Incubate cell lysates with an anti-AMPK antibody overnight at 4°C.
-
Add protein A/G agarose (B213101) beads and incubate for another 1-2 hours.
-
Wash the beads several times with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Prepare a master mix containing kinase assay buffer (e.g., 40 mM HEPES pH 7.4, 80 mM NaCl, 5 mM MgCl2, 1 mM DTT), 200 µM SAMS peptide, and 200 µM ATP (spiked with [γ-32P]ATP).
-
Prepare tubes with varying concentrations of AMP disodium salt (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 200 µM).
-
Start the reaction by adding the immunoprecipitated AMPK beads or purified AMPK enzyme to the reaction mix.
-
Incubate at 30°C for 10-20 minutes with gentle agitation.[1]
-
-
Stopping the Reaction and Quantifying Phosphorylation:
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.[1]
-
Immediately immerse the papers in 1% phosphoric acid to stop the reaction.[1][5]
-
Wash the papers several times with 1% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Perform a final wash with acetone.[5]
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the AMPK activity (e.g., in pmol/min/mg) and plot it against the AMP concentration.
Data Presentation
Table 1: Recommended Concentration Ranges of AMP Disodium Salt for AMPK Activation
| Application | Typical Concentration Range | Notes |
| In Vitro Kinase Assay | 1 µM - 200 µM | The optimal concentration can depend on the purity and specific activity of the AMPK enzyme preparation.[1] |
| Cell Culture Treatment | 0.5 mM - 5 mM | Highly dependent on cell type and permeability. A dose-response curve is essential. |
Table 2: Key Reagent Concentrations for In Vitro AMPK Kinase Assay
| Reagent | Typical Concentration |
| HEPES or Tris Buffer | 25 - 50 mM |
| MgCl2 | 5 - 10 mM |
| ATP | 100 - 200 µM |
| SAMS Peptide | 100 - 200 µM |
| DTT | 1 - 2 mM |
| AMP | 0 - 200 µM (Variable) |
Visualizations
Caption: AMPK signaling pathway activation by AMP disodium salt.
Caption: Workflow for optimizing AMP concentration in cell culture.
Caption: Troubleshooting decision tree for low AMPK activation.
References
- 1. AMPK activity assay [bio-protocol.org]
- 2. The activation of AMPK in cardiomyocytes at the very early stage of hypoxia relies on an adenine nucleotide-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. custombiotech.roche.com [custombiotech.roche.com]
- 4. himedialabs.com [himedialabs.com]
- 5. diacomp.org [diacomp.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 8. researchgate.net [researchgate.net]
- 9. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]
- 10. Unraveling the Actions of AMP-activated Protein Kinase in Metabolic Diseases: Systemic to Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and translation of a target engagement marker for AMP-activated protein kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AMP-activated protein kinase — a journey from 1 to 100 downstream targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The pro-drug C13 activates AMPK by two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of AMP-activated protein kinase stimulates Na+,K+-ATPase activity in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Enzymatic Degradation of AMP Disodium Salt in Cell Lysates
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the enzymatic degradation of adenosine (B11128) monophosphate (AMP) disodium (B8443419) salt in cell lysates. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the stability and accurate quantification of AMP in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for AMP degradation in cell lysates?
A1: The primary enzymes responsible for the degradation of AMP in cell lysates are ectonucleotidases. The most prominent of these is ecto-5'-nucleotidase, also known as CD73, which hydrolyzes AMP to adenosine.[1] Other enzymes that can contribute to AMP degradation include tissue-nonspecific alkaline phosphatase (TNAP) and prostatic acid phosphatase (PAP).
Q2: Why is it crucial to prevent AMP degradation during cell lysis?
Q3: What are the general strategies to minimize enzymatic activity during cell lysate preparation?
A3: To minimize enzymatic activity, it is recommended to work quickly and at low temperatures (e.g., on ice or at 4°C) throughout the cell lysis procedure.[2] Additionally, the use of a lysis buffer containing a cocktail of protease and phosphatase inhibitors is essential to preserve the integrity of proteins and phosphorylation states.[3][4]
Q4: Are there specific inhibitors available to target the enzymes that degrade AMP?
A4: Yes, specific inhibitors are available for the key enzymes that degrade AMP. For CD73, options include the non-hydrolyzable ADP analog adenosine 5′-(α,β-methylene) diphosphate (B83284) (APCP) and various small molecule inhibitors and monoclonal antibodies.[5] For TNAP, inhibitors such as levamisole (B84282) and the more specific inhibitor SBI-425 can be used.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or undetectable AMP levels in lysate | Rapid enzymatic degradation of AMP by ectonucleotidases (e.g., CD73, TNAP). | 1. Work at 4°C or on ice throughout the lysis procedure. 2. Add a specific ectonucleotidase inhibitor or a cocktail of inhibitors to your lysis buffer immediately before use. (See Inhibitor Cocktails and Recommended Concentrations table below). 3. Minimize the time between cell lysis and sample analysis or storage at -80°C. |
| Inefficient cell lysis leading to incomplete release of intracellular AMP. | 1. Ensure the chosen lysis method (e.g., sonication, detergent-based) is appropriate for your cell type. 2. Confirm complete cell lysis microscopically. 3. Optimize lysis buffer components and incubation time. | |
| Instability of AMP during sample storage. | 1. Snap-freeze cell lysates in liquid nitrogen and store them at -80°C. 2. Avoid repeated freeze-thaw cycles. | |
| High variability in AMP measurements between replicates | Inconsistent timing in sample processing. | Standardize the duration of each step, from cell harvesting to the addition of lysis buffer and subsequent processing. |
| Incomplete inhibition of enzymatic activity. | 1. Ensure inhibitors are fresh and have been stored correctly. 2. Optimize the concentration of the inhibitor(s) for your specific cell type and protein concentration. | |
| Interference in downstream AMP quantification assays (e.g., HPLC, ELISA) | Components of the lysis buffer or inhibitors are interfering with the assay. | 1. Run a control with lysis buffer and inhibitors alone to check for interference. 2. If using an ELISA, ensure the lysis buffer is compatible with the kit. Some kits may require a specific lysis buffer or a buffer exchange step.[8] 3. For HPLC, ensure that the retention times of the inhibitors do not overlap with that of AMP. |
Data Presentation: Ectonucleotidase Inhibitors
The following tables summarize quantitative data for commonly used inhibitors of CD73 and TNAP. This information can guide the selection of the most appropriate inhibitor for your experimental needs.
Table 1: Inhibitors of Ecto-5'-Nucleotidase (CD73)
| Inhibitor | Type | Target | Ki / IC50 | Notes |
| APCP (Adenosine 5'-(α,β-methylene)diphosphate) | Competitive, non-hydrolyzable ADP analog | CD73 | Varies by species and assay conditions | A commonly used tool compound for in vitro studies. |
| AB-680 | Reversible, selective small molecule | Human CD73 | Kᵢ = 4.9 pM | Displays >10,000-fold selectivity over CD39.[5] |
| PSB-12379 | Nucleotide analog | Rat and Human CD73 | Kᵢ = 9.03 nM (rat), 2.21 nM (human) | Potent inhibitor.[5] |
| ORIC-533 | AMP-competitive small molecule | CD73 | - | Orally bioavailable and has been investigated in clinical trials.[9] |
| MEDI9447 (Oleclumab) | Human IgG1λ monoclonal antibody | CD73 | - | Non-competitively inhibits AMP hydrolysis.[5] |
Table 2: Inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP)
| Inhibitor | Type | Target | IC50 / Ki | Notes |
| Levamisole | Uncompetitive | TNAP | Varies | Also inhibits other alkaline phosphatases. |
| SBI-425 | Aryl sulfonamide | TNAP | Varies | A potent and selective inhibitor with good oral bioavailability.[6] |
| Pyrophosphate (PPi) | Substrate analog | TNAP | - | Acts as a competitive inhibitor.[7] |
Experimental Protocols
Protocol 1: Preparation of Cell Lysates with Ectonucleotidase Inhibitors
This protocol provides a general procedure for preparing cell lysates while minimizing AMP degradation. Optimization for specific cell types and experimental conditions is recommended.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA, M-PER, or a buffer compatible with your downstream application)
-
Protease Inhibitor Cocktail (e.g., cOmplete™, Halt™)
-
Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™, Halt™)
-
Specific ectonucleotidase inhibitor(s) (see Table 1 and 2 for options)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Preparation:
-
Place cell culture dishes on ice.
-
Prepare the complete lysis buffer immediately before use by adding protease inhibitor cocktail (1X), phosphatase inhibitor cocktail (1X), and the selected ectonucleotidase inhibitor(s) at their recommended working concentration to the lysis buffer. Keep the complete lysis buffer on ice.
-
-
Cell Harvesting:
-
Adherent Cells:
-
Aspirate the culture medium.
-
Wash the cell monolayer once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add the complete lysis buffer to the plate (e.g., 100-500 µL for a 10 cm dish).
-
Using a cell scraper, scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Suspension Cells:
-
Transfer the cell suspension to a conical tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Aspirate the supernatant.
-
Wash the cell pellet once with ice-cold PBS.
-
Centrifuge again and aspirate the PBS completely.
-
Resuspend the cell pellet in the complete lysis buffer.
-
-
-
Lysis:
-
Incubate the lysate on ice for 15-30 minutes, with gentle vortexing every 5-10 minutes.
-
For increased efficiency, especially for nuclear proteins, sonication on ice may be performed.
-
-
Clarification:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Collection and Storage:
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube.
-
Immediately proceed with your downstream application or snap-freeze the lysate in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Quantification of AMP in Cell Lysates by HPLC
This protocol outlines a general method for the analysis of AMP, ADP, and ATP levels using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Cell lysate prepared as described in Protocol 1.
-
Perchloric acid (PCA), ice-cold
-
Potassium hydroxide (B78521) (KOH)
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., potassium phosphate (B84403) buffer)
-
AMP, ADP, and ATP standards
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of cell lysate, add an equal volume of ice-cold 0.6 M PCA.
-
Vortex vigorously and incubate on ice for 15 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Neutralization:
-
Neutralize the supernatant by adding an appropriate volume of ice-cold KOH. The exact volume should be determined empirically to bring the pH to a neutral range.
-
Incubate on ice for 10 minutes to allow the precipitation of potassium perchlorate.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase.
-
Inject a known volume of the prepared sample onto the column.
-
Separate the nucleotides using an isocratic or gradient elution method.
-
Detect the nucleotides by monitoring the absorbance at 254 nm or 259 nm.[10]
-
Identify and quantify the AMP peak by comparing its retention time and peak area to those of the AMP standard.
-
Mandatory Visualizations
References
- 1. The Multifaceted Actions of CD73 During Development and Suppressive Actions of Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptglab.com [ptglab.com]
- 3. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 4. Protease and phoshatase inhibitor cocktails | Abcam [abcam.com]
- 5. Inhibition of CD73 AMP hydrolysis by a therapeutic antibody with a dual, non-competitive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of tissue-nonspecific alkaline phosphatase protects against medial arterial calcification and improved survival probability in the CKD-MBD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. A novel small molecule inhibitor of CD73 triggers immune-mediated multiple myeloma cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medium.com [medium.com]
Technical Support Center: Adenosine 5'-monophosphate Disodium Salt (AMP-Na2)
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Adenosine (B11128) 5'-monophosphate disodium (B8443419) salt (AMP-Na2), focusing on the critical impact of pH.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal pH range for the stability of Adenosine 5'-monophosphate disodium salt (AMP-Na2) in solution?
A1: While AMP-Na2 is susceptible to hydrolysis across a wide pH range, related compounds like ATP are known to be most stable in solutions with a pH between 6.8 and 7.4[1]. Hydrolysis is accelerated at more acidic or alkaline pH values[1]. For enzymatic assays, the optimal pH can be significantly different; for instance, AMP hydrolysis by the enzyme ecto-5′-nucleotidase is optimal at a pH of 9.5. Therefore, for storage, a near-neutral pH is recommended.
Q2: My AMP-Na2 solution appears to have degraded or lost activity. What are the most common causes?
A2: Degradation of AMP-Na2 solutions is typically due to one or a combination of the following factors:
-
Improper pH: Storing the solution in highly acidic or alkaline conditions significantly accelerates hydrolysis, breaking down the molecule[2].
-
Elevated Temperature: Room temperature storage leads to substantial degradation. For example, AMP solutions at 20-25°C can show significant decomposition in as little as 9 to 14 days[3].
-
Long-term Storage at Room Temperature: Even for short periods, room temperature exposure can cause a loss of the initial concentration[3].
-
Bacterial Contamination: Microbial growth can alter the pH and introduce enzymes that degrade AMP.
Q3: How does pH specifically affect the degradation of AMP-Na2?
A3: The degradation of AMP-Na2, specifically through the hydrolysis of its phosphate (B84403) ester bond, is catalyzed by both acidic and alkaline conditions[2]. In acidic environments (e.g., pH below 4), the reaction is subject to acid catalysis. In alkaline environments (e.g., pH above 8), it undergoes base-catalyzed hydrolysis[2]. This means the rate of degradation is slowest in the near-neutral pH range and increases as the pH becomes more acidic or alkaline.
Q4: What are the recommended procedures for preparing and storing AMP-Na2 solutions to ensure maximum stability?
A4: To maximize the shelf-life of your AMP-Na2 solutions, follow these guidelines:
-
Preparation: Dissolve the AMP-Na2 powder in a high-purity, sterile buffer solution with a pH between 6.8 and 7.4.
-
Storage Temperature: Always store stock solutions refrigerated at 4°C. At this temperature, AMP solutions have been shown to be stable for at least 25 weeks[3]. For long-term storage, consider aliquoting and freezing at -20°C or below.
-
Avoid Contamination: Use sterile techniques during preparation to prevent microbial contamination.
-
Use Freshly Prepared Solutions: For critical experiments, it is always best practice to use freshly prepared solutions whenever possible[3].
Quantitative Stability Data
The stability of AMP-Na2 is highly dependent on pH and temperature. The following data, derived from a kinetic study of AMP-Na2 hydrolysis at 60°C, illustrates the impact of acidic and alkaline conditions on the rate of degradation.
| Condition | Molar Concentration | Observed Rate Constant (k_obs) s⁻¹ |
| Acidic (HCl) | 1.00 M | (1.67 ± 0.10) × 10⁻⁶ |
| 0.01 M | (1.32 ± 0.06) × 10⁻⁷ | |
| Alkaline (NaOH) | 1.00 M | (4.44 ± 0.05) × 10⁻⁶ |
| 0.0008 M | (1.20 ± 0.10) × 10⁻⁷ | |
| Data summarized from a study on the hydrolysis of AMP-Na2 at 60°C[2]. |
Diagrams and Workflows
Troubleshooting Workflow for AMP-Na2 Instability
This workflow provides a logical sequence for identifying the cause of suspected AMP-Na2 solution instability.
Caption: Troubleshooting flowchart for AMP-Na2 solution instability.
Simplified AMP-Activated Protein Kinase (AMPK) Signaling Pathway
AMP is a critical allosteric activator of AMPK, a master regulator of cellular energy homeostasis. Understanding this pathway is essential for many research applications of AMP.
Caption: Role of AMP in activating the AMPK signaling cascade.
Experimental Protocols
Protocol: HPLC Analysis for AMP-Na2 Stability Assessment
This protocol outlines a method to quantify the concentration of AMP-Na2 in a solution over time to assess its stability under specific pH and temperature conditions. This method is based on techniques described in the literature for analyzing AMP solutions[3].
Objective: To determine the degradation rate of AMP-Na2 in a buffered solution by measuring its concentration at various time points using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound salt (AMP-Na2), high purity
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Buffer solutions at desired pH values (e.g., pH 4.0, 7.0, 9.0)
-
Mobile phase components (e.g., Potassium phosphate buffer, Methanol, HPLC grade)
-
Volumetric flasks, pipettes, and autosampler vials
-
Temperature-controlled incubator or water bath
-
0.22 µm syringe filters
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh and dissolve AMP-Na2 in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Filter each standard through a 0.22 µm syringe filter into an HPLC vial.
-
-
Preparation of Stability Samples:
-
Prepare a solution of AMP-Na2 (e.g., 200 µg/mL) in the desired buffer (e.g., pH 7.0 phosphate buffer).
-
Divide the solution into multiple aliquots in sealed, sterile containers.
-
Store the aliquots under the desired test condition (e.g., 25°C incubator). One aliquot should be stored at 4°C as a control[3].
-
-
HPLC Analysis:
-
Set up the HPLC system. An example set of conditions is:
-
Column: C18 reversed-phase
-
Mobile Phase: 20 mM Potassium phosphate buffer (pH 6.0) with 5% Methanol
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 259 nm
-
Injection Volume: 20 µL
-
-
Run the calibration standards to generate a standard curve (Peak Area vs. Concentration). Ensure the correlation coefficient (r²) is >0.99.
-
At each time point (e.g., Day 0, 1, 3, 7, 14, 21), remove one aliquot from the test condition.
-
Filter the sample and inject it into the HPLC system.
-
-
Data Analysis:
-
Using the standard curve, calculate the concentration of AMP-Na2 remaining in the sample at each time point.
-
Plot the concentration of AMP-Na2 versus time.
-
Determine the degradation kinetics by fitting the data to a reaction order model (e.g., first-order) to calculate the degradation rate constant (k) and the half-life (t½) of AMP-Na2 under the tested conditions.
-
References
"removing contaminating ATP and ADP from commercial AMP disodium salt"
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for removing contaminating ATP and ADP from commercial preparations of adenosine (B11128) 5'-monophosphate (AMP) disodium (B8443419) salt.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove ATP and ADP contamination from commercial AMP?
Commercial AMP preparations can contain significant amounts of ATP and ADP as impurities from the manufacturing process or degradation. These contaminants can interfere with sensitive biochemical and cellular assays. For instance, in studies of signaling pathways involving purinergic receptors, contaminating ATP or ADP can lead to non-specific receptor activation, confounding experimental results.[1] Similarly, in enzyme kinetics studies where AMP is a substrate or regulator, the presence of ATP/ADP can alter reaction rates and lead to incorrect kinetic parameter calculations.
Q2: What are the primary methods for purifying AMP?
The two most common and effective methods for removing ATP and ADP from AMP are:
-
Enzymatic Degradation: This method uses an enzyme, such as apyrase, to specifically hydrolyze the terminal phosphate (B84403) groups of ATP and ADP, converting them into AMP.[2][3] This is a highly specific and efficient method.
-
Ion-Exchange Chromatography: This technique separates molecules based on their net charge. Since ATP, ADP, and AMP have different numbers of phosphate groups, they carry different negative charges at neutral pH and can be effectively separated on an anion-exchange column.[4][5]
Q3: How can I assess the purity of my AMP solution before and after purification?
The gold standard for quantifying the levels of AMP, ADP, and ATP in a solution is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[6][7][8] This method allows for the rapid separation and quantification of each nucleotide, providing a precise measure of purity.[8][9] Ion-pair RP-HPLC is often used to achieve excellent separation of these highly polar molecules on a C18 column.[10][11]
Experimental Protocols
Protocol 1: Enzymatic Removal of ATP/ADP using Apyrase
This protocol describes the use of recombinant apyrase, an ATP-diphosphohydrolase, to sequentially hydrolyze contaminating ATP to ADP, and then ADP to AMP.[2]
A. Materials and Reagents:
-
Commercial AMP disodium salt
-
Apyrase Reaction Buffer (10X stock): 200 mM MES, 500 mM NaCl, 50 mM CaCl₂, 10 mM DTT, 0.5% Tween® 20, pH 6.5
-
Stop Solution: 100 mM EDTA
-
Nuclease-free water
B. Detailed Methodology:
-
Sample Preparation: Prepare a stock solution of the commercial AMP in nuclease-free water to a desired concentration (e.g., 100 mM).
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following:
-
100 µL of AMP stock solution
-
10 µL of 10X Apyrase Reaction Buffer
-
1-2 units of Apyrase enzyme
-
Adjust the final volume to 200 µL with nuclease-free water.
-
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes. For higher levels of contamination, the incubation time can be extended to 2 hours.
-
Enzyme Inactivation: Stop the reaction by heat inactivation. Place the tube in a heat block at 65°C for 20 minutes.[2] Alternatively, add EDTA to a final concentration of 10 mM to chelate the required Ca²⁺ ions.
-
Purity Analysis: Analyze the purity of the resulting AMP solution using the RP-HPLC method described below.
-
Storage: Store the purified AMP solution at -20°C or -80°C for long-term stability.
Caption: Workflow for enzymatic purification of AMP using apyrase.
Protocol 2: Purification by Anion-Exchange Chromatography
This method separates AMP from ATP and ADP based on the increasing negative charge from the number of phosphate groups (AMP¹⁻ < ADP²⁻ < ATP³⁻ at neutral pH).
A. Materials and Reagents:
-
Commercial AMP disodium salt
-
Anion-exchange column (e.g., Dowex-1 or similar)
-
Buffer A (Low Salt): 20 mM Tris-HCl, pH 8.0
-
Buffer B (High Salt): 20 mM Tris-HCl, 1 M Ammonium (B1175870) Bicarbonate, pH 8.0[5]
-
HPLC or FPLC system
B. Detailed Methodology:
-
Column Equilibration: Equilibrate the anion-exchange column with Buffer A for at least 5 column volumes, or until the conductivity and pH are stable.
-
Sample Loading: Dissolve the commercial AMP in Buffer A and filter through a 0.22 µm filter. Load the sample onto the equilibrated column at a low flow rate to ensure efficient binding.
-
Washing: Wash the column with Buffer A for 5-10 column volumes to remove any unbound impurities.
-
Elution: Elute the bound nucleotides using a linear gradient from 0% to 50% Buffer B over 20 column volumes.
-
AMP, having the lowest negative charge, will elute first.
-
ADP will elute next, followed by ATP.
-
-
Fraction Collection: Collect fractions throughout the elution gradient and monitor the absorbance at 254 nm or 259 nm.
-
Purity Analysis & Pooling: Analyze the collected fractions using RP-HPLC. Pool the fractions containing pure AMP.
-
Desalting: The pooled fractions will contain high concentrations of salt (Ammonium Bicarbonate). This salt can be removed by lyophilization (freeze-drying), as ammonium bicarbonate is volatile.[5] Perform multiple cycles of resuspension in pure water and lyophilization to ensure complete removal.
-
Storage: Store the final, desalted AMP powder or solution at -20°C or -80°C.
Caption: Principle of separating nucleotides by anion-exchange chromatography.
Quantitative Data Summary
Table 1: Apyrase Key Characteristics & Reaction Parameters
| Parameter | Value / Condition | Reference |
|---|---|---|
| Enzyme Source | Recombinant S. tuberosum expressed in E. coli | [2] |
| Substrate Specificity | Hydrolyzes ATP, ADP, other NTPs and NDPs | [2][3] |
| ATP:ADP Activity Ratio | ~14:1 | [2] |
| Optimal Temperature | 30°C | [2] |
| Optimal pH | 6.5 | [2] |
| Cation Requirement | Ca²⁺ (Mg²⁺ gives ~50% activity) | [2] |
| Heat Inactivation | 65°C for 20 minutes | [2] |
| Inhibitors | EDTA, EGTA |[2] |
Troubleshooting Guide
Q: My enzymatic degradation was incomplete. HPLC still shows significant ATP/ADP peaks. What went wrong?
-
Inactive Enzyme: Ensure the apyrase has been stored correctly and has not expired. Perform a positive control with a known ATP standard to verify enzyme activity.
-
Incorrect Buffer Conditions: Apyrase is a calcium-activated enzyme.[2] Ensure your reaction buffer contains sufficient CaCl₂ (e.g., 5 mM) and that no chelating agents like EDTA are present in your initial AMP sample. The pH should also be optimal (around 6.5).[2]
-
Insufficient Incubation: The amount of contaminating ATP/ADP may be higher than anticipated. Try increasing the incubation time or the number of apyrase units in the reaction.
-
Substrate Inhibition: While less common for this application, extremely high concentrations of nucleotides can sometimes inhibit enzyme activity. If your AMP stock is highly concentrated, try diluting it.
Q: I have low recovery of AMP after anion-exchange chromatography. What are the likely causes?
-
Precipitation on Column: The protein may have precipitated on the column. Ensure your buffers are correctly prepared and filtered, and that the protein is soluble under the loading conditions.[12]
-
Irreversible Binding: The protein may be binding too strongly to the resin. This can happen if the ionic strength of the starting buffer is too low. Try slightly increasing the salt concentration in Buffer A.
-
Incorrect Elution Conditions: The salt concentration in Buffer B may be insufficient to elute the AMP. Try extending the gradient to a higher final salt concentration (e.g., 75% or 100% Buffer B).
-
Issues During Desalting: Significant sample loss can occur during lyophilization if not performed correctly. Ensure the sample is completely frozen before applying a vacuum and that the system is functioning properly.
Q: My final purified product seems to degrade quickly. How can I improve stability?
-
pH and Buffering: AMP is most stable in slightly acidic to neutral pH. Ensure your final product is dissolved in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.0) rather than just water.
-
Storage Temperature: For long-term storage, keep the purified AMP frozen at -20°C or, ideally, -80°C. Avoid repeated freeze-thaw cycles by aliquoting the solution into single-use volumes.
-
Purity: Residual enzymatic activity or other contaminants can accelerate degradation. Ensure the purification process, including the enzyme inactivation step, was thorough.
Purity Assessment Protocol
Method: Reversed-Phase HPLC for Nucleotide Quantification
This protocol provides a reliable method for separating and quantifying ATP, ADP, and AMP.[6][8]
A. Materials and Reagents:
-
C18 RP-HPLC Column (e.g., 3 µm, 3 x 150 mm)
-
Mobile Phase A: 50 mM Potassium Hydrogen Phosphate (KH₂PO₄), pH adjusted to 6.80 with KOH.[6][9]
-
Mobile Phase B: 100% Acetonitrile
-
ATP, ADP, AMP standards for calibration curve
-
Sample prepared in nuclease-free water or mobile phase A
B. Detailed Methodology:
-
System Preparation: Equilibrate the HPLC system and C18 column with the mobile phase (e.g., 100% Mobile Phase A for isocratic elution) until a stable baseline is achieved.
-
Standard Curve: Prepare a series of standards containing known concentrations of ATP, ADP, and AMP (e.g., 0.2 µM to 10 µM).[6] Inject each standard to generate a calibration curve based on peak area versus concentration.
-
Sample Preparation: Dilute your pre- and post-purification AMP samples to fall within the range of the standard curve. Filter the samples through a 0.22 µm syringe filter before injection.
-
Chromatographic Run:
-
Injection Volume: 10-20 µL
-
Column: C18, 3 µm, 3 x 150 mm
-
Mobile Phase: Isocratic elution with 50 mM potassium hydrogen phosphate, pH 6.80.[6][9]
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 254 nm[6] or 259 nm.
-
Retention Times: ATP will have the shortest retention time, followed by ADP, and then AMP, due to increasing hydrophobicity.[8]
-
-
Data Analysis: Integrate the peak areas for ATP, ADP, and AMP in your samples. Use the standard curve to calculate the concentration of each nucleotide. Purity can be expressed as the percentage of the AMP peak area relative to the total area of all three nucleotide peaks.
Caption: Apyrase sequentially hydrolyzes ATP and ADP to yield AMP.
References
- 1. researchgate.net [researchgate.net]
- 2. neb.com [neb.com]
- 3. Apyrase - Wikipedia [en.wikipedia.org]
- 4. Purification of commercial preparations of NADP+ from AMP contamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purifying and Concentrating ATP [bio.net]
- 6. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of ATP, ADP, and AMP Levels by Reversed-Phase High-Performance Liquid Chromatography in Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.dutscher.com [pdf.dutscher.com]
"troubleshooting guide for inconsistent results with AMP disodium salt"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using AMP disodium (B8443419) salt in research experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of inconsistent results when using AMP disodium salt?
Inconsistent results with AMP disodium salt can stem from several factors, including improper storage and handling, solution instability, incorrect concentration, and interactions with other assay components. Degradation of the compound due to exposure to room temperature or inappropriate pH can lead to lower effective concentrations and variability in experimental outcomes.
Q2: How should AMP disodium salt be properly stored?
To ensure stability, AMP disodium salt powder should be stored at -20°C.[1] It is also important to note that AMP disodium salt is hygroscopic, meaning it can absorb moisture from the air, which can affect its stability and weighing accuracy. Therefore, it should be kept in a tightly sealed container in a dry environment.
Q3: My AMP disodium salt solution was left at room temperature. Can I still use it?
Exposure of AMP disodium salt solutions to room temperature can lead to significant degradation.[2] Studies have shown that at room temperature (20-25°C), a noticeable loss of the initial concentration can occur within days.[2] For optimal and consistent results, it is strongly recommended to prepare fresh solutions or use aliquots that have been properly stored at -20°C or 4°C.[2]
Q4: What is the recommended solvent for dissolving AMP disodium salt?
AMP disodium salt is soluble in water.[1] For most biological assays, sterile, nuclease-free water or a suitable buffer is recommended.
Troubleshooting Guides
Issue 1: Variability in Enzyme Kinetics Assays (e.g., AMPK Activation)
Symptoms:
-
Inconsistent enzyme activation levels between experiments.
-
Lower than expected enzyme activity.
-
High background signal or noise.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| AMP Disodium Salt Degradation | Prepare fresh stock solutions of AMP disodium salt before each experiment. If using frozen aliquots, ensure they have not undergone multiple freeze-thaw cycles. Store stock solutions at -20°C for up to 6 months.[3] |
| Incorrect pH of Assay Buffer | The stability of similar nucleotides like ATP is pH-dependent, with rapid hydrolysis occurring at extreme pH levels.[4] While specific data for AMP is limited, it is crucial to maintain a stable and appropriate pH for your assay buffer (typically around pH 7.0-7.5 for many enzymatic reactions). Verify the pH of your buffer before use. |
| Interaction with Divalent Cations | Divalent cations like Mg2+ and Ca2+ can interact with phosphate (B84403) groups of nucleotides and are often critical for enzyme activity.[5][6][7][8] Ensure the concentration of these cations in your assay buffer is consistent and optimal for your specific enzyme. Inconsistent concentrations can lead to variable results. |
| Impure AMP Disodium Salt | Use a high-purity grade of AMP disodium salt (≥98.0% by HPLC is recommended).[1] Impurities can interfere with the assay, leading to inconsistent results. Check the certificate of analysis for your lot. |
Issue 2: Inconsistent Results in Cell-Based Assays
Symptoms:
-
Variable cellular responses to AMP disodium salt treatment.
-
Poor reproducibility of dose-response curves.
-
Unexpected cytotoxicity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Solution Instability in Culture Media | Prepare fresh dilutions of AMP disodium salt in your cell culture medium for each experiment. Do not store the compound diluted in media for extended periods, as its stability may be compromised. |
| Cell Seeding and Confluency Variations | Ensure consistent cell seeding density and confluency at the time of treatment. Variations in cell number can significantly impact the observed biological response. |
| Inconsistent Incubation Times | Adhere to a strict and consistent incubation time for all experiments. The cellular response to AMP can be time-dependent. |
| Contamination of Stock Solution | Filter-sterilize your AMP disodium salt stock solution through a 0.22 µm filter before adding it to cell cultures to prevent microbial contamination. |
Data Presentation
Table 1: Stability of AMP Disodium Salt Solutions
| Concentration | Storage Temperature | Stability | Reference |
| 0.03 mg/mL | Room Temperature (20-25°C) | >10% degradation by day 9 | [2] |
| 400 mg/mL | Room Temperature (20-25°C) | Stable for ~10 days, then degradation occurs | [2] |
| 0.03 mg/mL and 400 mg/mL | 4°C | Stable for at least 25 weeks | [2] |
| Stock Solutions | -20°C | Stable for up to 6 months | [3] |
Experimental Protocols
Key Experiment: In Vitro AMPK Activation Assay
This protocol is a representative method for assessing the activation of AMP-activated protein kinase (AMPK) in vitro using AMP disodium salt as an activator.
Materials:
-
Active AMPK enzyme
-
AMP disodium salt
-
ATP (radioactive or non-radioactive, depending on detection method)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.4, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[9][10]
-
Detection reagents (e.g., for luminescence-based ADP detection or phosphocellulose paper for radiolabeling)[3]
-
Microplate reader or scintillation counter
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of AMP disodium salt (e.g., 50 mM) in sterile water and store in aliquots at -20°C.[3]
-
Dilute the active AMPK enzyme and substrate to their final working concentrations in Kinase Assay Buffer.
-
Prepare a solution of ATP at the desired concentration.
-
-
Set up the Reaction:
-
In a microplate, add the diluted active AMPK enzyme.
-
Add the AMP disodium salt at various concentrations to be tested. Include a no-AMP control.
-
Add the substrate solution.
-
-
Initiate the Reaction:
-
Add the ATP solution to each well to start the kinase reaction.
-
-
Incubation:
-
Terminate the Reaction and Detect Signal:
-
Stop the reaction using an appropriate method (e.g., adding a stop solution, or spotting onto phosphocellulose paper).[3]
-
Measure the kinase activity by quantifying the amount of ADP produced or the incorporation of phosphate into the substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) or scintillation counting.[3]
-
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. vivantechnologies.com [vivantechnologies.com]
- 2. Analysis of the stability of stored adenosine 5'-monophosphate used for bronchoprovocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diacomp.org [diacomp.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Direct Mg2+ Binding Activates Adenylate Kinase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The binding of ATP and Mg2+ to the calcium adenosinetriphosphatase of sarcoplasmic reticulum follows a random mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Mg2+, Mn2+ and Ca2+ on adenylcyclase activity. Evidence for a metallic site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 10. cdn1.sinobiological.com [cdn1.sinobiological.com]
Technical Support Center: Optimizing AMP Disodium Salt in Cell Treatment
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing incubation times and experimental conditions when using Adenosine (B11128) 5'-monophosphate (AMP) disodium (B8443419) salt in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is AMP disodium salt and what is its primary role in cell treatment?
Adenosine 5'-monophosphate (AMP) is a central nucleotide involved in cellular energy metabolism and signaling.[1] As a disodium salt, it is readily soluble in aqueous solutions like cell culture media. In cell treatment, extracellular AMP can act as a signaling molecule, primarily by activating purinergic receptors on the cell surface or by being converted to adenosine, which then activates adenosine receptors (e.g., A1, A2a).[2] It can also be transported into the cell and converted back to ATP, or it can influence the intracellular AMP/ATP ratio, a critical sensor for cellular energy status.
Q2: What is the main signaling pathway activated by AMP treatment?
Extracellular AMP can directly activate adenosine A1 and A2a receptors.[2] A primary intracellular pathway affected by changes in the AMP/ATP ratio is the AMP-activated protein kinase (AMPK) signaling cascade. AMPK is a master regulator of cellular energy homeostasis. Its activation, typically marked by phosphorylation at Threonine 172 of its α-subunit, shifts cellular processes from ATP-consuming anabolic pathways to ATP-producing catabolic pathways.[3]
Q3: Why is incubation time a critical parameter to optimize?
The optimal incubation time is crucial for observing the desired biological effect without inducing cytotoxicity.
-
Short-term incubation (minutes to hours): Often sufficient for studying rapid signaling events like ion channel modulation, intracellular calcium mobilization, or the activation of kinase cascades like AMPK.[2][3]
-
Long-term incubation (hours to days): Necessary for assessing endpoints that require more time to manifest, such as changes in gene expression, cell proliferation, differentiation, or cytokine secretion.[2][4][5][6][7]
However, prolonged exposure, especially at high concentrations, can lead to cytotoxicity. Furthermore, AMP may degrade in culture medium over time, so the effective concentration may decrease during long incubation periods.
Q4: What are typical starting concentrations for AMP disodium salt in cell culture?
The effective concentration of AMP is highly cell-type dependent. Based on published studies, a broad range from 10 µM to 1 mM is often explored. For sensitive applications like studying cytokine secretion in immune cells, concentrations around 100 µM have been shown to be effective.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Experimental Design and Protocols
Optimizing AMP treatment requires a systematic approach. A typical workflow involves determining the optimal concentration first, followed by optimizing the incubation time.
Data Summary: Incubation Times & Concentrations
The following table summarizes conditions from various studies. Note that optimal conditions are highly dependent on the cell type and the specific biological question.
| Cell Type | Concentration Range | Incubation Time | Observed Effect | Citation |
| Human/Mouse Dendritic Cells | 10 µM - 1 mM (100 µM optimal) | 24 hours | Inhibition of TNF-α & IL-12p70; enhanced IL-10 secretion. | [2] |
| Mouse Neutrophils | 50 mg/kg (in vivo) | N/A (LPS challenge model) | Reduced TNF-α and IL-1β levels; inhibited ROS production. | [8] |
| Human Monocytes/Macrophages | 10 µM | 3 days | No significant change in M1/M2 polarization markers. | [9] |
| Primary Neurons | 10 µM - 1 mM | 1 hour - 48 hours | Used for studying sustained cAMP signaling (with analogs). | [10] |
| Colorectal Carcinoma Cells | 10 µM - 100 µM | Not Specified | Stimulation of DNA synthesis and cell proliferation. |
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells of interest plated in a 96-well plate
-
AMP disodium salt stock solution
-
Complete culture medium
-
Serum-free medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidified SDS solution)[11]
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of AMP disodium salt in complete culture medium. Remove the old medium from the wells and add 100 µL of the AMP-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration ~0.5 mg/mL).[12]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[11][12] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[11]
-
Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 2: Analysis of AMPK Activation by Western Blot
This protocol details the detection of phosphorylated AMPK (p-AMPK) as a marker of its activation.
Materials:
-
Cells cultured in 6-well plates
-
AMP disodium salt
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Phospho-protein lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172), Rabbit anti-total-AMPKα
-
Loading control primary antibody (e.g., anti-β-actin)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat with the desired concentration of AMP for a short time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis: After treatment, immediately place the plate on ice. Aspirate the medium and wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[3]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-50 µg) per lane on an SDS-PAGE gel.[13] After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-AMPK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[3]
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total AMPK and a housekeeping protein like β-actin.
Troubleshooting Guide
Issue 1: No observable effect after AMP treatment.
-
Possible Cause: The concentration of AMP may be too low for your specific cell type.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., from 1 µM to 1 mM).
-
-
Possible Cause: The incubation time may be too short for the desired endpoint.
-
Solution: Conduct a time-course experiment. For signaling events, check early time points (e.g., 5, 15, 30, 60 minutes). For effects on gene expression or proliferation, extend the incubation to 24, 48, or even 72 hours.
-
-
Possible Cause: The AMP disodium salt may have degraded.
-
Solution: Prepare fresh stock solutions. Aliquot stock solutions to avoid repeated freeze-thaw cycles and store them at -20°C or below as recommended.
-
-
Possible Cause: The cells may not express the necessary receptors (e.g., adenosine receptors) or transporters.
-
Solution: Verify the expression of purinergic receptors in your cell line through literature search, RT-qPCR, or Western blotting.
-
Issue 2: High levels of cell death or cytotoxicity observed.
-
Possible Cause: The AMP concentration is too high.
-
Solution: Reduce the concentration of AMP used. Refer to the dose-response curve generated in your initial experiments to select a non-toxic concentration.
-
-
Possible Cause: The incubation period is too long.
-
Solution: Shorten the incubation time. A transient stimulation may be sufficient to trigger the desired downstream effects without causing cell death.
-
-
Possible Cause: The cells were not healthy or were plated at a suboptimal density prior to the experiment.
-
Solution: Ensure cells are healthy, within a low passage number, and plated at an appropriate density. Over-confluent or sparse cultures can be more sensitive to stress.
-
Signaling Pathway Visualization
Extracellular AMP can initiate signaling through two primary mechanisms, both of which can converge on downstream cellular responses.
References
- 1. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMP Affects Intracellular Ca2+ Signaling, Migration, Cytokine Secretion and T Cell Priming Capacity of Dendritic Cells | PLOS One [journals.plos.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Comparative analysis of methods to reduce activation signature gene expression in PBMCs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A pipeline to analyse time-course gene expression... | F1000Research [f1000research.com]
- 7. researchgate.net [researchgate.net]
- 8. Extracellular AMP Suppresses Endotoxemia-Induced Inflammation by Alleviating Neutrophil Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CD73 Activity is Dispensable for the Polarization of M2 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Adenosine 5'-Monophosphate Disodium Salt (AMP-Na2)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Adenosine (B11128) 5'-monophosphate disodium (B8443419) salt (AMP-Na2) in their experiments.
Quality Control Specifications
Ensuring the quality of AMP-Na2 is critical for reproducible and reliable experimental results. Below is a summary of typical quality control specifications for research-grade AMP-Na2.
| Parameter | Specification | Test Method |
| Appearance | White to off-white powder or crystalline powder | Visual Inspection |
| Purity (Assay) | ≥98.0% | High-Performance Liquid Chromatography (HPLC) |
| Water Content | ≤26.0% | Karl Fischer Titration |
| Solubility | Soluble in water | Visual Inspection |
| Identity | Conforms to the structure | ¹H-NMR, Mass Spectrometry |
Troubleshooting Guide
Experimental Workflow: General Troubleshooting
Caption: A logical workflow for identifying and resolving experimental issues.
Question: My AMP-Na2 solution appears cloudy or has particulates. What should I do?
Answer:
-
Incomplete Dissolution: AMP-Na2 is generally soluble in water.[1] Ensure you have allowed sufficient time for it to dissolve completely. Gentle warming (to no more than 50°C) and vortexing can aid dissolution.
-
Contamination: If the issue persists, the powder or your solvent may be contaminated. Use fresh, high-purity water (e.g., ultrapure water) and a new vial of AMP-Na2 if necessary.
-
pH Issues: The pH of the solution can affect solubility. AMP-Na2 solutions are typically mildly acidic (around pH 3.5).[2] Ensure the pH of your final experimental buffer is compatible.
Question: I am seeing inconsistent results in my kinase assay when using AMP-Na2 as a substrate or activator.
Answer:
-
Reagent Stability: Prepare fresh solutions of AMP-Na2 for each experiment. Stock solutions, even when stored at -20°C, have a finite shelf life (typically up to 6 months).[3] Avoid multiple freeze-thaw cycles.[4]
-
ATP Contamination: Commercial preparations of AMP can sometimes contain trace amounts of ADP or ATP, which can interfere with kinase assays.[5] If you suspect this, you may need to source a higher purity grade of AMP-Na2.
-
Buffer Compatibility: Ensure that the components of your kinase assay buffer are compatible with AMP-Na2. High concentrations of certain ions or the presence of thiols (>10 µM) can interfere with some assay formats.[4][6]
-
Enzyme Activity: Verify the activity of your kinase with a positive control to ensure the issue is not with the enzyme itself.
Question: My cell culture experiments show unexpected cytotoxicity or altered cell morphology after treatment with AMP-Na2.
Answer:
-
Concentration: High concentrations of extracellular AMP can have physiological effects on cells, including influencing cell growth.[7] Ensure you are using a concentration that is appropriate for your cell type and experimental goals, based on literature precedents.
-
ATP Release: Mechanical stress during cell handling can cause cells to release endogenous ATP, which can be degraded to AMP, potentially confounding your results.[8] Handle cells gently and minimize mechanical perturbations.
-
Purity: Impurities in the AMP-Na2 preparation could be cytotoxic. Use a high-purity, sterile-filtered solution for cell culture applications.
-
pH of Medium: Adding a concentrated, unbuffered solution of AMP-Na2 could alter the pH of your cell culture medium. Ensure the final pH is within the optimal range for your cells.
Frequently Asked Questions (FAQs)
1. What is the recommended procedure for preparing a stock solution of AMP-Na2?
To prepare a stock solution, dissolve the AMP-Na2 powder in ultrapure water to your desired concentration (e.g., 100 mg/mL).[9] Gentle vortexing can be used to aid dissolution. For cell culture or other sensitive applications, sterile filter the solution through a 0.22 µm filter. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][9]
2. How should I store solid AMP-Na2 and its solutions?
Solid AMP-Na2 should be stored at -20°C in a desiccated environment.[1] Stock solutions are typically stable for up to 6 months when stored at -20°C.[3] For long-term storage, -80°C is recommended.[9] Avoid repeated freeze-thaw cycles of stock solutions.[4]
3. What are the potential impurities in commercial AMP-Na2?
Potential impurities can include related nucleotides such as adenosine, adenosine diphosphate (B83284) (ADP), and adenosine triphosphate (ATP).[5] Other related substances that could be present from the synthesis or degradation process include adenine, inosine, and hypoxanthine.[2] The presence and levels of these impurities can vary between batches and suppliers.
4. Can I use UV-Vis spectrophotometry to determine the concentration of my AMP-Na2 solution?
Yes, you can use UV-Vis spectrophotometry for concentration determination. Adenosine monophosphate has a maximum absorbance at approximately 259 nm.[2] However, this method is not specific and will not distinguish AMP from other nucleotides or impurities that absorb at a similar wavelength.[5] For accurate quantification, especially for quality control purposes, HPLC is the recommended method.
5. How does AMP exert its biological effects?
AMP is a key cellular signaling molecule involved in energy homeostasis. Its primary roles include:
-
Activation of AMP-activated protein kinase (AMPK): In response to low cellular energy levels (high AMP:ATP ratio), AMP binds to and activates AMPK. Activated AMPK, in turn, phosphorylates downstream targets to switch on catabolic pathways that generate ATP and switch off anabolic pathways that consume ATP.
-
Precursor for ATP and cAMP synthesis: AMP can be phosphorylated to ADP and then ATP, replenishing the cell's energy currency. It is also the precursor for the synthesis of the second messenger cyclic AMP (cAMP) by adenylyl cyclase.
Signaling Pathways Involving AMP
AMPK Signaling Pathway
Caption: Simplified diagram of the AMPK signaling pathway activation and downstream effects.
cAMP Signaling Pathway
Caption: Overview of the cyclic AMP (cAMP) signaling pathway.
Experimental Protocols
Protocol 1: Purity Analysis of AMP-Na2 by HPLC
This protocol outlines a general method for determining the purity of AMP-Na2 using reverse-phase high-performance liquid chromatography (HPLC) with UV detection.
1. Materials and Reagents:
-
Adenosine 5'-monophosphate disodium salt (AMP-Na2)
-
Reference standard of AMP-Na2 (if available)
-
Ultrapure water
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)
-
Dipotassium hydrogen phosphate (K₂HPO₄)
-
HPLC system with a UV detector, C18 column (e.g., 3 µm particle size, 150 x 3.0 mm), and data acquisition software
2. Preparation of Mobile Phase:
-
Prepare a 50 mM potassium phosphate buffer (pH 6.8).
-
Dissolve the appropriate amounts of KH₂PO₄ and K₂HPO₄ in ultrapure water to achieve the target concentration and pH.
-
Filter the buffer through a 0.22 µm membrane filter and degas before use.
3. Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh and dissolve the AMP-Na2 reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the AMP-Na2 sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.
4. HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: 50 mM potassium phosphate buffer (pH 6.8)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Run Time: Approximately 10 minutes (or until all peaks have eluted)
5. Data Analysis:
-
Identify the peak corresponding to AMP by comparing the retention time with the standard.
-
Calculate the purity of the sample using the area normalization method:
-
% Purity = (Area of AMP peak / Total area of all peaks) x 100
-
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol describes the determination of water content in AMP-Na2 using volumetric Karl Fischer titration.
1. Materials and Reagents:
-
This compound salt (AMP-Na2)
-
Karl Fischer titrator (volumetric)
-
Anhydrous methanol (B129727)
-
Karl Fischer reagent (one-component or two-component)
-
Water standard for titer determination
2. Instrument Setup and Titer Determination:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Fill the burette with the Karl Fischer reagent.
-
Add anhydrous methanol to the titration vessel and titrate to a dry endpoint to eliminate residual water.
-
Determine the titer of the Karl Fischer reagent by titrating a known amount of a water standard. The titer is expressed as mg H₂O/mL of reagent.
3. Sample Analysis:
-
Accurately weigh approximately 100-200 mg of the AMP-Na2 sample.
-
Quickly transfer the weighed sample into the conditioned titration vessel.
-
Stir the sample to dissolve it in the methanol.
-
Titrate the sample with the Karl Fischer reagent to the electrometric endpoint.
-
Record the volume of Karl Fischer reagent consumed.
4. Calculation:
-
Calculate the water content as a percentage:
-
% Water = [(Volume of KF reagent consumed in mL) x (Titer in mg/mL)] / (Weight of sample in mg) x 100
-
References
- 1. Adenosine 5′-Monophosphate, Disodium Salt | 4578-31-8 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Adenosine 5ʹ-Monophosphate, Disodium Salt - CAS 4578-31-8 - Calbiochem | 118110 [merckmillipore.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Inhibition of cell growth in vitro by adenosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell culture: complications due to mechanical release of ATP and activation of purinoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Comparison of AMPK Activators: AMP Disodium Salt, AICAR, and Metformin
For researchers, scientists, and drug development professionals, the precise and effective activation of AMP-activated protein kinase (AMPK) is crucial for investigating metabolic regulation and developing novel therapeutics for metabolic diseases and cancer. This guide provides an objective comparison of AMP disodium (B8443419) salt, a direct allosteric activator, with two widely used indirect activators, AICAR and metformin (B114582), supported by experimental data and detailed protocols.
Performance Comparison of AMPK Activators
The selection of an appropriate AMPK activator depends on the specific experimental goals, including the desired mechanism of action, potency, and cellular context. This section summarizes the key characteristics of AMP disodium salt, AICAR, and metformin to aid in this selection process.
| Activator | Mechanism of Action | Potency (EC50/Effective Concentration) | Key Cellular Effects |
| AMP Disodium Salt | Direct Allosteric Activator: Binds to the γ-subunit of AMPK, causing a conformational change that promotes its activation.[1][2] | ~2-3 µM (in vitro/cell-free assays)[1][3] | Directly increases AMPK activity, leading to downstream phosphorylation of targets involved in glucose uptake and fatty acid oxidation. |
| AICAR | Indirect Activator: A pro-drug that is converted intracellularly to ZMP, an AMP analog, which then allosterically activates AMPK. | 0.5 - 2 mM (in cell-based assays) | Mimics the effects of AMP, leading to increased glucose uptake, fatty acid oxidation, and inhibition of anabolic pathways. |
| Metformin | Indirect Activator: Primarily acts by inhibiting Complex I of the mitochondrial respiratory chain, leading to an increased cellular AMP:ATP ratio, which in turn activates AMPK. Other AMPK-independent mechanisms also exist. | Millimolar range (cell-based assays) | Reduces hepatic gluconeogenesis, increases insulin (B600854) sensitivity, and has anti-proliferative effects in some cancer cells. |
Experimental Validation: Methodologies for Assessing AMPK Activation
Accurate validation of AMPK activation is paramount for interpreting experimental results. The following are detailed protocols for two key experimental approaches: determining in vitro kinase activity and assessing cellular AMPK activation.
In Vitro AMPK Kinase Assay
This assay directly measures the enzymatic activity of purified AMPK in the presence of a test compound.
Principle:
The transfer of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP to a specific peptide substrate, such as SAMS peptide, by AMPK is quantified. The amount of incorporated radioactivity is directly proportional to the kinase activity.
Materials:
-
Purified active AMPK enzyme
-
SAMS peptide (HMRSAMSGLHLVKRR)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl₂, with or without 200 µM AMP)
-
P81 phosphocellulose paper
-
Phosphoric acid (1% v/v)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the kinase reaction mix by combining the kinase reaction buffer, SAMS peptide (final concentration ~200 µM), and the test compound (e.g., AMP disodium salt, ZMP for AICAR comparison) at various concentrations.
-
Initiate the reaction by adding purified AMPK enzyme.
-
Start the kinase reaction by adding [γ-³²P]ATP (final concentration ~200 µM).
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper multiple times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity of the enzyme and determine the EC50 value for the activator by plotting activity versus compound concentration.
Cellular AMPK Activation Assay (Western Blot)
This widely used method assesses the activation state of AMPK within a cellular context by detecting the phosphorylation of the AMPKα subunit at Threonine 172 (Thr172).
Materials:
-
Cultured cells of interest
-
Cell culture medium and supplements
-
Test compounds (AMP disodium salt, AICAR, metformin)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and Western blot transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-total AMPKα
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed and culture cells to the desired confluency. Treat the cells with varying concentrations of the AMPK activators for a specified duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against total AMPKα.
-
Densitometry Analysis: Quantify the band intensities for both phospho-AMPK and total AMPK. The ratio of phospho-AMPK to total AMPK indicates the level of AMPK activation.
Visualizing the AMPK Signaling Pathway and Experimental Workflow
To further clarify the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: AMPK Signaling Pathway and Activator Mechanisms.
References
A Comparative Guide to AMP Disodium Salt and Its Analogs in Activating Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of adenosine (B11128) monophosphate (AMP) disodium (B8443419) salt and its key analogs—AICAR (and its active metabolite ZMP), C2, and A-769662—in their ability to activate critical metabolic pathways. The focus is on the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to aid in the selection of the appropriate compound for research and therapeutic development.
Executive Summary
AMP disodium salt is the endogenous activator of AMPK, a crucial enzyme that senses cellular energy status.[1][2] However, its utility in experimental systems is often limited by poor cell permeability. To overcome this, various AMP analogs have been developed, each with distinct properties and mechanisms of action. This guide will delve into a direct comparison of these compounds.
Comparison of Physicochemical and Pharmacokinetic Properties
The choice between AMP disodium salt and its analogs often hinges on their chemical and physical characteristics, which dictate their experimental applicability.
| Property | AMP Disodium Salt | AICAR | C2 (from prodrug C13) | A-769662 |
| Form | White crystalline solid[3] | Adenosine analog | Phosphonate analog of AMP[4][5] | Thienopyridone derivative |
| Solubility | Soluble in water[6] | Cell-permeable | Prodrug C13 is cell-permeable[4][5] | Soluble in DMSO and ethanol[7] |
| Cell Permeability | Generally considered poor | Readily taken up by adenosine transporters[5] | Prodrug C13 is cell-permeable and converted to C2 intracellularly[4][5] | Cell-permeable |
| Stability | Stock solutions are stable for up to 6 months at -20°C[3] | Metabolized intracellularly to ZMP | C13 is converted to C2 by intracellular esterases[4][5] | Stable small molecule |
| Mechanism of AMPK Activation | Allosteric activator, promotes phosphorylation, and inhibits dephosphorylation of AMPK | Metabolite ZMP mimics AMP's effects on AMPK[5] | Allosteric activator, more potent than AMP[4][5] | Allosteric activator, binds to a different site than AMP |
Quantitative Comparison of AMPK Activation
The potency of these compounds in activating AMPK varies significantly. The following table summarizes available quantitative data, primarily focusing on the half-maximal effective concentration (EC50) for AMPK activation. It is important to note that these values are often determined in different experimental systems and should be considered as relative indicators of potency.
| Compound | EC50 for AMPK Activation | Potency Relative to AMP | Key Findings & Citations |
| AMP | ~6 µM (for purified rat liver AMPK) | Baseline | Mimics all three effects of AMP on the AMPK complex.[8] |
| ZMP (from AICAR) | Less potent than AMP | Lower | ZMP is a low-potency AMP analog, but accumulates to high intracellular concentrations.[5] C2 is 4 orders of magnitude more potent than ZMP.[4][5] |
| C2 | 2-3 orders of magnitude lower than AMP | Higher | A highly potent, direct activator of AMPK. C2 is selective for AMPK α1 isoform.[4][5][9] EC50 values for C2 activation were around 50 nM at both low and high ATP concentrations.[10] |
| A-769662 | ~0.8 µM (for purified rat liver AMPK) | Higher | A potent, reversible, and allosteric activator of AMPK.[7][11][12] |
Signaling Pathways and Mechanisms of Action
AMP and its analogs activate AMPK, which in turn phosphorylates a multitude of downstream targets to regulate metabolism. The primary mechanism involves a conformational change in the AMPK heterotrimeric complex, leading to increased phosphorylation of the catalytic α-subunit at Threonine 172 (Thr172).
AMPK Signaling Pathway
Experimental Protocols
Western Blot for AMPK Activation
This protocol is used to determine the phosphorylation status of AMPKα at Thr172, a key indicator of its activation.
Methodology:
-
Cell Culture and Treatment: Plate cells of interest and treat with various concentrations of AMP disodium salt or its analogs for a specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total AMPKα as a loading control.
-
In Vitro AMPK Kinase Activity Assay
This assay directly measures the enzymatic activity of AMPK.
Methodology:
-
Reaction Setup: In a 96-well plate, prepare a kinase reaction mixture containing kinase assay buffer, recombinant AMPK, and a substrate peptide (e.g., SAMS peptide).
-
Compound Addition: Add varying concentrations of the test compounds (AMP disodium salt or analogs).
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Measure the amount of phosphorylated substrate. This can be done using various methods, including:
-
Radiolabeling: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate.
-
Luminescence-based assays: Using ADP-Glo™ Kinase Assay to measure ADP production, which is proportional to kinase activity.
-
Cellular Glucose Uptake Assay
This assay measures the rate of glucose transport into cells.
Methodology:
-
Cell Culture and Starvation: Culture cells to confluency and then starve them of glucose for a defined period (e.g., by incubating in Krebs-Ringer-HEPES buffer).
-
Treatment: Treat the cells with the desired concentrations of AMP disodium salt or its analogs.
-
Glucose Uptake: Add a solution containing a labeled glucose analog, such as 2-deoxy-D-[³H]glucose, for a short period (e.g., 5-10 minutes).
-
Wash and Lyse: Stop the uptake by washing the cells with ice-cold PBS. Lyse the cells with a suitable lysis buffer.
-
Quantification: Measure the amount of labeled glucose analog taken up by the cells using a scintillation counter. Normalize the results to the total protein content of the cell lysate.
Cellular Fatty Acid Oxidation Assay
This assay measures the rate at which cells oxidize fatty acids.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with the test compounds.
-
Substrate Addition: Add a radiolabeled fatty acid, such as [³H]palmitate, complexed to BSA.
-
Incubation: Incubate the cells for a period to allow for fatty acid uptake and oxidation.
-
Collection of ³H₂O: The oxidation of [³H]palmitate produces ³H₂O, which is released into the culture medium. Collect the medium and separate the ³H₂O from the unoxidized [³H]palmitate using a method like ion-exchange chromatography.
-
Quantification: Measure the amount of ³H₂O produced using a scintillation counter. This is directly proportional to the rate of fatty acid oxidation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the effects of AMP disodium salt and its analogs on a specific metabolic pathway.
Logical Relationships of Compound Properties
The selection of an appropriate AMP analog is a multi-faceted decision based on the specific research question. The following diagram illustrates the logical relationships between the properties of these compounds and their suitability for different experimental contexts.
Conclusion
The choice between AMP disodium salt and its analogs depends on the specific experimental goals. AMP disodium salt serves as the natural benchmark for in vitro studies. For cell-based and in vivo experiments, analogs like AICAR, C2 (administered as its prodrug), and A-769662 offer the advantage of cell permeability. C2 stands out for its high potency, while A-769662 provides a tool to investigate AMPK activation through a distinct allosteric mechanism. Researchers should carefully consider the potency, specificity, and potential off-target effects of each compound when designing their experiments to ensure the generation of robust and reliable data.
References
- 1. himedialabs.com [himedialabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of AMP-activated protein kinase by natural and synthetic activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mt.hsp-pharma.com [mt.hsp-pharma.com]
- 7. A-769662 | Cell Signaling Technology [cellsignal.com]
- 8. CAS-4578-31-8, Adenosine-5'-Monophosphate Disodium Salt Cell Culture Tested Manufacturers, Suppliers & Exporters in India | TC1312 [cdhfinechemical.com]
- 9. AMPK – sensing energy while talking to other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis of allosteric and synergistic activation of AMPK by furan-2-phosphonic derivative C2 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
The Triad of Cellular Energy: A Comparative Guide to AMP, ADP, and ATP in Cellular Energy Regulation
For researchers, scientists, and drug development professionals, understanding the nuanced roles of adenine (B156593) nucleotides is fundamental to deciphering cellular metabolism and designing effective therapeutic strategies. This guide provides an objective comparison of AMP disodium (B8443419) salt, ATP, and ADP in their capacity to regulate cellular energy, supported by experimental data and detailed methodologies.
Adenosine (B11128) triphosphate (ATP), adenosine diphosphate (B83284) (ADP), and adenosine monophosphate (AMP) are the cornerstone of cellular bioenergetics. The dynamic interplay between these molecules dictates the energy status of the cell, with their relative concentrations serving as critical signals for metabolic adaptation. While ATP is widely recognized as the primary energy currency, AMP and ADP are pivotal regulators of the processes that generate and consume ATP. This guide delves into the comparative effects of these molecules, with a particular focus on the experimental utility of AMP disodium salt.
Core Concepts in Adenine Nucleotide-Mediated Energy Regulation
The regulation of cellular energy is largely governed by the ratios of ATP to ADP and AMP. A high ATP/ADP ratio signifies an energy-replete state, while an increase in the AMP/ATP and ADP/ATP ratios indicates energy stress.[1] This fluctuation is a key signal for the cell to modulate its metabolic pathways, primarily through the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[2][3]
Key Players and Their Roles:
-
ATP (Adenosine Triphosphate): The primary energy-carrying molecule in cells. The hydrolysis of its high-energy phosphate (B84403) bonds to form ADP and inorganic phosphate (Pi), or AMP and pyrophosphate (PPi), releases energy that drives a vast array of cellular processes.[1]
-
ADP (Adenosine Diphosphate): A product of ATP hydrolysis, ADP is a key substrate for ATP synthesis through oxidative phosphorylation and glycolysis. It also acts as an allosteric regulator of several enzymes and can contribute to the activation of AMPK, albeit less potently than AMP.[3][4]
-
AMP (Adenosine Monophosphate): Formed from ADP via the adenylate kinase reaction (2 ADP ↔ ATP + AMP) or from ATP hydrolysis, AMP is a sensitive indicator of cellular energy depletion. It is a potent allosteric activator of AMPK.[4][5] AMP disodium salt is a stable, water-soluble form of AMP commonly used in experimental settings to mimic cellular energy stress.
Comparative Effects on Cellular Energy Status: A Data-Driven Overview
While the intracellular roles of AMP, ADP, and ATP are well-established, the direct comparative effects of their extracellular application on intracellular energy metrics are less documented in a single study. However, by synthesizing data from various sources, we can construct a comparative picture. It is important to note that extracellularly applied nucleotides can be metabolized by ectonucleotidases, which can influence their effects.[6]
Table 1: Qualitative Comparison of Extracellular Adenine Nucleotides on Intracellular Energy Regulation
| Feature | AMP disodium salt | ATP | ADP |
| Primary Cellular Effect | Potent activator of AMPK, mimicking a low-energy state.[5] | Serves as an energy source and can activate purinergic receptors.[7] | Substrate for ATP synthesis and can activate certain purinergic receptors and AMPK.[2][7] |
| Impact on Intracellular ATP/ADP Ratio | Tends to decrease the ratio by activating ATP-consuming and inhibiting ATP-producing pathways via AMPK. | Can increase the ratio if transported into the cell or if it stimulates ATP production. | Can be converted to ATP, thus potentially increasing the ratio. |
| AMPK Activation | Strong allosteric activator.[4][5] | Generally inhibitory due to competition with AMP at the AMPK binding sites. | Weaker activator compared to AMP.[3][4] |
| Experimental Utility | Widely used to experimentally induce and study cellular responses to energy stress. | Used to study purinergic signaling and as an energy substrate in in vitro assays. | Used in studies of platelet aggregation and purinergic signaling. |
Table 2: Quantitative Comparison of Intracellular Adenine Nucleotide Concentrations (Illustrative)
No single experimental study directly comparing the effects of extracellular AMP disodium salt, ATP, and ADP on intracellular nucleotide concentrations under identical conditions was identified in the search. The following table is an illustrative example based on typical findings in cellular bioenergetics studies where energy stress is induced.
| Treatment | Intracellular ATP (nmol/mg protein) | Intracellular ADP (nmol/mg protein) | Intracellular AMP (nmol/mg protein) | ATP/ADP Ratio | Energy Charge* |
| Control (Untreated) | 10.5 | 1.2 | 0.1 | 8.75 | 0.90 |
| AMP disodium salt (e.g., 1 mM) | 7.8 | 1.8 | 0.5 | 4.33 | 0.78 |
| ATP (e.g., 1 mM) | 11.2 | 1.1 | 0.1 | 10.18 | 0.92 |
| ADP (e.g., 1 mM) | 9.5 | 1.5 | 0.2 | 6.33 | 0.85 |
Energy Charge = ([ATP] + 0.5[ADP]) / ([ATP] + [ADP] + [AMP])
Signaling Pathways and Experimental Workflows
The primary signaling pathway activated by an increased AMP/ATP ratio is the AMPK pathway.
Experimental Protocols
Measurement of Intracellular Adenine Nucleotides by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a method for the extraction and quantification of ATP, ADP, and AMP from cultured cells.
1. Materials and Reagents:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
0.6 M Perchloric acid (PCA), ice-cold
-
1 M KOH
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase: 100 mM KH2PO4, pH 6.0, with 5 mM tetrabutylammonium (B224687) bromide (TBAB) as an ion-pairing agent
-
ATP, ADP, and AMP standards (disodium salts)
2. Sample Preparation (Cell Extraction):
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Immediately add 500 µL of ice-cold 0.6 M PCA to the culture dish.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Vortex the lysate vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (acid extract) to a new tube.
-
Neutralize the extract by adding 1 M KOH dropwise until the pH is between 6.0 and 7.0. Use a pH indicator paper for monitoring.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate (B79767) precipitate.
-
Collect the supernatant containing the nucleotides and store it at -80°C until HPLC analysis.
3. HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase at a flow rate of 1 mL/min until a stable baseline is achieved.
-
Inject 20 µL of the prepared standards and samples.
-
Monitor the absorbance at 254 nm.
-
Identify and quantify the ATP, ADP, and AMP peaks by comparing their retention times and peak areas to those of the standards.
4. Data Analysis:
-
Calculate the concentration of each nucleotide in the samples based on the standard curve.
-
Normalize the nucleotide concentrations to the total protein content of the cell lysate, which can be determined from a parallel culture dish using a standard protein assay (e.g., BCA assay).
-
Calculate the ATP/ADP ratio and the adenylate energy charge using the formula: Energy Charge = ([ATP] + 0.5*[ADP]) / ([ATP] + [ADP] + [AMP]).
Conclusion
The regulation of cellular energy is a tightly controlled process orchestrated by the dynamic balance of ATP, ADP, and AMP. While ATP serves as the primary energy currency, AMP and ADP are critical signaling molecules that reflect the cell's energetic state. AMP, in particular, acts as a potent activator of the master energy sensor, AMPK. The use of AMP disodium salt in experimental settings provides a reliable method to mimic cellular energy deprivation and elucidate the downstream metabolic consequences. A thorough understanding of the distinct and overlapping roles of these adenine nucleotides is paramount for researchers in metabolic diseases and drug development, paving the way for novel therapeutic interventions that target cellular energy homeostasis.
References
- 1. ATP vs ADP: Structure, Energy, and What the Ratio Really Tells You - MetwareBio [metwarebio.com]
- 2. Extracellular Nucleotides and Adenosine Independently Activate AMP-Activated Protein Kinase in Endothelial Cells. Involvement of P2 Receptors and Adenosine Transporters: AMPK activation by nucleotides and adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMP-activated protein kinase can be allosterically activated by ADP but AMP remains the key activating ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential regulation by AMP and ADP of AMPK complexes containing different γ subunit isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMP Is a True Physiological Regulator of AMP-Activated Protein Kinase by Both Allosteric Activation and Enhancing Net Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenine nucleotides undergo rapid, quantitative conversion to adenosine in the extracellular space in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extracellular ATP increases intracellular calcium in cultured adult Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for Adenosine 5'-monophosphate Disodium Salt Studies
For researchers, scientists, and drug development professionals investigating the effects of Adenosine (B11128) 5'-monophosphate (AMP) disodium (B8443419) salt, rigorous experimental design is paramount. This guide provides a comparative overview of essential control experiments, alternative compounds, and detailed protocols to ensure the validity and reproducibility of your findings.
Adenosine 5'-monophosphate (AMP) is a central molecule in cellular energy homeostasis, primarily acting as an allosteric activator of AMP-activated protein kinase (AMPK).[1][2] AMPK is a crucial sensor of cellular energy status; its activation triggers a cascade of events aimed at restoring energy balance by stimulating catabolic processes and inhibiting anabolic pathways.[1][3] When studying the effects of exogenous AMP disodium salt, it is critical to employ a comprehensive set of controls to differentiate the specific effects of AMP from other experimental variables.
Understanding Control Experiments in the Context of AMP Studies
Effective research on AMP necessitates the inclusion of positive, negative, and vehicle controls.
-
Positive Controls: These are treatments or conditions known to elicit a similar effect to AMP, primarily the activation of the AMPK pathway. They serve to validate the experimental system and confirm that the downstream signaling pathways are responsive. Common positive controls include pharmacological activators of AMPK like AICAR and metformin, as well as physiological stimuli such as glucose starvation.[4][5][6]
-
Negative Controls: These are designed to show the specificity of the observed effects. This can involve using conditions that inhibit the AMP-mediated pathway or employing cellular models where the key signaling molecules are absent or inactive. For instance, high glucose conditions can suppress AMPK signaling, and cells with genetic knockout or knockdown of AMPKα can be used to demonstrate that the effects of AMP are indeed mediated by this kinase.[7][8]
-
Vehicle Controls: The vehicle is the solvent used to dissolve the AMP disodium salt (and other compounds). A vehicle control group is treated with the solvent alone to ensure that the observed effects are not due to the solvent itself. For in vitro experiments, this is often sterile water or a buffer solution.[3]
Comparison of AMP Disodium Salt with Alternative AMPK Activators
While AMP disodium salt directly activates AMPK, other compounds can be used as alternatives or positive controls that activate the kinase through different mechanisms.
| Compound/Condition | Mechanism of Action | Typical Concentration (in vitro) | Key Downstream Effects | Advantages | Limitations |
| Adenosine 5'-monophosphate (AMP) disodium salt | Allosteric activator of AMPK by binding to the γ subunit, promoting phosphorylation of Thr172.[9][10] | 0.5 - 5 mM | Increased phosphorylation of AMPK and its substrate ACC.[11][12] | Direct activator, mimics physiological ligand. | Can have off-target effects, may require higher concentrations. |
| AICAR (Acadesine) | An adenosine analog that is converted intracellularly to ZMP, an AMP mimetic that activates AMPK.[13][14] | 0.5 - 2 mM | Stimulates glucose transport and fatty acid oxidation.[13][15] | Well-characterized pharmacological activator.[14] | Can have AMPK-independent effects.[12][16] |
| Metformin | Indirectly activates AMPK, potentially by inhibiting the mitochondrial respiratory chain, leading to an increase in the cellular AMP:ATP ratio.[5][17] | 0.5 - 10 mM | Reduces hepatic glucose production, increases insulin (B600854) sensitivity.[5][18] | Widely used, clinically relevant anti-diabetic drug. | Indirect activator, mechanism not fully elucidated.[5] |
| Glucose Starvation | Increases the intracellular AMP:ATP ratio due to reduced ATP production from glycolysis, leading to AMPK activation.[6][19] | N/A (culture medium without glucose) | Induces autophagy and metabolic reprogramming.[6][20] | Physiologically relevant stimulus for energy stress. | Can induce broad cellular stress responses beyond AMPK activation. |
Key Experimental Protocols
Western Blot Analysis of AMPK and ACC Phosphorylation
This is a fundamental technique to assess the activation state of the AMPK pathway.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., C2C12 myoblasts, HepG2 hepatocytes) and grow to desired confluency. Treat cells with AMP disodium salt, positive controls (e.g., AICAR, metformin), or vehicle control for the specified time.[3][13]
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[3]
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα. To assess downstream activity, also probe for phospho-ACC (Ser79) and total ACC.[3][11]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[3]
-
-
Quantification: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[7]
Cell-Free AMPK Kinase Assay
This assay measures the direct effect of compounds on AMPK activity in a controlled, in vitro environment.
Protocol:
-
Reaction Setup: In a microplate, prepare a reaction mixture containing a kinase buffer (e.g., HEPES-based buffer with MgCl2), a synthetic peptide substrate for AMPK (e.g., SAMS peptide), and purified recombinant AMPK enzyme.[9][21]
-
Compound Addition: Add AMP disodium salt, test compounds, or vehicle control to the reaction wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with ADP detection). Incubate at 30°C for a defined period (e.g., 10-30 minutes).[9]
-
Stop Reaction and Measure Activity:
-
Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.[22]
-
Non-Radiometric Assay (e.g., ADP-Glo™): Add a reagent to stop the kinase reaction and deplete the remaining ATP. Add a second reagent to convert the generated ADP to ATP, which is then used to produce a luminescent signal proportional to the kinase activity.[3]
-
Visualizing Experimental Design and Signaling Pathways
To aid in the conceptualization of these experiments, the following diagrams illustrate a typical experimental workflow and the core AMPK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of AMPK by Metformin Improves Left Ventricular Function and Survival in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical role of AMPK in redox regulation under glucose starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AMPK is a negative regulator of the Warburg Effect and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Cell-Free Assays to Measure Effects of Regulatory Ligands on AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. oncotarget.com [oncotarget.com]
- 13. AICAR | Cell Signaling Technology [cellsignal.com]
- 14. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review [mdpi.com]
- 15. AMP kinase activation with AICAR simultaneously increases fatty acid and glucose oxidation in resting rat soleus muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. How does mTOR sense glucose starvation? AMPK is the usual suspect - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Glucose starvation induces autophagy via ULK1-mediated activation of PIKfyve in an AMPK-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Non-radiometric Cell-free Assay to Measure the Effect of Molecular Chaperones on AMP-activated Kinase Activity [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
Comparative Analysis of Antibody Cross-Reactivity: Adenosine 5'-monophosphate (AMP) vs. Adenosine 5'-monophosphate Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of antibodies directed against Adenosine (B11128) 5'-monophosphate (AMP) with its disodium (B8443419) salt counterpart. Understanding the specificity and potential for cross-reactivity of anti-AMP antibodies is crucial for the development of accurate immunoassays and therapeutic antibodies targeting this key nucleotide.
Structural Comparison: AMP and its Disodium Salt
Adenosine 5'-monophosphate is a nucleotide composed of an adenine (B156593) base, a ribose sugar, and a single phosphate (B84403) group. The disodium salt of AMP is formed by the replacement of the two acidic protons of the phosphate group with sodium ions.[1][2][3][4] Structurally, the core molecule responsible for antigenic recognition—the adenine, ribose, and phosphate moiety—remains identical in both forms.[5][6] This structural conservation is the primary determinant of antibody binding.
Antibody Recognition and Expected Cross-Reactivity
Antibodies raised against AMP are typically generated by conjugating AMP to a larger carrier protein, as AMP itself is a hapten and not immunogenic on its own.[5] Studies characterizing anti-AMP antibodies have demonstrated that the antibody's binding site (paratope) recognizes all three components of the AMP molecule: the adenine base, the ribose sugar, and the phosphate group.[5][6]
Given that the fundamental structure of AMP is unchanged in its disodium salt form, it is highly probable that anti-AMP antibodies will exhibit significant, if not complete, cross-reactivity with Adenosine 5'-monophosphate disodium salt. The sodium ions are unlikely to sterically hinder the binding of the antibody to the core AMP structure.
Quantitative Comparison of Antibody Binding
While the theoretical basis for cross-reactivity is strong, quantitative experimental data is essential for confirmation. A competitive enzyme-linked immunosorbent assay (ELISA) is the standard method to determine the degree of cross-reactivity. This assay measures the concentration of the analyte (AMP or its disodium salt) that inhibits the binding of the antibody to a coated AMP-protein conjugate by 50% (IC50).
As no direct comparative studies with quantitative data were identified in the public domain, the following table illustrates how such data would be presented. The hypothetical data assumes a high degree of cross-reactivity.
| Analyte | Antibody Clone | Assay Format | IC50 (nM) (Hypothetical) | Cross-Reactivity (%) (Hypothetical) |
| Adenosine 5'-monophosphate (AMP) | Ab-AMP-01 | Competitive ELISA | 10 | 100% |
| This compound salt | Ab-AMP-01 | Competitive ELISA | 12 | 83.3% |
| Adenosine 5'-triphosphate (ATP) | Ab-AMP-01 | Competitive ELISA | >10,000 | <0.1% |
| Guanosine 5'-monophosphate (GMP) | Ab-AMP-01 | Competitive ELISA | >10,000 | <0.1% |
Cross-reactivity (%) is calculated as (IC50 of AMP / IC50 of competitor) x 100.
Experimental Protocols
A detailed methodology for a competitive ELISA to determine cross-reactivity is provided below.
Competitive ELISA Protocol for Cross-Reactivity Assessment
-
Coating: A 96-well microtiter plate is coated with an AMP-carrier protein conjugate (e.g., AMP-BSA) at a concentration of 1-5 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plate is incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: To prevent non-specific binding, the plate is incubated with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: The plate is washed three times with the wash buffer.
-
Competition: A fixed, predetermined concentration of the anti-AMP antibody is mixed with varying concentrations of the competitor analytes (AMP, this compound salt, and other control nucleotides like ATP and GMP). This mixture is then added to the wells of the coated plate. The plate is incubated for 1-2 hours at room temperature.
-
Washing: The plate is washed three times with the wash buffer.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary anti-AMP antibody is added to each well. The plate is incubated for 1 hour at room temperature.
-
Washing: The plate is washed five times with the wash buffer.
-
Substrate Addition: A substrate for the enzyme (e.g., TMB for HRP) is added to each well. The plate is incubated in the dark until a color change is observed.
-
Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: The absorbance in each well is read using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: The absorbance values are plotted against the logarithm of the competitor concentration. The IC50 values are determined from the resulting sigmoidal curves.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the chemical structures and the experimental workflow.
Caption: Structural similarity of AMP and its disodium salt.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C10H12N5Na2O7P | CID 20712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound salt, 4578-31-8 | BroadPharm [broadpharm.com]
- 4. echemi.com [echemi.com]
- 5. Antibodies to adenosine 5'-monophosphate: purification and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formation and characterization of antibody against 2'-(5"-phosphoribosyl)-5' AMP, the monomer form of poly(adenosine diphosphate ribose) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating AMP-Mediated Phenotypes: A Comparative Guide to Genetic Knockout Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pharmacological AMP Activation and Genetic AMPK Knockout
In the pursuit of novel therapeutics targeting cellular energy homeostasis, the AMP-activated protein kinase (AMPK) signaling pathway has emerged as a critical regulator. Pharmacological activation of this pathway, often achieved through AMP analogs like AMP disodium (B8443419) salt, holds immense promise for treating metabolic disorders. However, rigorous validation of on-target effects is paramount. This guide provides a comprehensive comparison of the phenotype induced by the pharmacological activator, AMP disodium salt, with the phenotypes observed in genetic knockout models of the AMPK catalytic subunits, α1 and α2. By juxtaposing data from these two approaches, researchers can gain a clearer understanding of the specific roles of AMPK and validate the on-target efficacy of AMP-based activators.
The Convergence of Pharmacology and Genetics in AMPK Research
AMP disodium salt, as an allosteric activator, directly engages the AMPK heterotrimer, mimicking the effects of a high AMP:ATP ratio that occurs during cellular energy stress. This activation triggers a cascade of downstream events aimed at restoring energy balance.[1][2] In parallel, the development of genetic knockout mouse models, particularly those lacking the catalytic α1 (Prkaa1) or α2 (Prkaa2) subunits of AMPK, has been instrumental in dissecting the isoform-specific functions of this crucial enzyme.[3] Comparing the physiological outcomes of AMP disodium salt administration in wild-type animals with the baseline phenotype and response of AMPK knockout mice provides a powerful tool for target validation.
Comparative Analysis of Metabolic Phenotypes
The following tables summarize key metabolic parameters affected by pharmacological AMPK activation (using the well-studied AMP analog AICAR as a proxy for AMP disodium salt) and genetic knockout of AMPKα subunits.
| Parameter | AMP Disodium Salt (via AICAR) in Wild-Type Mice | AMPKα1 Knockout (KO) Mice | AMPKα2 Knockout (KO) Mice |
| Blood Glucose | ↓ (Decreased)[4] | Normal[5] | ↑ (Increased)[5] |
| Glucose Uptake (Skeletal Muscle) | ↑ (Increased)[4][6] | Normal[7] | ↓ (Decreased/Abolished in response to AICAR)[7] |
| Hepatic Glucose Production | ↓ (Decreased)[8] | Normal | ↑ (Increased) |
| Fatty Acid Oxidation | ↑ (Increased)[9][10] | Normal | ↓ (Decreased)[11] |
| Lipogenesis (Liver) | ↓ (Decreased)[12] | Normal | ↑ (Increased) |
Table 1: Comparison of Glucose and Lipid Metabolism Phenotypes. This table highlights the opposing effects on glucose and lipid metabolism observed with pharmacological activation of AMPK versus the genetic knockout of its catalytic subunits.
Experimental Protocols
Generation of AMPK Knockout Mice
The generation of AMPKα1 and AMPKα2 knockout mice has been a cornerstone in understanding the distinct physiological roles of these isoforms.[3]
-
Gene Targeting: Specific targeting vectors are designed to disrupt the Prkaa1 (for AMPKα1 KO) or Prkaa2 (for AMPKα2 KO) genes in embryonic stem (ES) cells. This is typically achieved by introducing a neomycin resistance cassette flanked by regions of homology to the target gene.
-
ES Cell Culture and Transfection: Murine ES cells are cultured and electroporated with the targeting vector.
-
Selection and Screening: ES cells that have successfully integrated the targeting vector are selected using neomycin. Positive clones are then screened by Southern blotting or PCR to confirm homologous recombination.
-
Blastocyst Injection and Chimera Production: Verified ES cell clones are injected into blastocysts, which are then transferred to pseudopregnant female mice. The resulting chimeric offspring are bred to establish germline transmission of the knockout allele.
-
Genotyping: Offspring are genotyped using PCR analysis of tail DNA to identify wild-type, heterozygous, and homozygous knockout animals.
Administration of AMP Disodium Salt
Intraperitoneal (IP) injection is a common method for administering AMP disodium salt to mice for acute studies.
-
Preparation of Dosing Solution: AMP disodium salt is dissolved in sterile saline (0.9% NaCl) to the desired concentration. The solution should be freshly prepared and filtered through a 0.22 µm filter to ensure sterility.
-
Animal Handling and Injection: Mice are securely restrained. The injection site, typically in the lower abdominal quadrant, is cleaned with an alcohol swab. A 25-27 gauge needle is inserted at a 30-45° angle, and the solution is injected into the peritoneal cavity.[13]
-
Dosage: The dosage of AMP disodium salt can vary depending on the specific study design and research question. A typical dose response study would involve administering a range of doses to determine the optimal concentration for AMPK activation.
Glucose Tolerance Test (GTT)
The GTT is a standard procedure to assess how quickly glucose is cleared from the blood.[14][15]
-
Fasting: Mice are fasted for 6 hours prior to the test, with free access to water.
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein, and blood glucose is measured using a glucometer.
-
Glucose Administration: A bolus of glucose (typically 2 g/kg body weight) is administered via oral gavage or intraperitoneal injection.
-
Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.
Fatty Acid Oxidation Assay
This assay measures the rate at which fatty acids are oxidized in isolated tissues.[16][17][18]
-
Tissue Isolation: Tissues of interest (e.g., skeletal muscle, liver) are rapidly excised from euthanized mice and placed in ice-cold buffer.
-
Tissue Homogenization or Cell Isolation: Tissues can be homogenized, or primary cells (e.g., hepatocytes) can be isolated.
-
Incubation with Radiolabeled Fatty Acid: The tissue homogenate or isolated cells are incubated with a radiolabeled fatty acid, such as [1-¹⁴C]palmitate.
-
Measurement of Radiolabeled CO₂ or Acid-Soluble Metabolites: The rate of fatty acid oxidation is determined by measuring the amount of radiolabeled CO₂ produced or the amount of radiolabeled acid-soluble metabolites generated.
-
Data Normalization: Results are typically normalized to the protein content of the tissue homogenate or the number of cells.
Visualizing the Pathways
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: AMPK Signaling Pathway Activation.
Caption: Experimental Workflow for Comparison.
Caption: Logical Relationship for Target Validation.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. mmpc.org [mmpc.org]
- 3. AMPK: Lessons from transgenic and knockout animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMP-activated protein kinase and muscle glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. AMP-activated protein kinase: a target for drugs both ancient and modern - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty acids stimulate AMP-activated protein kinase and enhance fatty acid oxidation in L6 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of fatty acid synthesis and oxidation by the AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of alpha-AMPK knockout on exercise-induced gene activation in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AMPK activator C24 inhibits hepatic lipogenesis and ameliorates dyslipidemia in HFHC diet-induced animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 15. IP Glucose Tolerance Test in Mouse [protocols.io]
- 16. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. | Semantic Scholar [semanticscholar.org]
Distinguishing the Effects of AMP Disodium Salt from its Degradation Products: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise biological activity of Adenosine (B11128) 5'-monophosphate (AMP) disodium (B8443419) salt is critical. A significant challenge lies in deconvoluting its intrinsic effects from those of its degradation products, primarily adenosine, inosine (B1671953), and hypoxanthine (B114508). This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to aid in the design and interpretation of studies involving AMP disodium salt.
Executive Summary
AMP disodium salt is susceptible to enzymatic degradation, yielding metabolites that possess their own distinct biological activities. While AMP itself can directly activate the adenosine A1 receptor, its effects are often confounded by its rapid conversion to adenosine, a potent agonist for all four adenosine receptor subtypes (A1, A2A, A2B, and A3). Further degradation to inosine and hypoxanthine introduces additional variables, as these molecules also exhibit biological effects, albeit generally with lower potency than adenosine. This guide outlines the degradation pathways, compares the pharmacological activities of AMP and its metabolites, and provides detailed experimental strategies to isolate and identify the specific contributions of each compound.
Degradation Pathway of AMP Disodium Salt
Extracellular AMP is primarily metabolized by ecto-5'-nucleotidase (CD73) to adenosine. Adenosine is then deaminated by adenosine deaminase (ADA) to form inosine. Inosine can be further metabolized by purine (B94841) nucleoside phosphorylase (PNP) to hypoxanthine. Another pathway for AMP metabolism involves AMP deaminase (AMPD), which directly converts AMP to inosine monophosphate (IMP).
Comparative Pharmacological Activity
The biological effects of AMP and its degradation products are primarily mediated through purinergic receptors, particularly adenosine receptors. The following tables summarize the available quantitative data on their activity.
Table 1: Agonist Activity at Adenosine Receptors (EC50 values in µM)
| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |
| AMP | ~1.4 | Inactive (indirectly via adenosine) | Inactive (indirectly via adenosine) | - |
| Adenosine | ~0.007 | ~0.006 | ~12.9 | ~0.25 |
| Inosine | ~290 | ~300.7 | ~89-301 | ~0.25 |
| Hypoxanthine | Weak/Inactive | Weak/Inactive | Weak/Inactive | Weak/Inactive |
Data compiled from various sources.[1][2] Note that EC50 values can vary depending on the cell type and assay conditions.
Table 2: Other Notable Biological Activities
| Compound | Primary Target/Effect | Notes |
| AMP | Allosteric activator of AMP-activated protein kinase (AMPK).[3] | Important cellular energy sensor. |
| Adenosine | Broad physiological effects including vasodilation, anti-inflammatory, and neurotransmission modulation. | Short half-life in vivo. |
| Inosine | Neuroprotective and immunomodulatory effects.[4][5] | More stable in vivo than adenosine. |
| Hypoxanthine | Precursor for xanthine (B1682287) and uric acid. | Generally considered to have low biological activity at physiological concentrations.[6] |
Experimental Protocols to Distinguish Effects
To isolate the direct effects of AMP from those of its degradation products, a combination of pharmacological inhibitors and analytical techniques is essential.
Experimental Workflow
The following diagram illustrates a general workflow for these experiments.
Inhibition of AMP Degradation
a) Inhibition of ecto-5'-nucleotidase (CD73):
-
Inhibitor: α,β-Methylene adenosine 5'-diphosphate (APCP) or ARL 67156 (6-N,N-Diethyl-D-β,γ-dibromomethylene ATP).[3][7]
-
Protocol:
-
Pre-incubate cells or tissues with the chosen inhibitor (e.g., 10-100 µM ARL 67156) for 15-30 minutes at 37°C.[3]
-
Add AMP disodium salt at the desired concentration.
-
Perform the biological assay of interest (e.g., measurement of intracellular cAMP levels, receptor activation assays).
-
Collect supernatant at various time points to quantify the levels of AMP and adenosine using HPLC or LC-MS/MS to confirm the inhibition of degradation.
-
-
Expected Outcome: If the biological effect of AMP is still observed in the presence of the inhibitor, it suggests a direct action of AMP. If the effect is abolished or significantly reduced, it indicates that the effect was primarily mediated by adenosine.
b) Inhibition of Adenosine Deaminase (ADA):
-
Inhibitor: Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA).[8][9][10][11][12]
-
Protocol:
-
Expected Outcome: Potentiation of an adenosine-mediated effect.
Use of Adenosine Receptor Antagonists
-
Antagonists:
-
A1 selective: 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)
-
A2A selective: ZM 241385
-
A2B selective: MRS 1754
-
A3 selective: MRS 1220
-
Non-selective: 8-(p-Sulfophenyl)theophylline (8-SPT), Caffeine
-
-
Protocol:
-
Pre-incubate cells or tissues with the specific adenosine receptor antagonist at a concentration sufficient to block the target receptor.
-
Add AMP disodium salt.
-
Measure the biological response.
-
-
Expected Outcome: If the effect of AMP is blocked by an A1 receptor antagonist, it supports the direct action of AMP on this receptor. If the effect is blocked by other adenosine receptor antagonists, it suggests the effect is mediated by adenosine produced from AMP degradation.
Quantification of AMP and its Metabolites
-
Method: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Protocol:
-
Treat cells or tissues with AMP disodium salt.
-
At various time points, collect the cell culture supernatant or tissue perfusate.
-
For intracellular measurements, lyse the cells (e.g., with ice-cold 80% methanol) and collect the supernatant after centrifugation.
-
Analyze the samples by HPLC or LC-MS/MS to quantify the concentrations of AMP, adenosine, inosine, and hypoxanthine.
-
-
Expected Outcome: This analysis will provide a time course of AMP degradation and the appearance of its metabolites, allowing for correlation with the observed biological effects.
Conclusion
Distinguishing the direct effects of AMP disodium salt from those of its degradation products requires a multi-faceted experimental approach. By employing specific enzyme inhibitors, receptor antagonists, and robust analytical techniques, researchers can accurately characterize the pharmacological profile of AMP. This guide provides the necessary framework to design and execute experiments that will yield clear and interpretable results, ultimately contributing to a more precise understanding of the role of AMP in various biological systems.
References
- 1. The adenosine metabolite inosine is a functional agonist of the adenosine A2A receptor with a unique signaling bias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of isolated AMP deaminase deficiency on skeletal muscle function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 6. The ex vivo effects of hypoxanthine-tricyclano, a synthetic adenosine analogue, on rat left and right atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of adenosine deaminase by erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) mimics the effect of inescapable shock on escape learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of an adenosine deaminase inhibitor, erythro-9-(2-hydroxy-3-nonyl) adenine hydrochloride, on 5-HT2CR mRNA editing in primary cultured cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Erythro-9-(2-hydroxy-3-nonyl)adenine as a specific inhibitor of herpes simplex virus replication in the presence and absence of adenosine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Battle for AMPK Activation: AMP Disodium Salt vs. AICAR
For researchers, scientists, and drug development professionals navigating the landscape of cellular energy regulation, the choice of an appropriate AMP-activated protein kinase (AMPK) activator is critical. This guide provides an objective comparison of two widely used compounds: Adenosine (B11128) Monophosphate (AMP) disodium (B8443419) salt and 5-Aminoimidazole-4-carboxamide (B1664886) ribonucleoside (AICAR). We delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for key assays to assist in making an informed decision for your research.
At a Glance: Key Differences
| Feature | AMP Disodium Salt | AICAR (Acadesine) |
| Mechanism of Action | Direct allosteric activator of AMPK. | Prodrug; converted intracellularly to ZMP, an AMP analog, which then allosterically activates AMPK. |
| Potency | High; the natural physiological activator. | Lower than AMP; its active metabolite, ZMP, is reported to be 50- to 100-fold less potent than AMP.[1] |
| Cellular Uptake | Primarily extracellular, with limited direct cell permeability. Requires cellular stress or specific transporters to enter cells. | Readily enters cells via nucleoside transporters.[2] |
| Specificity | High for AMPK, but can affect other AMP-sensitive enzymes at high concentrations. | Prone to off-target effects due to the accumulation of its metabolite ZMP, which can influence other nucleotide-dependent pathways.[3][4][5][6][7] |
| Metabolic Conversion | Not required for activity. | Requires intracellular phosphorylation by adenosine kinase to its active form, ZMP.[2] |
| Common Applications | In vitro kinase assays, studies on direct AMPK activation mechanisms. | Cell-based assays and in vivo studies to mimic cellular energy stress.[8] |
Delving Deeper: Mechanism of Action
The fundamental difference between AMP disodium salt and AICAR lies in their interaction with the AMPK enzyme.
AMP disodium salt is the direct, physiological activator of AMPK. Under conditions of cellular energy depletion, the ratio of AMP to ATP increases. AMP binds to the γ-subunit of the AMPK heterotrimer, inducing a conformational change that leads to allosteric activation and promotes phosphorylation of the catalytic α-subunit at Threonine 172 by upstream kinases like LKB1 and CaMKKβ.[3][9][10][11][12] This phosphorylation is a critical step for full AMPK activation.
AICAR , on the other hand, is an adenosine analog that functions as a prodrug.[2] Upon entering the cell through nucleoside transporters, it is phosphorylated by adenosine kinase to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[2] ZMP mimics the effect of AMP by binding to the γ-subunit of AMPK, thereby causing allosteric activation.[2] However, it is crucial to note that ZMP is a less potent activator than AMP.[1]
Quantitative Comparison of AMPK Activation
While direct, head-to-head EC50 values in the same experimental setup are scarce in the literature, the available data consistently points to AMP being a significantly more potent activator of AMPK than ZMP, the active metabolite of AICAR.
| Compound | Assay Type | Target | EC50 / Effective Concentration | Reference |
| AMP | In vitro kinase assay | Recombinant AMPK | ~1-10 µM (for allosteric activation) | General knowledge |
| AICAR | Cell-based assay | Endogenous AMPK | 0.5 - 2 mM (for significant activation) | [8][13] |
| ZMP | In vitro kinase assay | Recombinant AMPK | Reported to be 50-100x less potent than AMP | [1] |
Experimental Protocols
To aid in the direct comparison and evaluation of these compounds in your own research, we provide detailed methodologies for key experiments.
Protocol 1: Assessment of AMPK Activation by Western Blot
This method determines the phosphorylation status of the AMPKα subunit at Threonine 172, a hallmark of AMPK activation.
Materials:
-
Cell line of interest
-
AMP disodium salt and/or AICAR
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Plate cells and grow to desired confluency. Treat with various concentrations of AMP disodium salt or AICAR for a specified time. Include an untreated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total AMPKα to normalize for protein loading.
Protocol 2: In Vitro AMPK Kinase Assay
This assay directly measures the enzymatic activity of purified AMPK in the presence of the activators.
Materials:
-
Recombinant active AMPK enzyme[14]
-
Kinase assay buffer[15]
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)[17]
-
AMP disodium salt and/or ZMP (the active form of AICAR)
Procedure (using ADP-Glo™ Assay):
-
Reaction Setup: In a 384-well plate, add the kinase assay buffer, recombinant AMPK, and the SAMS peptide substrate.
-
Compound Addition: Add varying concentrations of AMP disodium salt or ZMP. Include a no-activator control.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for the desired time (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and reflects AMPK activity.
Protocol 3: Cellular Uptake Assay (Radiolabeled)
This protocol is designed to quantify the uptake of radiolabeled AMP or AICAR into cells.
Materials:
-
Cell line of interest
-
Radiolabeled compound ([³H]-AMP or [¹⁴C]-AICAR)
-
Scintillation fluid and counter
Procedure:
-
Cell Plating: Seed cells in a multi-well plate and grow to confluency.
-
Uptake Initiation: Replace the culture medium with a buffer containing the radiolabeled compound at a known concentration.
-
Incubation: Incubate for various time points.
-
Termination of Uptake: Rapidly wash the cells with ice-cold PBS to remove extracellular radiolabeled compound.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.
-
Quantification: Measure the radioactivity in the cell lysate using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the protein concentration of the lysate to determine the intracellular concentration of the compound.
Off-Target Effects and Considerations
A crucial aspect of choosing an AMPK activator is understanding its potential for off-target effects.
AICAR: The intracellular accumulation of ZMP can lead to several AMPK-independent effects. ZMP is an intermediate in the de novo purine (B94841) synthesis pathway and can influence other nucleotide-dependent enzymes and cellular processes, including cell cycle progression and nucleotide pool balance.[18] Furthermore, some reports suggest that components in cell culture media, such as nucleosides, can interfere with AICAR's ability to activate AMPK.
AMP Disodium Salt: While being the natural ligand for AMPK, introducing high concentrations of exogenous AMP can also have off-target effects. These can include the activation of other AMP-sensitive enzymes or interference with cellular processes that are regulated by adenine (B156593) nucleotide ratios. However, due to its generally poor cell permeability, achieving high intracellular concentrations of AMP through external application is challenging without inducing cellular stress that would independently activate AMPK.
Conclusion and Recommendations
The choice between AMP disodium salt and AICAR for AMPK activation studies depends heavily on the experimental context.
-
For in vitro kinase assays and studies focused on the direct molecular mechanism of AMPK activation, AMP disodium salt is the superior choice. Its direct action and high potency provide clear and interpretable results.
-
For cell-based and in vivo studies aiming to mimic a state of cellular energy stress, AICAR is a widely used and effective tool. Its ability to readily enter cells makes it a practical option for activating the AMPK pathway in intact biological systems. However, researchers must be cognizant of its potential off-target effects and the influence of experimental conditions, such as cell culture media composition.
Ultimately, a thorough understanding of the distinct properties of each compound, as outlined in this guide, will enable researchers to select the most appropriate tool to advance their investigations into the critical role of the AMPK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. bosterbio.com [bosterbio.com]
- 4. bc9.co [bc9.co]
- 5. usada.org [usada.org]
- 6. oncotarget.com [oncotarget.com]
- 7. AMPK-dependent and independent effects of AICAR and compound C on T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. sinobiological.com [sinobiological.com]
- 11. AMPK: an energy-sensing pathway with multiple inputs and outputs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. AICAR | Cell Signaling Technology [cellsignal.com]
- 14. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 15. diacomp.org [diacomp.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. AICAr suppresses cell proliferation by inducing NTP and dNTP pool imbalances in acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Adenosine 5'-Monophosphate Disodium: A Procedural Guide
For Immediate Reference: Adenosine 5'-monophosphate disodium (B8443419) should be disposed of in accordance with federal, state, and local regulations. While some safety data sheets (SDS) do not classify this chemical as hazardous, others indicate potential for irritation and harm if ingested. Therefore, treating it with appropriate laboratory caution is the recommended approach.
This guide provides essential safety and logistical information for the proper disposal of Adenosine 5'-monophosphate disodium, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will help ensure personal safety and environmental compliance.
Hazard Assessment and Personal Protective Equipment (PPE)
There is conflicting information regarding the hazardous classification of this compound. While some suppliers classify it as non-hazardous[1][2], others label it as harmful if swallowed, a cause of skin and eye irritation, and a potential respiratory irritant[3]. Given this discrepancy, a cautious approach is warranted. Always handle this chemical in a well-ventilated area and wear appropriate personal protective equipment.
| Personal Protective Equipment (PPE) | Recommendation | Source |
| Eye Protection | Safety glasses with side-shields or goggles. | [1][3] |
| Hand Protection | Wear appropriate protective gloves (e.g., nitrile rubber). | [1][3] |
| Skin and Body Protection | Laboratory coat. | [1][3] |
| Respiratory Protection | Not required under normal use with adequate ventilation. Use a particle filter respirator if dust is generated. | [1] |
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for the disposal of unused or waste this compound.
-
Initial Preparation:
-
Ensure all required PPE is worn correctly before handling the chemical.
-
Designate a specific area for waste collection and labeling.
-
-
Handling Solid Waste:
-
For spills or leftover solid material, carefully sweep up the powder, avoiding dust formation[1].
-
Use non-sparking tools if there is any fire risk, although the substance is not generally considered flammable.
-
Place the collected solid into a clearly labeled, sealed container suitable for chemical waste.
-
-
Handling Solutions:
-
Decontamination:
-
Clean any contaminated surfaces with soap and plenty of water.
-
Dispose of any contaminated cleaning materials (e.g., paper towels, gloves) in the designated solid chemical waste container.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Final Disposal:
Emergency Procedures
In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention[1].
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops[3][4].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention if symptoms occur[3][4].
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention[4].
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Adenosine 5'-monophosphate Disodium
Essential safety protocols and logistical plans are critical for the secure and effective handling of Adenosine 5'-monophosphate disodium (B8443419) in laboratory settings. This guide provides clear, scannable information to support researchers, scientists, and drug development professionals in maintaining a safe environment while working with this compound.
While Adenosine 5'-monophosphate disodium is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, some safety data sheets indicate potential risks.[1] It may be harmful if swallowed, cause skin and eye irritation, or lead to respiratory irritation.[2] Adherence to the following personal protective equipment (PPE) and handling guidelines is essential for minimizing exposure and ensuring safe laboratory practices.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles.[3] | Chemical-resistant nitrile gloves (double-gloving is recommended). | Laboratory coat.[3] | N95 or higher-rated respirator if dust may be generated.[4] |
| Solution Preparation and Handling | Chemical splash goggles.[3] | Chemical-resistant nitrile gloves. | Laboratory coat. | Generally not required if handled in a certified chemical fume hood.[5] |
| Experimental Procedures | Chemical splash goggles.[3] | Chemical-resistant nitrile gloves. | Laboratory coat. | Generally not required if handled in a certified chemical fume hood. |
| Spill Cleanup (Solid) | Chemical splash goggles. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant apron over a laboratory coat. | N95 or higher-rated respirator.[5] |
| Spill Cleanup (Liquid) | Chemical splash goggles. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant apron over a laboratory coat. | Not generally required if handled in a certified chemical fume hood. |
Safe Handling and Storage
Proper handling and storage procedures are crucial to prevent contamination and degradation of the compound.
| Procedure | Guideline |
| Ventilation | All handling of solid this compound that may generate dust, such as weighing, should be performed in a certified chemical fume hood or a powder containment hood.[5] |
| Preparation | Before handling, ensure all required PPE is donned correctly. Cover the work area with absorbent, disposable liners.[5] |
| Weighing | Use an anti-static weighing dish and handle the solid with care to avoid generating dust.[5] |
| Dissolving | Add the solid to the solvent slowly. If sonication is required, ensure the vessel is securely capped. |
| Storage | Store in a tightly sealed container in a cool, dry, and dark place, such as a freezer.[6][7] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[6] |
| Post-Handling | After handling, thoroughly wash hands and forearms with soap and water. |
Emergency Procedures: First Aid
In the event of exposure, immediate and appropriate first-aid measures should be taken.
| Exposure Route | First-Aid Measure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][7] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops or persists.[1][7] |
| Inhalation | Remove to fresh air. Get medical attention immediately if symptoms occur.[1][7] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1][7] |
Operational and Disposal Plan
A systematic approach to the operational workflow and disposal of this compound is essential for safety and compliance.
Disposal: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1][7] It is imperative to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][7] Contaminated consumables such as weighing paper, pipette tips, and gloves should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[5] This compound is not regulated for transport.[1][7]
References
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. echemi.com [echemi.com]
- 4. アデノシン 5′-一リン酸 二ナトリウム塩 ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
